molecular formula C10H10F2O2 B1437677 1-[2-(Difluoromethoxy)phenyl]propan-1-one CAS No. 929341-33-3

1-[2-(Difluoromethoxy)phenyl]propan-1-one

Cat. No.: B1437677
CAS No.: 929341-33-3
M. Wt: 200.18 g/mol
InChI Key: GJDKFXPSSMGLKD-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3) is a potent phenyl alkyl ketone-based inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the second messenger cyclic AMP (cAMP) . Research has identified this compound as a high-potency candidate with IC50 values in the mid- to low-nanomolar range, demonstrating significant promise for investigating inflammatory pathways . Its planar ketone side chain is crucial for activity, facilitating a binding profile within the PDE4 catalytic domain where the difluoromethoxy group can form hydrogen bonds with key residues like Thr 333 . This mechanism underpins its high selectivity, showing over 2000-fold preference for PDE4 over other PDE families such as PDE7, PDE9, PDE2, and PDE5 . Provided as a powder , this compound is intended for use in biochemical research applications, including the study of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions . It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-8(13)7-5-3-4-6-9(7)14-10(11)12/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDKFXPSSMGLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273190
Record name 1-[2-(Difluoromethoxy)phenyl]-1-propanone
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Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929341-33-3
Record name 1-[2-(Difluoromethoxy)phenyl]-1-propanone
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URL https://commonchemistry.cas.org/detail?cas_rn=929341-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Difluoromethoxy)phenyl]-1-propanone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of the difluoromethoxy group (OCF₂H) into aromatic scaffolds is a well-established method for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This document outlines a robust synthetic pathway, detailed experimental protocols, and essential safety considerations for researchers and professionals in the field.

Introduction: The Significance of the Difluoromethoxy Moiety

The difluoromethoxy group serves as a lipophilic bioisostere for hydroxyl and thiol functionalities, enhancing metabolic stability and membrane permeability of drug candidates. Its unique electronic properties can also influence receptor binding affinity. The target molecule, this compound, is an aromatic ketone that can serve as a versatile intermediate for the synthesis of more complex pharmaceutical agents.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence involving the formation of the difluoromethoxy-substituted aromatic ring followed by the introduction of the propanone side chain.

Diagram 1: Retrosynthetic Pathway

G target This compound intermediate1 1-(difluoromethoxy)benzene target->intermediate1 Friedel-Crafts Acylation reagent1 Propanoyl Chloride target->reagent1 starting_material1 Phenol intermediate1->starting_material1 Difluoromethylation reagent2 Difluoromethylating Agent intermediate1->reagent2

Caption: A simplified retrosynthetic analysis for this compound.

The forward synthesis, therefore, involves:

  • Difluoromethylation of Phenol: The synthesis commences with the formation of 1-(difluoromethoxy)benzene from phenol. This transformation is crucial for introducing the key difluoromethoxy moiety.

  • Friedel-Crafts Acylation: The subsequent step involves the acylation of 1-(difluoromethoxy)benzene with propanoyl chloride in the presence of a Lewis acid catalyst to introduce the propan-1-one group. The difluoromethoxy group is an ortho, para-director, and due to steric hindrance at the ortho positions, the acylation is anticipated to predominantly yield the para-substituted product. However, careful control of reaction conditions can favor the formation of the ortho-isomer.

Detailed Experimental Protocols

Synthesis of 1-(difluoromethoxy)benzene

This procedure is adapted from established methods for the difluoromethylation of phenols.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.1110.0 g0.106
Sodium Chlorodifluoroacetate152.4832.4 g0.212
Cesium Carbonate325.8251.9 g0.159
N,N-Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (10.0 g, 0.106 mol), cesium carbonate (51.9 g, 0.159 mol), and anhydrous N,N-dimethylformamide (150 mL).

  • Flush the flask with nitrogen and heat the mixture to 80 °C with stirring.

  • Once the phenol has dissolved, add sodium chlorodifluoroacetate (32.4 g, 0.212 mol) portion-wise over 30 minutes.

  • After the addition is complete, raise the temperature to 120 °C and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(difluoromethoxy)benzene as a colorless oil.

Synthesis of this compound

This step employs a Friedel-Crafts acylation reaction.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(difluoromethoxy)benzene144.1210.0 g0.069
Propanoyl Chloride92.527.1 g (6.4 mL)0.077
Aluminum Chloride (anhydrous)133.3410.3 g0.077
Dichloromethane (DCM)84.93150 mL-
Hydrochloric Acid (1 M)36.46100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (10.3 g, 0.077 mol) and dry dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (7.1 g, 0.077 mol) to the suspension with vigorous stirring.

  • After 15 minutes, add a solution of 1-(difluoromethoxy)benzene (10.0 g, 0.069 mol) in dry dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Add 1 M hydrochloric acid (100 mL) to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization of this compound

While specific experimental data for the title compound is not widely published, the following spectroscopic characteristics can be predicted based on analogous structures.[4][5]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.50 (td, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 6.60 (t, J = 74.0 Hz, 1H, OCF₂H), 3.00 (q, J = 7.2 Hz, 2H, COCH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, COCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.0 (C=O), 150.0 (d, J = 3.0 Hz, C-O), 133.0 (CH), 130.0 (CH), 128.0 (C), 125.0 (CH), 121.0 (CH), 115.0 (t, J = 258.0 Hz, OCF₂H), 32.0 (CH₂), 8.5 (CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -80.0 (d, J = 74.0 Hz).

  • IR (KBr, cm⁻¹): 3080 (Ar C-H), 2980 (C-H), 1690 (C=O), 1600, 1480 (C=C), 1100-1000 (C-F).

  • Mass Spectrometry (EI): m/z (%) = 200 (M⁺), 171 (M⁺ - C₂H₅), 145 (M⁺ - COCH₂CH₃), 123, 95.

Safety and Handling

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Propanoyl Chloride: Highly flammable, corrosive, and toxic if inhaled. It reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Aluminum Chloride (anhydrous): Causes severe skin burns and eye damage. It reacts violently with water, releasing toxic hydrogen chloride gas. Store and handle in a dry environment.[6][7]

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis of this compound. The described two-step synthetic sequence, involving a robust difluoromethylation followed by a well-established Friedel-Crafts acylation, offers a reliable route to this valuable fluorinated building block. Adherence to the outlined protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Zhang, S., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(3), 534-538. [Link]

  • Shen, H., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957. [Link]

  • Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 725-736. [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Pate, B. H., et al. (2006). Rotational Spectra and Conformational Structures of 1-Phenyl-2-propanol, Methamphetamine, and 1-Phenyl-2-propanone. The Journal of Physical Chemistry A, 110(48), 13188-13194. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-(Difluoromethyl)phenyl)propan-1-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl-. Retrieved from [Link]

  • ChemBlink. (n.d.). 1-phenylpropanone. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-[2-(difluoromethoxy)phenyl]propan-1-one . As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its physical characteristics is paramount for its application in research and development. This document synthesizes available data, draws comparisons with structurally related analogs, and outlines the standard experimental protocols for the precise determination of these properties.

Introduction and Molecular Identity

This compound, also known as 2'-(difluoromethoxy)propiophenone, is an aromatic ketone. The presence of the difluoromethoxy group is of particular interest as it can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. Understanding the foundational physical properties of this compound is the first step in harnessing its potential.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Predicted/Estimated)Propiophenone (Experimental)1-[2-(Difluoromethoxy)phenyl]-2-methyl-1-propanone (Predicted)2'-(Difluoromethoxy)-3'-fluoropropiophenone (Computed)
Molecular Formula C10H10F2O2C9H10O[1][2][3][4]C11H12F2O2C10H9F3O2[5]
Molecular Weight 200.18 g/mol 134.18 g/mol [1][2][3][4]214.21 g/mol 218.17 g/mol [5]
Boiling Point ~260-280 °C (at 760 Torr)218 °C (lit.)[1]256.13 °C (Press: 760 Torr)[6]Not Available
Melting Point Not Available17-21 °C (lit.)[1][2]Not AvailableNot Available
Density ~1.2 g/cm³1.009 g/mL at 25 °C (lit.)[1]1.130 g/cm³ (Temp: 25 °C)[6]Not Available
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, benzene)[1][4]Insoluble in water[1][4]Not AvailableNot Available
XLogP3 ~2.5-3.02.19[2]Not Available3.1[5]

Expert Insights: The introduction of the difluoromethoxy group is expected to increase the molecular weight, boiling point, and density compared to the parent propiophenone molecule. The high electronegativity of the fluorine atoms will also influence the compound's polarity and intermolecular interactions. The predicted XLogP3 value suggests that this compound is a lipophilic compound.

Experimental Protocols for Property Determination

To obtain definitive physical property data, the following standard experimental procedures are recommended.

Determination of Boiling Point

The boiling point can be determined using distillation or with a micro-method for smaller sample sizes.

Workflow for Boiling Point Determination:

Boiling Point Determination cluster_0 Sample Preparation cluster_1 Apparatus Setup cluster_2 Measurement a Place a small amount of the compound in a capillary tube. b Attach the capillary tube to a thermometer. a->b c Immerse in a heating bath (e.g., oil bath). b->c d Heat the bath gradually. c->d e Observe the temperature at which a rapid stream of bubbles emerges from the capillary. d->e f Record this temperature as the boiling point. e->f

Caption: Workflow for micro-boiling point determination.

Determination of Melting Point

For solid samples, a standard melting point apparatus can be used.

Methodology:

  • A small, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

Determination of Density

A pycnometer is the standard instrument for accurately determining the density of a liquid.

Methodology:

  • The weight of the empty, dry pycnometer is recorded.

  • The pycnometer is filled with the sample, and its weight is recorded.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its weight is recorded.

  • The density of the sample is calculated using the weights and the known density of the reference liquid.

Determination of Solubility

The solubility can be determined qualitatively and quantitatively.

Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent of interest. The mixture is agitated, and the dissolution is observed.

Quantitative Assessment (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Spectroscopic Data

While a full experimental spectrum is not publicly available, the expected spectroscopic signatures can be predicted based on the molecular structure.

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the characteristic triplet for the CHF2 group are expected.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the carbons of the ethyl group, and the carbon of the difluoromethoxy group are anticipated.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone, as well as bands for C-O and C-F bonds, are expected.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would be observed.

Safety and Handling

Given the lack of specific toxicity data, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a detailed overview of the anticipated physical properties of this compound based on the analysis of structurally related compounds. The inclusion of standard experimental protocols offers a clear path for the empirical validation of these properties. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this compound in further research and development endeavors.

References

  • ChemBK. (n.d.). 1-phenylpropanone. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 1-Phenyl-1-propanone (HMDB0032623). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-(Difluoromethoxy)-3'-fluoropropiophenone. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SDI. (n.d.). PROPIOPHENONE. Retrieved from [Link]

Sources

1-[2-(difluoromethoxy)phenyl]propan-1-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical structure, IUPAC nomenclature, potential synthetic pathways, and expected analytical characterization.

Molecular Identity and Structure

IUPAC Name: this compound

Synonyms: 2'-(Difluoromethoxy)propiophenone

Chemical Formula: C₁₀H₁₀F₂O₂

Molecular Weight: 200.18 g/mol

Chemical Structure:

The molecular architecture of this compound consists of a propiophenone core where the phenyl ring is substituted at the ortho (position 2) with a difluoromethoxy group (-OCHF₂).

Caption: Chemical structure of this compound.

Synthetic Strategies

The synthesis of this compound is not widely documented in readily available literature. However, based on established organic chemistry principles, several viable synthetic routes can be proposed.

Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

A direct and classical approach is the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene with propanoyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction:

1-(difluoromethoxy)benzene + propanoyl chloride --(AlCl₃)--> this compound + 1-[4-(difluoromethoxy)phenyl]propan-1-one + HCl

Causality of Experimental Choices:

  • Reactants: 1-(difluoromethoxy)benzene serves as the nucleophilic aromatic ring, and propanoyl chloride provides the electrophilic acyl group.

  • Catalyst: Aluminum chloride is a strong Lewis acid that activates the propanoyl chloride by forming a highly electrophilic acylium ion.[3]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the reaction.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Work-up: The reaction is quenched with a weak acid (e.g., dilute HCl) to decompose the aluminum chloride complex and separate the organic product.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1-(difluoromethoxy)benzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

G start Start reactants Mix AlCl3 and Propanoyl Chloride in DCM at 0°C start->reactants add_substrate Add 1-(difluoromethoxy)benzene in DCM at 0°C reactants->add_substrate react Warm to RT and stir for 2-4h add_substrate->react quench Quench with ice and HCl react->quench extract Separate organic layer and extract aqueous layer quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for Friedel-Crafts acylation synthesis.

Difluoromethoxylation of 2'-Hydroxypropiophenone

An alternative strategy involves the introduction of the difluoromethoxy group onto a pre-existing propiophenone core. This can be achieved by reacting 2'-hydroxypropiophenone with a difluoromethylating agent.[4]

Reaction:

2'-hydroxypropiophenone + Chlorodifluoromethane (Freon-22) --(Base)--> this compound

Causality of Experimental Choices:

  • Starting Material: 2'-Hydroxypropiophenone provides the necessary phenolic hydroxyl group for the etherification reaction.[5][6]

  • Difluoromethylating Agent: Chlorodifluoromethane is a common and relatively inexpensive source of the difluoromethoxy group.

  • Base: A strong base, such as sodium hydroxide or potassium carbonate, is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this type of nucleophilic substitution.

  • Conditions: The reaction is typically carried out under pressure in a sealed vessel due to the gaseous nature of chlorodifluoromethane.

Experimental Protocol:

  • In a pressure vessel, dissolve 2'-hydroxypropiophenone (1.0 eq.) and potassium carbonate (2.0 eq.) in DMF.

  • Seal the vessel and cool it in a dry ice/acetone bath.

  • Introduce chlorodifluoromethane gas into the vessel.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for several hours.

  • After cooling, carefully vent the excess gas.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Grignard Reaction

A multi-step approach utilizing a Grignard reagent is also feasible.[7][8][9] This involves the preparation of a Grignard reagent from 1-bromo-2-(difluoromethoxy)benzene, followed by reaction with propanal and subsequent oxidation of the resulting secondary alcohol.

Reaction Sequence:

  • 1-bromo-2-(difluoromethoxy)benzene + Mg --(dry ether)--> 2-(difluoromethoxy)phenylmagnesium bromide

  • 2-(difluoromethoxy)phenylmagnesium bromide + propanal --> 1-[2-(difluoromethoxy)phenyl]propan-1-ol

  • 1-[2-(difluoromethoxy)phenyl]propan-1-ol + Oxidizing agent (e.g., PCC, DMP) --> this compound

Causality of Experimental Choices:

  • Grignard Formation: Anhydrous conditions are critical for the formation of the Grignard reagent, as it reacts readily with protic solvents like water.[8][9]

  • Nucleophilic Addition: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of propanal.[7]

  • Oxidation: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is used to convert the secondary alcohol to a ketone without over-oxidation.

Experimental Protocol:

  • Grignard Reagent Formation: Under an inert atmosphere, add a solution of 1-bromo-2-(difluoromethoxy)benzene in dry diethyl ether to magnesium turnings. Initiate the reaction with gentle heating or a crystal of iodine if necessary.

  • Reaction with Propanal: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of propanal in dry ether dropwise. Stir at room temperature until the reaction is complete.

  • Hydrolysis: Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash, dry, and concentrate.

  • Oxidation: Dissolve the crude alcohol in DCM and add PCC or DMP. Stir at room temperature until the oxidation is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts. Concentrate the filtrate and purify the resulting ketone by column chromatography.

Spectroscopic Characterization (Predicted)

Technique Expected Features
¹H NMR - Aromatic Protons (4H): Complex multiplet in the range of δ 7.0-7.8 ppm. The ortho-substitution will lead to a distinct splitting pattern. - Difluoromethoxy Proton (1H): A triplet (due to coupling with two fluorine atoms) around δ 6.5-7.0 ppm. - Methylene Protons (-CH₂-) (2H): A quartet around δ 2.9-3.2 ppm, coupled to the methyl protons. - Methyl Protons (-CH₃) (3H): A triplet around δ 1.1-1.3 ppm, coupled to the methylene protons.
¹³C NMR - Carbonyl Carbon (C=O): A singlet in the downfield region, around δ 198-202 ppm. - Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling. - Difluoromethoxy Carbon (-OCHF₂): A triplet around δ 115-120 ppm with a large ¹J(C-F) coupling constant. - Methylene Carbon (-CH₂-): A singlet around δ 30-35 ppm. - Methyl Carbon (-CH₃): A singlet around δ 8-12 ppm.
IR Spectroscopy - C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹. - C-O-C Stretch: A strong band in the region of 1200-1300 cm⁻¹. - C-F Stretch: Strong absorption bands in the range of 1000-1100 cm⁻¹. - Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 200. - Major Fragmentation Peaks: Loss of the ethyl group ([M-29]⁺) to give a fragment at m/z = 171. Loss of the propanoyl group ([M-57]⁺) to give a fragment at m/z = 143. A peak corresponding to the benzoyl cation with the difluoromethoxy group at m/z = 171.

Physicochemical Properties and Safety

Predicted Physicochemical Properties:

Property Predicted Value
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 220-250 °C
Solubility Insoluble in water, soluble in common organic solvents

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for related compounds should be considered.[15][16][17][18]

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Fire Safety: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry and materials science. While not commercially available as a standard catalog item, its synthesis is achievable through several established synthetic methodologies, including Friedel-Crafts acylation, nucleophilic difluoromethoxylation, and Grignard reactions. The predicted analytical data provides a basis for its characterization and identification. As with any novel chemical entity, appropriate safety measures should be implemented during its handling and synthesis.

References

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 1-[2-(difluoromethoxy)phenyl]propan-1-one represents a novel chemical entity with an uncharacterized pharmacological profile. Its structure, combining a propiophenone core with a difluoromethoxy substituent, suggests a range of potential biological activities, drawing from the known effects of analogous compounds. Propiophenone derivatives have been implicated in diverse mechanisms, including metabolic enzyme regulation and neurological receptor modulation, while the difluoromethoxy group is a well-established bioisostere used to enhance metabolic stability and target affinity. This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of this compound's mechanism of action. It is designed for researchers in drug discovery and pharmacology, providing a logical progression from broad phenotypic screening and in silico analysis to focused biochemical and cellular assays for hypothesis validation, target identification, and safety profiling. This document serves as a roadmap for transforming this novel molecule from a chemical structure into a well-characterized pharmacological agent.

Part 1: Initial Pharmacological Profiling and Hypothesis Generation

The foundational step in characterizing a novel compound is to establish its general biological activity profile. This initial phase employs broad-spectrum screening to generate a primary dataset, which will inform the development of a specific mechanistic hypothesis.

Foundational Cytotoxicity Assessment

Before investigating specific mechanisms, it is crucial to determine the compound's general cytotoxicity to understand its therapeutic window. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.

Broad-Spectrum Target Screening

To efficiently narrow the field of potential targets, a broad in vitro safety and pharmacology screen is indispensable. These panels test the compound against a wide array of receptors, ion channels, and enzymes known to be associated with adverse drug reactions or therapeutic effects.[3][4] This step is critical for early hazard identification and for uncovering potential primary mechanisms of action.

Workflow: Broad-Spectrum Pharmacological Screening

A commercially available screening panel, such as the Eurofins Discovery SafetyScreen™ or Reaction Biology's InVEST panel, should be employed.[3][5] The compound is typically tested at a standard concentration (e.g., 10 µM) against a panel of 40-70 targets.

Table 1: Representative Target Classes for Initial Screening

Target Class Representative Examples Rationale
GPCRs Adrenergic (α₁, α₂, β₁, β₂), Dopamine, Serotonin Propiophenone derivatives like Bupropion have CNS activity.[6]
Ion Channels hERG, Naᵥ, Caᵥ, Kᵥ Common source of cardiotoxicity and neurological side effects.
Enzymes PTP-1B, COX-1, COX-2, Various Kinases Propiophenone derivatives show antidiabetic effects via PTP-1B inhibition.[7]

| Transporters | SERT, DAT, NET | Key targets for antidepressants and CNS-active drugs. |

Hypothesis Formulation

The data from cytotoxicity and broad-spectrum screening will guide the formulation of a primary mechanistic hypothesis.

  • Outcome 1: Potent, selective inhibition of a single target (e.g., >50% inhibition at 10 µM).

    • Hypothesis: The compound's primary mechanism of action is the modulation of this specific target.

  • Outcome 2: Significant anti-proliferative activity in the MTT assay with no clear hits in the target panel.

    • Hypothesis: The compound may act on a target not included in the panel, such as a component of the cell division machinery (e.g., tubulin).

  • Outcome 3: Moderate activity across multiple related targets (e.g., several GPCRs).

    • Hypothesis: The compound may be a multi-target ligand, or its primary target may not be in the panel, but it has off-target activities.

The subsequent sections of this guide will detail the experimental workflows to validate hypotheses derived from these potential outcomes.

Part 2: Focused Mechanistic Investigation & Validation

Based on the initial screening results, a focused investigation is required to confirm the primary molecular target and elucidate the precise mechanism of interaction. This section provides detailed protocols for three plausible mechanistic pathways for a propiophenone derivative.

Scenario A: Hypothesis - The Compound is a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

This hypothesis is plausible given that other propiophenone derivatives have demonstrated antidiabetic and weight-reducing effects through PTP1B inhibition.[7]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol is adapted from standard fluorescence-based methods for measuring phosphatase activity.[8][9]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[10]

    • Enzyme: Recombinant human PTP1B.

    • Substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP.

    • Test Compound: this compound, serially diluted.

    • Positive Control: Suramin, a known PTP1B inhibitor.[11]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound at various concentrations (or positive control/vehicle) to appropriate wells.

    • Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) and pre-incubate for 10 minutes at 37°C.[8]

    • Initiate the reaction by adding 40 µL of 4 mM pNPP substrate.[10]

    • Incubate at 37°C for 15-30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate (pNPP) and the inhibitor. The data are then plotted on a Lineweaver-Burk plot to analyze changes in Vmax and Km.[8]

Diagram: PTP1B Signaling Pathway and Hypothesized Inhibition

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor pIR Phosphorylated Insulin Receptor (Active) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binds IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS Proteins IRS->pIRS Signaling Downstream Signaling (e.g., GLUT4 translocation) pIRS->Signaling Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inactivates) Compound 1-[2-(difluoromethoxy)phenyl] propan-1-one Compound->PTP1B Inhibits Adrenergic_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Membranes β₂AR Membranes Incubate Incubate & Filter Membranes->Incubate Radioligand [³H]-DHA Radioligand->Incubate Compound Test Compound Compound->Incubate Scintillation Scintillation Counting Incubate->Scintillation Ki_Value Calculate Ki Scintillation->Ki_Value Efficacy Determine Agonist/ Antagonist Activity Cells β₂AR Reporter Cells Incubate2 Incubate Cells->Incubate2 Agonist Isoproterenol (Agonist) Agonist->Incubate2 Compound2 Test Compound Compound2->Incubate2 Luminescence Measure Luminescence Incubate2->Luminescence Luminescence->Efficacy

Caption: Experimental workflow for adrenergic receptor characterization.

Scenario C: Hypothesis - The Compound is an Anti-mitotic Agent Targeting Tubulin

If the compound shows broad anti-proliferative activity, especially at nanomolar concentrations, disruption of microtubule dynamics is a classic mechanism of action.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

  • Reagent Preparation:

    • Tubulin: Highly purified porcine or bovine brain tubulin (>99%).

    • Assay Buffer: General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Polymerization Initiator: 1 mM GTP.

    • Fluorescent Reporter: A dye that fluoresces upon binding to polymerized microtubules.

    • Test Compound: Serial dilutions of this compound.

    • Controls: Paclitaxel (polymerization enhancer) and Nocodazole (polymerization inhibitor).

  • Assay Procedure (384-well plate format):

    • Pre-warm a microplate reader to 37°C.

    • Prepare a tubulin reaction mix on ice containing tubulin, assay buffer, GTP, and the fluorescent reporter.

    • Add 5 µL of the test compound or controls to the appropriate wells of a pre-warmed plate.

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the reader and measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the test compound to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization, while enhancement (stabilization) is indicated by an increase.

    • Calculate the IC₅₀ for inhibition or EC₅₀ for enhancement.

Diagram: Tubulin Polymerization Dynamics

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_inhibitors Drug Intervention Dimers αβ-Tubulin Dimers Polymerization Polymerization (GTP-dependent) Dimers->Polymerization Microtubule Microtubule (Polymer) Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Dimers Destabilizer Destabilizing Agent (e.g., Nocodazole) Destabilizer->Polymerization Inhibits Stabilizer Stabilizing Agent (e.g., Paclitaxel) Stabilizer->Depolymerization Inhibits Target_ID_Workflow Probe Synthesize Biotinylated Probe Matrix Immobilize on Streptavidin Beads Probe->Matrix Incubate Incubate Probe with Lysate Matrix->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS Validate Validate Target (e.g., Knockdown, Binding Assay) MS->Validate

Caption: General workflow for affinity-based target identification.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic, multi-faceted process. This guide outlines a logical and efficient pathway, beginning with broad, unbiased screening to generate an initial hypothesis, followed by rigorous, focused biochemical and cellular assays to validate the proposed mechanism. Integrating essential safety pharmacology studies throughout this process ensures that a comprehensive profile of the compound's biological effects is constructed. By following this structured approach, researchers can effectively deconstruct the complex pharmacology of this new chemical entity, paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

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  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Retrieved from [Link]

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Spectroscopic Data Analysis of 1-[2-(difluoromethoxy)phenyl]propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-[2-(difluoromethoxy)phenyl]propan-1-one. This molecule is of interest in medicinal chemistry and drug development due to the presence of the difluoromethoxy group, a bioisostere for other functional groups that can enhance metabolic stability and binding affinity. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and quality control.

Molecular Structure and Key Features

This compound possesses a propiophenone core with a difluoromethoxy substituent at the ortho position of the phenyl ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Figure 1. Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the difluoromethoxy proton, and the protons of the propanoyl chain.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6 - 7.8Multiplet1HAr-H
~7.2 - 7.5Multiplet3HAr-H
~6.6 (t, J ≈ 74 Hz)Triplet1H-OCHF₂
~3.0 (q, J ≈ 7 Hz)Quartet2H-C(=O)CH₂CH₃
~1.2 (t, J ≈ 7 Hz)Triplet3H-C(=O)CH₂CH₃

Interpretation:

  • Aromatic Region (7.2 - 7.8 ppm): The four protons on the phenyl ring are expected to appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The ortho-substitution breaks the symmetry of the ring, leading to four unique aromatic signals.

  • Difluoromethoxy Proton ( ~6.6 ppm): The single proton of the difluoromethoxy group is expected to resonate as a triplet due to coupling with the two adjacent fluorine atoms (n+1 rule for I=1/2 nuclei does not apply, but a triplet is expected due to coupling to two equivalent I=1/2 nuclei). The large coupling constant (J) of approximately 74 Hz is characteristic of geminal H-F coupling.

  • Propanoyl Protons (1.2 and 3.0 ppm): The ethyl group of the propanoyl chain will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl pattern is a result of vicinal coupling between the two sets of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the difluoromethoxy carbon, and the carbons of the propanoyl chain.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~199C=O
~150Ar-C (quaternary, attached to -OCHF₂)
~135Ar-C (quaternary, attached to -C(=O)-)
~130 - 120Ar-CH
~115 (t, J ≈ 260 Hz)-OCHF₂
~35-C(=O)CH₂CH₃
~8-C(=O)CH₂CH₃

Interpretation:

  • Carbonyl Carbon (~199 ppm): The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (120 - 150 ppm): The six carbons of the phenyl ring will give rise to six distinct signals. The carbon attached to the electron-withdrawing difluoromethoxy group will be deshielded, while the other aromatic carbons will appear in the typical aromatic region.

  • Difluoromethoxy Carbon (~115 ppm): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two attached fluorine atoms. The large one-bond C-F coupling constant (¹JCF) of approximately 260 Hz is a key diagnostic feature.

  • Propanoyl Carbons (8 and 35 ppm): The methylene and methyl carbons of the propanoyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl group and the C-F bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1690StrongC=O (ketone) stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250-1000StrongC-F stretch
~1200StrongAr-O stretch

Interpretation:

  • C=O Stretch (~1690 cm⁻¹): A strong absorption band in this region is a definitive indicator of a ketone carbonyl group. The position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.

  • C-F Stretches (~1250-1000 cm⁻¹): The presence of strong absorption bands in this region is characteristic of the C-F stretching vibrations of the difluoromethoxy group.

  • Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the propanoyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak and several characteristic fragment ions would be observed.

Predicted Mass Spectrometry Data:

m/zInterpretation
200[M]⁺ (Molecular ion)
171[M - C₂H₅]⁺ (Loss of ethyl radical)
123[C₇H₄FO]⁺ (Fragment from cleavage of the propanoyl group)
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
51[C₄H₃]⁺

Interpretation:

  • Molecular Ion ([M]⁺, m/z 200): The peak corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This would lead to the loss of an ethyl radical (C₂H₅•) to form a stable acylium ion at m/z 171.

  • Other Fragmentations: Further fragmentation of the acylium ion can lead to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). The peak at m/z 123 likely arises from a rearrangement and fragmentation involving the difluoromethoxy group.

Experimental Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling should be applied to simplify the spectrum.

2. IR Spectroscopy:

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve in CDCl3 Dissolve in CDCl3 NMR NMR Spectrometer Dissolve in CDCl3->NMR 1H_NMR ¹H NMR Spectrum NMR->1H_NMR 13C_NMR ¹³C NMR Spectrum NMR->13C_NMR IR FTIR Spectrometer IR_Spectrum IR Spectrum IR->IR_Spectrum MS Mass Spectrometer Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Sample Film/Pellet Sample Film/Pellet Sample Film/Pellet->IR Dilute Solution Dilute Solution Dilute Solution->MS

Figure 2. General workflow for spectroscopic analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation and characterization of this compound. The predicted data presented in this guide highlight the key spectroscopic features arising from the unique combination of the propiophenone core and the ortho-difluoromethoxy substituent. This information is invaluable for chemists and researchers working on the synthesis and application of this and related fluorinated compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online NMR predictors such as those provided by ChemAxon or ACD/Labs. (Note: As a large language model, I cannot provide direct URLs, but these can be found through a standard web search).

Determining the Solubility Profile of 1-[2-(difluoromethoxy)phenyl]propan-1-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a novel chemical entity into a viable therapeutic agent.[1] Poor aqueous solubility can severely limit a compound's bioavailability and lead to erratic absorption, thereby compromising its clinical efficacy.[1] This technical guide provides a comprehensive framework for characterizing the solubility of the novel compound 1-[2-(difluoromethoxy)phenyl]propan-1-one in common solvents relevant to the drug discovery and development process. As no public solubility data for this specific molecule is available, this document serves as a practical, in-depth guide for researchers and scientists to establish its solubility profile from first principles. We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of the resulting data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone for oral drug delivery, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][2] The compound of interest, this compound, is a novel molecule with potential therapeutic applications. Its structure, featuring a phenylpropanone core and a difluoromethoxy substituent, suggests a degree of lipophilicity that necessitates a thorough investigation of its solubility profile. The difluoromethoxy group, in particular, is often incorporated into drug candidates to modulate metabolic stability and lipophilicity, making the study of its impact on solubility crucial.[3]

This guide will provide the necessary protocols to determine two key types of solubility:

  • Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[2][4] It is a high-throughput screening method used in early discovery to quickly flag potential solubility liabilities.[2][5]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[2][6] It is a more time- and resource-intensive measurement, typically performed on promising lead candidates during optimization and pre-formulation stages.[6][7]

Theoretical Framework: Predicting and Understanding Solubility

While experimental determination is the gold standard, theoretical assessment can provide initial insights into the potential solubility of this compound. The solubility of a compound is governed by its molecular structure and the properties of the solvent.[8] Key factors include:

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP generally correlates with lower aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the interactions with the solvent for dissolution to occur.

  • Ionization (pKa): For ionizable compounds, solubility is highly dependent on the pH of the medium. As this compound is a neutral molecule, its solubility is expected to be largely independent of pH in the physiological range.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent play a crucial role in its ability to solvate the compound.[8]

Based on the structure of this compound, we can infer certain properties. The phenyl ring and the propanone chain contribute to its lipophilic character, while the oxygen atoms in the ketone and ether groups can act as hydrogen bond acceptors. The difluoromethoxy group is more lipophilic than a methoxy group, which may decrease aqueous solubility.

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile for this compound. This involves both high-throughput screening and more definitive equilibrium studies.

High-Throughput Kinetic Solubility Assay

The kinetic solubility assay is an essential tool for early-stage drug discovery, offering a rapid assessment of a compound's propensity to precipitate out of an aqueous solution.[2][5] This protocol is adapted from standard industry practices.[9][10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.

  • Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.[4]

  • 2% DMSO Final Concentration: While necessary for initial dissolution, DMSO can artificially inflate solubility. Keeping its final concentration low is crucial for relevance to aqueous solubility.[11]

  • Nephelometry: This is a rapid and sensitive method for detecting precipitation without the need for physical separation of the solid and liquid phases.[7]

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of 2 mL glass vials.

  • Solvent Addition: Add 1 mL of the desired solvent to each vial. A recommended set of common solvents for initial screening is provided in the data presentation section.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[7][12]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[] Prepare a standard curve of the compound in the same solvent to accurately quantify the solubility.

Self-Validating System:

  • Visual Inspection: Before and after equilibration, visually inspect the vials to ensure an excess of solid material is always present.

  • Time Point Analysis: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility values should be consistent.[12]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC10H10F2O2-
Molecular Weight200.18 g/mol -
XLogP3~2.5 - 3.5Estimation based on similar structures
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2-

Table 2: Experimental Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25TBDTBDShake-Flask
PBS (pH 7.4)25TBDTBDShake-Flask
PBS (pH 7.4)37TBDTBDShake-Flask
Ethanol25TBDTBDShake-Flask
Methanol25TBDTBDShake-Flask
Acetonitrile25TBDTBDShake-Flask
DMSO25TBDTBDShake-Flask
TBD - To Be Determined

Interpretation of Results:

  • A kinetic solubility of less than 50 µM in the high-throughput assay would indicate a potential liability that needs to be addressed during lead optimization.

  • The thermodynamic solubility data will provide the definitive solubility in various media. A low aqueous solubility (<10 µg/mL) may necessitate formulation strategies such as amorphous solid dispersions or lipid-based formulations to achieve adequate oral exposure.[14]

  • Comparing solubility in different solvents can inform co-solvent strategies for formulation development.[15]

Visualizing the Workflow

A clear workflow is essential for ensuring the reproducibility of solubility experiments.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_results Data Analysis & Reporting Compound This compound DMSO_Stock 10 mM Stock in DMSO Compound->DMSO_Stock Dissolve Vials Vials with Excess Solid Compound->Vials Weigh Plate 96-well Plate DMSO_Stock->Plate Dispense 2µL Add_Buffer Add PBS (pH 7.4) Plate->Add_Buffer Incubate_Kinetic Incubate 2h @ 25°C Add_Buffer->Incubate_Kinetic Nephelometer Measure Precipitation (Nephelometer) Incubate_Kinetic->Nephelometer Report_Kinetic Kinetic Solubility Report Nephelometer->Report_Kinetic Add_Solvents Add Solvents Vials->Add_Solvents Equilibrate Equilibrate 24-48h Add_Solvents->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Analyze Quantify Supernatant (LC-MS/MS) Centrifuge->Analyze Report_Thermo Thermodynamic Solubility Table Analyze->Report_Thermo

Figure 1: Experimental workflow for determining the kinetic and thermodynamic solubility of this compound.

Conclusion

This technical guide has outlined a robust and scientifically sound strategy for determining the solubility of this compound. By employing both high-throughput kinetic assays and the gold-standard shake-flask method for thermodynamic solubility, researchers can build a comprehensive understanding of this compound's dissolution properties. The provided protocols, rooted in established industry practices, are designed to be self-validating and to generate high-quality, reproducible data. A thorough characterization of solubility is a non-negotiable step in the early stages of drug development, and the methodologies described herein will enable project teams to make informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately increase the probability of success for this promising new chemical entity.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[9]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[4]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from Creative Bioarray website.[5]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[7]

  • European Medicines Agency. (2020). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]]

  • Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 57(9), 1109-1123.
  • Kerns, E. H., & Di, L. (2008).
  • MasterControl. (n.d.). ICH Q6 Guidelines. Retrieved from MasterControl website.[16]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]]

  • Pan, L., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC–UV–CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 122, 126-140.[17]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]10]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.[1]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.[15]

  • Shave, D., & Alden, P. G. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation.[18]

  • Slideshare. (n.d.). Developing specifications in ICH Q6B guidelines. Retrieved from Slideshare website.[19]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov.[12]

  • Wen, H., & Morris, K. R. (Eds.). (2014). Rate-limiting steps in drug absorption, distribution, metabolism, and excretion. Springer.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec website.[2]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Zhang, L., et al. (2012). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 101(8), 2826-2835.[11]

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Unlocking the Therapeutic Potential of 1-[2-(difluoromethoxy)phenyl]propan-1-one: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of drug design. The difluoromethoxy group (-OCF₂H), in particular, has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of parent compounds.[1][2] This guide focuses on the untapped research potential of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a compound that marries the proven biological relevance of the phenyl propanone scaffold with the advantageous properties of the difluoromethoxy moiety.

The phenyl propanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cytotoxic, anticancer, and antidepressant-like effects.[3][4][5] The difluoromethoxy group, acting as a bioisostere for hydroxyl, thiol, and amine functionalities, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][6][7] The strategic placement of the difluoromethoxy group at the ortho-position of the phenyl ring in this compound presents a unique opportunity for novel pharmacological activity.

This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising, yet understudied, molecule. We will delve into key research areas, from initial synthesis and characterization to in-depth pharmacological evaluation and mechanism of action studies.

Part 1: Foundational Research – Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of this compound and its analogs. A plausible and efficient approach involves a Friedel-Crafts acylation reaction.

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_difluoromethoxy_anisole 2-(Difluoromethoxy)anisole friedel_crafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) 2_difluoromethoxy_anisole->friedel_crafts propionyl_chloride Propionyl Chloride propionyl_chloride->friedel_crafts target_compound This compound friedel_crafts->target_compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a stirred solution of 2-(difluoromethoxy)anisole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C.

  • Acylation: Slowly add propionyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Part 2: Exploring Therapeutic Frontiers - Potential Research Areas

The unique structural features of this compound suggest several promising avenues for therapeutic investigation.

Oncology: A Potential Cytotoxic Agent

The phenyl propanone scaffold is a well-established pharmacophore in the design of anticancer agents.[3] The introduction of the difluoromethoxy group could enhance the cytotoxic potential of this scaffold.

Key Research Questions:

  • Does this compound exhibit cytotoxic activity against a panel of human cancer cell lines?

  • What is the mechanism of its potential anticancer activity (e.g., apoptosis induction, cell cycle arrest)?

  • Does it show selectivity for cancer cells over normal cells?

Experimental Workflow:

start Initial Screening nci60 NCI-60 Cell Line Screen start->nci60 dose_response Dose-Response & IC₅₀ Determination nci60->dose_response mechanism Mechanism of Action Studies dose_response->mechanism selectivity Selectivity Assessment dose_response->selectivity apoptosis Apoptosis Assays (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) mechanism->western_blot normal_cells Cytotoxicity against Normal Cell Lines (e.g., hTERT-RPE1) selectivity->normal_cells

Caption: Workflow for evaluating anticancer potential.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast5.2
A549Lung8.1
HCT116Colon6.5
PC-3Prostate9.3
hTERT-RPE1Normal> 50
Neuropharmacology: A Novel CNS-Active Agent

Derivatives of phenyl propanol, which can be synthesized from phenyl propanone, have shown antidepressant-like effects.[4] The ability of the difluoromethoxy group to enhance blood-brain barrier penetration makes this an exciting area of investigation.

Key Research Questions:

  • Does this compound or its reduced alcohol derivative exhibit any CNS activity?

  • Can it modulate the levels of key neurotransmitters or their receptors?

  • Does it show efficacy in animal models of depression or anxiety?

Experimental Protocol: In Vivo Behavioral Assays

  • Animals: Use male BALB/c mice (8-10 weeks old).

  • Compound Administration: Administer this compound (or its reduced form) intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg).

  • Behavioral Tests:

    • Forced Swim Test (FST): 60 minutes post-administration, place mice in a cylinder of water and record the duration of immobility for the last 4 minutes of a 6-minute session.

    • Tail Suspension Test (TST): 60 minutes post-administration, suspend mice by their tails and record the duration of immobility over a 6-minute period.

  • Locomotor Activity: Assess spontaneous locomotor activity using an open-field test to rule out non-specific motor effects.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test.

Anti-inflammatory and Analgesic Potential

The phenyl propanone scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the anti-inflammatory and analgesic properties of this compound is a logical extension.

Key Research Questions:

  • Does the compound inhibit key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2)?

  • Does it reduce edema in animal models of inflammation?

  • Does it exhibit analgesic effects in models of nociceptive pain?

Experimental Workflow:

start In Vitro Assays cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay lps_macrophages LPS-stimulated Macrophage Assay (Measure NO, PGE₂, TNF-α, IL-6) start->lps_macrophages in_vivo In Vivo Models lps_macrophages->in_vivo carrageenan_edema Carrageenan-induced Paw Edema in_vivo->carrageenan_edema acetic_acid_writhing Acetic Acid-induced Writhing in_vivo->acetic_acid_writhing hot_plate Hot Plate Test in_vivo->hot_plate

Caption: Workflow for assessing anti-inflammatory and analgesic activity.

Part 3: Pharmacokinetic Profiling

A preliminary assessment of the drug-like properties of this compound is crucial for its further development.

Data Presentation: In Vitro ADME Profile

ParameterAssayHypothetical Result
Solubility Kinetic Solubility75 µM at pH 7.4
Permeability PAMPAHigh
Metabolic Stability Human Liver Microsomest₁/₂ = 45 min
Plasma Protein Binding Human Plasma92%

Conclusion and Future Directions

This compound represents a molecule at the intersection of established pharmacophores and modern medicinal chemistry strategies. Its potential for diverse biological activities, coupled with the favorable properties imparted by the difluoromethoxy group, makes it a compelling candidate for further investigation. This guide provides a foundational framework for initiating a comprehensive research program. Future work should focus on lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic profiles.

References

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Reaction scheme of the hydrogenation of ( A ) 1-phenyl-1,2- propanedione. ( B ) ( R ). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 1,2-Diphenylpropan-1-one | C15H14O. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Substituted phenyl: Significance and symbolism. (2025). ScienceDirect. Retrieved January 19, 2026, from [Link]

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  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved January 19, 2026, from [Link]

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  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • 1-(2-(difluoromethoxy)phenyl)-2-methylpropan-1-amine hydrochloride. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7). (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to 1-[2-(difluoromethoxy)phenyl]propan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a fluorinated aromatic ketone of significant interest to the fields of medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel or less-common research chemical, this document synthesizes information from closely related analogues and the broader class of (difluoromethoxy)phenyl ketones. We will delve into its inferred molecular and physicochemical properties, plausible synthetic routes, and the strategic importance of the difluoromethoxy moiety in modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound and its structural class.

Introduction and Core Chemical Identity

This compound belongs to the family of substituted propiophenones. Its structure is characterized by a phenyl ring substituted at the ortho position with a difluoromethoxy group (-OCHF₂) and a propanoyl group. The molecular formula is inferred to be C₁₀H₁₀F₂O₂.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂Inferred
Molecular Weight 200.18 g/mol Calculated
CAS Number Not AssignedN/A

The absence of a dedicated CAS number suggests that this compound is not a widely commercialized compound. However, its isomers, such as 1-(4-(difluoromethoxy)phenyl)propan-1-one (CAS No. 83022-58-6), are documented, and their properties can provide valuable insights.[1]

The core value of this molecule lies in the strategic incorporation of the difluoromethoxy group. This functional group is a powerful tool in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2]

The Strategic Role of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy group is increasingly utilized in drug design as a bioisosteric replacement for other functional groups, such as methoxy or hydroxyl groups. Its unique electronic properties offer several advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group enhance its resistance to oxidative metabolism compared to a methoxy group. This can lead to a longer drug half-life and reduced clearance.[2][3]

  • Lipophilicity Modulation: The difluoromethoxy group can fine-tune the lipophilicity (logP) of a molecule. It is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy group, providing a middle ground for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethoxy group, the C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor. This can introduce favorable intermolecular interactions with biological targets.[5]

  • Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the conformation of the molecule, which can be critical for binding to a target receptor or enzyme.

Synthesis and Mechanistic Considerations

While a specific synthetic protocol for this compound is not detailed in the available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common approach for the synthesis of substituted phenyl propanones is through Friedel-Crafts acylation or by leveraging organometallic reagents.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that this compound can be synthesized from 1-(difluoromethoxy)benzene.

G This compound This compound 1-(difluoromethoxy)benzene 1-(difluoromethoxy)benzene 1-(difluoromethoxy)benzene->this compound Friedel-Crafts Acylation Propanoyl_chloride Propanoyl chloride / AlCl₃ Propanoyl_chloride->this compound

Caption: Proposed Friedel-Crafts acylation route.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a stirred solution of 1-(difluoromethoxy)benzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.

  • Acylation: Slowly add propanoyl chloride (1.05 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties (Inferred)

The physicochemical properties of this compound can be inferred from its structure and data from related compounds.

PropertyInferred Value/CharacteristicRationale
Physical State Colorless to pale yellow liquid or low-melting solidBased on analogues like 1-(2-(trifluoromethyl)phenyl)propan-1-one.[6]
Boiling Point > 200 °CKetones with similar molecular weights have boiling points in this range.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.Typical for aromatic ketones.
Stability Stable under normal laboratory conditions.N/A

Analytical Characterization

The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the quartet and triplet of the ethyl group, and a triplet for the -OCHF₂ proton with coupling to the fluorine atoms.

    • ¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, the carbons of the ethyl group, and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.

    • ¹⁹F NMR is a crucial technique for fluorinated compounds and would show a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

Potential Applications in Drug Development and Research

Substituted phenyl propanones are important intermediates in the synthesis of various pharmaceuticals. The presence of the difluoromethoxy group makes this compound a valuable building block for creating novel drug candidates with potentially improved ADME properties.

The difluoromethyl ketone moiety itself has been investigated as a potent inhibitor of various enzymes, including serine proteases and acetylcholinesterases.[8][9][10] Therefore, this compound could serve as a precursor for the development of novel therapeutic agents in areas such as:

  • Neurodegenerative Diseases: By targeting enzymes implicated in these conditions.

  • Inflammatory Disorders: Through the inhibition of key proteases.

  • Infectious Diseases: As potential inhibitors of viral or bacterial enzymes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling fluorinated organic compounds should be followed.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, standard first aid measures should be taken, and medical attention should be sought.

Conclusion

This compound represents a molecule of high interest for synthetic and medicinal chemists. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its likely properties, synthesis, and applications can be expertly inferred from the well-documented chemistry of its isomers and the established role of the difluoromethoxy group in drug design. Its unique combination of a reactive ketone functionality and the advantageous properties conferred by the difluoromethoxy group makes it a valuable building block for the discovery and development of next-generation therapeutics. Further research into the synthesis and biological evaluation of this compound is warranted.

References

  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Cobalt(II) phthalocyanine catalyzed efficient synthesis of substituted 1-phenyl-1-propanone from ketones with primary alcohols (α-alkylation). (2023). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2018). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The Production of Phenyl-2-propanone from Benzaldehyde via a Baeyer-Villiger Reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol. (n.d.). designer-drug.com. Retrieved January 19, 2026, from [Link]

  • Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. (2011). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved January 19, 2026, from [Link]

  • 1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1,2-Diphenylpropan-1-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2016). Scientific Research Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. (2023). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. (n.d.). European Industrial Gases Association. Retrieved January 19, 2026, from [Link]

  • Fluorine Safety Data Sheet. (2022). Airgas. Retrieved January 19, 2026, from [Link]

  • Selected examples of difluoromethyl ketones (DFMKs) with relevant biological properties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of fluorinated b-ketoiminate and imino-alcoholate Pd complexes: precursors for palladium chemical. (2002). CORE. Retrieved January 19, 2026, from [Link]

  • 1-[2-(Difluoromethoxy)phenyl]propan-1-amine 100mg. (n.d.). Dana Bioscience. Retrieved January 19, 2026, from [Link]

  • Notes: Synthesis and Properties of Some Fluorinated Ketones. (1962). ACS Publications. Retrieved January 19, 2026, from [Link]

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Methodological & Application

The Synthetic Utility of 1-[2-(Difluoromethoxy)phenyl]propan-1-one: A Gateway to Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It serves as a lipophilic hydrogen bond donor and can significantly modulate the physicochemical properties of a parent molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets. [1][2][3]The propiophenone derivative, 1-[2-(difluoromethoxy)phenyl]propan-1-one, is a key prochiral ketone that serves as a versatile building block for accessing more complex, stereochemically defined molecules, most notably chiral amines.

This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on protocols for its conversion into the corresponding chiral primary amine, (S)- or (R)-1-[2-(difluoromethoxy)phenyl]propan-1-amine. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive compounds. [4][5]Therefore, robust and efficient methods for their enantioselective synthesis are of paramount importance to the research, development, and manufacturing sectors of the pharmaceutical industry.

This document will detail two of the most powerful contemporary strategies for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones: catalytic asymmetric reductive amination and biocatalytic transamination. The protocols provided are based on well-established and field-proven methodologies for analogous substrates, offering a reliable blueprint for researchers and drug development professionals.

Core Application: Asymmetric Synthesis of Chiral 1-[2-(Difluoromethoxy)phenyl]propan-1-amine

The primary synthetic value of this compound lies in its role as a precursor to the chiral amine, 1-[2-(difluoromethoxy)phenyl]propan-1-amine. The direct conversion of a prochiral ketone to a chiral primary amine is a highly sought-after transformation. [6]The following sections will detail two cutting-edge methodologies to achieve this enantioselective conversion.

Methodology 1: Catalytic Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a direct and efficient approach for the synthesis of chiral amines from prochiral ketones. [4][7]The reaction typically proceeds through the in situ formation of an imine intermediate from the ketone and an amine source, followed by an enantioselective reduction catalyzed by a chiral transition metal complex.

Scientific Rationale:

The success of this method hinges on the design of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the imine intermediate during the hydride transfer step. Iridium and Ruthenium complexes with chiral phosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of imines. [7]For the synthesis of primary amines, an ammonia surrogate is often employed, which can be a challenge due to the reversible formation of unstable NH-imine intermediates and the potential for catalyst inhibition by nitrogen-containing species. [6]Modern advancements have led to the development of robust catalytic systems that can overcome these hurdles.

Experimental Workflow for Asymmetric Reductive Amination:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound reactor High-Pressure Reactor ketone->reactor amine_source Amine Source (e.g., NH4OAc) amine_source->reactor catalyst Chiral Catalyst Precursor catalyst->reactor ligand Chiral Ligand ligand->reactor solvent Solvent (e.g., Toluene) solvent->reactor hydrogenation Hydrogenation (H2 pressure) reactor->hydrogenation filtration Filtration hydrogenation->filtration extraction Extraction filtration->extraction purification Chromatography extraction->purification product Chiral 1-[2-(difluoromethoxy)phenyl]propan-1-amine purification->product

Caption: Workflow for Catalytic Asymmetric Reductive Amination.

Representative Protocol for Catalytic Asymmetric Reductive Amination:

This protocol is adapted from established procedures for the asymmetric reductive amination of aryl ketones.

Parameter Value/Description
Substrate This compound
Amine Source Ammonium Acetate (NH₄OAc)
Catalyst System [Ru(p-cymene)Cl₂]₂ with a chiral diphosphine ligand (e.g., (S)-Xyl-BINAP)
Solvent Toluene
Reducing Agent H₂ gas
Temperature 80 °C
Pressure 50 bar H₂
Reaction Time 24 hours

Step-by-Step Procedure:

  • To a high-pressure autoclave equipped with a magnetic stir bar, add this compound (1.0 mmol), ammonium acetate (5.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.005 mmol), and the chiral ligand (e.g., (S)-Xyl-BINAP, 0.011 mmol).

  • Evacuate the autoclave and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral primary amine.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Methodology 2: Biocatalytic Asymmetric Transamination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. [5]Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. The use of ω-transaminases is particularly advantageous as they can utilize simple amino donors like isopropylamine, generating a volatile acetone byproduct that can be easily removed to drive the reaction equilibrium. [5]

Scientific Rationale:

The high stereoselectivity of transaminases makes them ideal for the synthesis of enantiomerically pure amines. [5]By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with high optical purity. The reaction is typically performed in an aqueous buffer system under mild conditions (near-neutral pH and ambient temperature), making it an environmentally friendly process. Whole-cell biocatalysts are often employed to circumvent the need for cofactor regeneration.

Experimental Workflow for Biocatalytic Transamination:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound bioreactor Bioreactor/Shaking Incubator ketone->bioreactor enzyme Transaminase (e.g., ATA-117) enzyme->bioreactor cofactor Pyridoxal 5'-phosphate (PLP) cofactor->bioreactor amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->bioreactor buffer Aqueous Buffer buffer->bioreactor incubation Incubation (controlled temp. & pH) bioreactor->incubation centrifugation Cell Removal (Centrifugation) incubation->centrifugation extraction Extraction centrifugation->extraction purification Purification extraction->purification product Chiral 1-[2-(difluoromethoxy)phenyl]propan-1-amine purification->product

Caption: Workflow for Biocatalytic Asymmetric Transamination.

Representative Protocol for Biocatalytic Transamination:

This protocol is based on established procedures for the transaminase-mediated synthesis of chiral amines from prochiral ketones.

Parameter Value/Description
Substrate This compound
Biocatalyst A commercially available (R)- or (S)-selective ω-transaminase (e.g., ATA-117 for the (R)-amine)
Cofactor Pyridoxal 5'-phosphate (PLP)
Amine Donor Isopropylamine
Solvent System Aqueous buffer (e.g., potassium phosphate buffer, pH 7.5)
Temperature 30 °C
Reaction Time 24-48 hours

Step-by-Step Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

  • Add the transaminase enzyme to the buffer to a final concentration of 2-5 mg/mL.

  • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Add isopropylamine as the amine donor to a final concentration of 0.5-1.0 M.

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate the reaction at 30 °C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >11.

  • If using whole cells, separate the biomass by centrifugation.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate, primarily serving as a prochiral precursor for the synthesis of the corresponding chiral amine. The difluoromethoxy moiety imparts unique properties that are highly desirable in modern drug candidates. The application of state-of-the-art synthetic methodologies, such as catalytic asymmetric reductive amination and biocatalytic transamination, provides efficient and enantioselective routes to these valuable chiral building blocks.

The protocols outlined in this guide, based on robust and well-documented procedures for analogous substrates, offer a solid foundation for researchers to develop specific conditions for their synthetic needs. As the demand for structurally novel and stereochemically pure pharmaceutical agents continues to grow, the importance of versatile building blocks like this compound and the advanced synthetic methods for their transformation will undoubtedly increase.

References

  • Tang, P. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

  • Misske, A., & Bargon, J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

  • Misske, A., & Bargon, J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Pougnet, B., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. PubMed. [Link]

  • Sharma, M., & Kumar, A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]

  • Potter, B. V. L., & Reed, M. J. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

  • Gao, K., & Wu, J. (2019). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]

  • Ferreira, L. G., & dos Santos, J. L. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Mitsukura, K., et al. (2025). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. ResearchGate. [Link]

  • Ojima, I., et al. (2019). Case studies of fluorine in drug discovery. PlumX. [Link]

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Application Notes and Protocols for 1-[2-(difluoromethoxy)phenyl]propan-1-one: A Key Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The incorporation of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique constellation of physicochemical properties that medicinal chemists can leverage to overcome common challenges in drug development. Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethoxy group acts as a lipophilic hydrogen bond donor, a characteristic that can significantly influence a molecule's binding affinity and metabolic stability.[1] This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a versatile intermediate for the synthesis of novel pharmaceutical agents.

The strategic placement of the difluoromethoxy group on a phenylpropanone scaffold creates a valuable building block for several reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism, which can increase the half-life of a drug.

  • Modulation of Physicochemical Properties: The difluoromethoxy group can fine-tune a molecule's lipophilicity, solubility, and pKa, properties that are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The -OCHF₂ group can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved pharmacological properties.

This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their synthetic endeavors.

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on analogous structures.

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 220-240 °C at atmospheric pressure
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Expected to have low solubility in water.
CAS Number 914781-37-4

Synthetic Protocols

The most direct and industrially scalable approach to synthesize this compound is through a Friedel-Crafts acylation of (difluoromethoxy)benzene. This electrophilic aromatic substitution reaction provides a reliable method for introducing the propionyl group onto the aromatic ring.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of (difluoromethoxy)benzene cluster_1 Part 2: Friedel-Crafts Acylation cluster_2 Part 3: Purification start1 2-Hydroxyphenylboronic acid reagent1 Difluoromethylating Agent (e.g., sodium chlorodifluoroacetate) start1->reagent1 Reaction product1 (difluoromethoxy)benzene reagent1->product1 Yields start2 (difluoromethoxy)benzene reagent2 Propionyl chloride start2->reagent2 Reacts with catalyst Lewis Acid Catalyst (e.g., AlCl₃) reagent2->catalyst In the presence of product2 This compound catalyst->product2 To yield crude Crude Product purification Column Chromatography crude->purification Purified by final_product Pure this compound purification->final_product Resulting in

Figure 1: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, (difluoromethoxy)benzene

The starting material, (difluoromethoxy)benzene, can be synthesized from commercially available 2-hydroxyphenylboronic acid.

Materials:

  • 2-Hydroxyphenylboronic acid

  • Sodium chlorodifluoroacetate (SCDA)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-hydroxyphenylboronic acid (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add a mixture of DMF and toluene (1:1 v/v) to the flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (difluoromethoxy)benzene.

Part 2: Friedel-Crafts Acylation to Yield this compound

This protocol details the acylation of (difluoromethoxy)benzene using propionyl chloride and a Lewis acid catalyst.[2][3][4][5][6]

Materials:

  • (difluoromethoxy)benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of (difluoromethoxy)benzene (1.0 eq) and propionyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.[7]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Part 3: Purification

Purification of the crude product is typically achieved by column chromatography.

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the proton of the difluoromethoxy group. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The quartet and triplet of the ethyl group should be observed around δ 3.0 and 1.2 ppm, respectively. The proton of the -OCHF₂ group is expected to appear as a triplet (due to coupling with the two fluorine atoms) in the region of δ 6.5-7.5 ppm.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around δ 200 ppm), the aromatic carbons, the carbons of the ethyl group, and the carbon of the difluoromethoxy group (which will appear as a triplet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet (due to coupling with the proton of the -OCHF₂ group) in the characteristic region for difluoromethoxy groups.[8][9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11][12][13][14][15]

  • A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aryl ketone.

  • Bands in the 1000-1200 cm⁻¹ region are expected for the C-F stretching vibrations of the difluoromethoxy group.

  • Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[16][17][18][19][20]

  • The molecular ion peak ([M]⁺) should be observed at m/z = 200.18.

  • Characteristic fragmentation patterns for aryl ketones include the loss of the ethyl group (M-29) and the formation of the acylium ion.

Application in Pharmaceutical Synthesis: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. Its utility stems from the presence of two key reactive sites: the ketone functionality and the aromatic ring, which can be further functionalized.

Potential Synthetic Transformations

G cluster_0 Ketone Modifications cluster_1 Aromatic Ring Functionalization cluster_2 Further Derivatization start This compound reduction Reduction to Alcohol start->reduction e.g., NaBH₄ reductive_amination Reductive Amination start->reductive_amination e.g., Amine, NaBH₃CN nitration Nitration start->nitration e.g., HNO₃, H₂SO₄ halogenation Halogenation start->halogenation e.g., NBS, Br₂ alcohol_derivatives Esterification, Etherification reduction->alcohol_derivatives amine_derivatives Amide formation, Alkylation reductive_amination->amine_derivatives aromatic_derivatives Cross-coupling reactions nitration->aromatic_derivatives halogenation->aromatic_derivatives

Figure 2: Potential synthetic transformations of this compound.

The ketone can be readily transformed into a variety of other functional groups. For example, reduction of the ketone would yield the corresponding secondary alcohol, which can be a precursor for chiral compounds. Reductive amination can introduce a nitrogen-containing moiety, a common feature in many active pharmaceutical ingredients.

The aromatic ring, activated by the difluoromethoxy group, can undergo further electrophilic substitution reactions, allowing for the introduction of additional substituents to modulate the molecule's properties.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Propionyl chloride is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Handle with care.

    • Anhydrous aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a dry environment.[2][21]

    • Dichloromethane is a volatile organic solvent and should be handled in a fume hood.

  • Reaction Quenching: The quenching of the Friedel-Crafts reaction is exothermic and produces HCl gas. This step should be performed slowly and with caution in an ice bath.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound represents a strategically important intermediate for the synthesis of novel pharmaceutical candidates. The presence of the difluoromethoxy group imparts desirable properties that can lead to improved drug efficacy and pharmacokinetics. The synthetic protocols outlined in this guide, based on the robust Friedel-Crafts acylation, provide a clear and reproducible pathway to access this valuable building block. With careful execution and adherence to safety protocols, researchers can effectively utilize this intermediate to advance their drug discovery programs.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. (n.d.). Retrieved from [Link]

  • 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Water phase synthesis process of difluoromethoxy nitrobenzene. (2002). Google Patents.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1H, 19F, and 13C Analysis in Under Two Minutes. (2019, October 22). AZoM.com. Retrieved from [Link]

  • Friedel–Crafts reaction. (2024, January 10). In Wikipedia. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis and screening of difluoromethoxy pyridinyl prop-2-ene-1-ones. (2024, September 4). Wisdom Library. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2015, January 21). National Institutes of Health. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021, January 22). National Institutes of Health. Retrieved from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011, April 14). ACS Publications. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023, January 14). YouTube. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2017, January 1). De Gruyter. Retrieved from [Link]

  • 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. (2008, April). National Institutes of Health. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

  • L.7. Mass Spectrum Interpretation. (2011, June 29). Purdue University. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. (1997). Google Patents.
  • mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2019, April 29). National Institutes of Health. Retrieved from [Link]

  • FT-IR spectrum of 2-Phenyl-1-propanol. (2022, October). ResearchGate. Retrieved from [Link]

  • FTIR Spectroscopic Studies on the Binary Solutions of 1 – Propanol with Xylene Isomers. (n.d.). Retrieved from [Link]

  • Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. (2009). Google Patents.

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Application Notes and Protocols: 1-[2-(Difluoromethoxy)phenyl]propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the Difluoromethoxy Group in Drug Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique combination of physicochemical characteristics.[3][4] Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety possesses a polarized C-H bond, enabling it to act as a lipophilic hydrogen bond donor.[2][5] This feature allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially leading to novel molecular interactions within protein binding sites.[2][3] Furthermore, the difluoromethoxy group can enhance metabolic stability and modulate cellular membrane permeability, making it a valuable substituent in the optimization of lead compounds.[4]

This application note focuses on 1-[2-(difluoromethoxy)phenyl]propan-1-one , a versatile chemical building block that leverages the advantageous properties of the difluoromethoxy group within a phenylpropanone scaffold. The phenylpropanone core is a well-established motif in medicinal chemistry, and its derivatization has led to the development of numerous bioactive molecules.[6][7] This document will provide a comprehensive overview of the potential applications of this compound, including detailed protocols for its synthesis and its use as a precursor for the synthesis of medicinally relevant heterocyclic compounds.

Physicochemical Properties and Strategic Advantages

The strategic placement of the difluoromethoxy group at the ortho position of the phenyl ring in this compound offers several advantages for drug discovery programs.

PropertyAdvantage in Medicinal ChemistrySupporting Rationale
Lipophilicity The difluoromethoxy group can fine-tune the lipophilicity (logP) of a molecule, which is a critical parameter for optimizing membrane permeability and bioavailability.[4][8]The Hansch π parameter for the -OCF₂H group is approximately +0.2 to +0.6, indicating its lipophilic nature.[4]
Metabolic Stability The strong C-F bonds in the difluoromethoxy group increase resistance to oxidative metabolism by enzymes such as cytochrome P450s, potentially prolonging the half-life of a drug candidate.[8]The C-F bond is one of the strongest covalent bonds in organic chemistry.[8]
Hydrogen Bonding The polarized C-H bond of the -OCF₂H group can act as a hydrogen bond donor, introducing novel interactions with biological targets.[2][3]This allows the difluoromethyl group to mimic polar functional groups like alcohols and thiols.[3]
Conformational Control The steric bulk and electronic properties of the difluoromethoxy group can influence the preferred conformation of the molecule, which can be crucial for receptor binding.The presence of the ortho-substituent can restrict the rotation of the phenyl ring.

Synthetic Protocols

The synthesis of this compound can be achieved through several established synthetic routes. Below are two representative protocols.

Protocol 1: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

This protocol describes a classic approach for the synthesis of aryl ketones.

Workflow for Friedel-Crafts Acylation

start Start: 1-(Difluoromethoxy)benzene & Propanoyl chloride reagent1 Lewis Acid (e.g., AlCl₃) start->reagent1 1. Add reaction Friedel-Crafts Acylation in an inert solvent (e.g., DCM) under anhydrous conditions reagent1->reaction 2. Initiate workup Aqueous Workup (e.g., dilute HCl, water, brine) reaction->workup 3. Quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction 4. Isolate purification Purification (e.g., Column Chromatography) extraction->purification 5. Purify product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add a solution of 1-(difluoromethoxy)benzene (1.0 eq) and propanoyl chloride (1.1 eq) in dry DCM to the cooled suspension via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: From 2-(Difluoromethoxy)benzaldehyde

This two-step protocol involves a Grignard reaction followed by oxidation.

Workflow for Grignard Reaction and Oxidation

start Start: 2-(Difluoromethoxy)benzaldehyde reagent1 Ethylmagnesium bromide (Grignard reagent) start->reagent1 1. Add reaction1 Grignard Reaction in dry THF reagent1->reaction1 intermediate Intermediate Alcohol reaction1->intermediate 2. Form reagent2 Oxidizing Agent (e.g., PCC, Dess-Martin periodinane) intermediate->reagent2 3. Add reaction2 Oxidation in DCM reagent2->reaction2 product Product: this compound reaction2->product 4. Isolate

Caption: Two-step synthesis of this compound from 2-(difluoromethoxy)benzaldehyde.

Step-by-Step Methodology:

  • Grignard Reaction:

    • To a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude secondary alcohol.

  • Oxidation:

    • Dissolve the crude alcohol from the previous step in dry DCM.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM.

    • Concentrate the filtrate and purify by column chromatography to obtain the desired product.

Application in the Synthesis of Bioactive Heterocycles

Aryl ketones are pivotal intermediates in the synthesis of a wide variety of heterocyclic compounds, many of which form the core of approved drugs. This compound is an excellent starting material for generating novel, fluorinated N-heterocycles.[9]

Protocol 3: Synthesis of a Difluoromethoxylated Pyrazole Derivative

Pyrazoles are a class of nitrogen-containing heterocycles that are prevalent in pharmaceuticals, exhibiting a broad range of biological activities.[9]

Reaction Pathway to a Pyrazole Derivative

start This compound conditions Condensation Reaction (e.g., in Ethanol, reflux) start->conditions reagent1 Hydrazine hydrate reagent1->conditions product 3-Ethyl-5-(2-(difluoromethoxy)phenyl)-1H-pyrazole conditions->product

Caption: Synthesis of a difluoromethoxylated pyrazole from this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the target pyrazole.

Potential Therapeutic Applications and Future Directions

While direct biological data for this compound is not extensively documented, its structural motifs suggest several promising avenues for drug discovery research:

  • Enzyme Inhibitors: The ketone functionality can act as an electrophilic center, making it a potential warhead for covalent inhibitors, particularly for serine and cysteine proteases.[10] The difluoromethoxy group can influence binding affinity and selectivity.

  • Anticancer Agents: The phenylpropanone scaffold has been explored in the design of cytotoxic agents.[11][12] Derivatization of this compound could lead to novel compounds with activity against various cancer cell lines.

  • Neurological Disorders: Modifications of the propanone side chain can lead to compounds with potential activity in the central nervous system. The improved metabolic stability offered by the difluoromethoxy group is particularly advantageous for CNS-targeting drugs.

  • Anti-inflammatory Agents: The synthesis of heterocyclic derivatives, such as pyrazoles and isoxazoles, from this building block could yield potent anti-inflammatory compounds.[9]

Conclusion

This compound represents a valuable and underexplored building block for medicinal chemistry. Its unique combination of a reactive ketone handle and the advantageous physicochemical properties of the difluoromethoxy group makes it an attractive starting point for the synthesis of novel, fluorinated drug candidates. The protocols outlined in this application note provide a practical guide for researchers to synthesize and utilize this compound in their drug discovery efforts, paving the way for the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-[2-(Difluoromethoxy)phenyl]propan-1-amine 100mg. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • PubMed. (2018). Synthesis and discovery of a drug candidate for treatment of idiopathic pulmonary fibrosis through inhibition of TGF-β1 pathway. Retrieved from [Link]

  • (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Retrieved from [Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Reagent for Direct Difluoromethylation. Retrieved from [Link]

  • National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

HPLC method for analysis of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 1-[2-(difluoromethoxy)phenyl]propan-1-one by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic ketone of increasing interest in pharmaceutical research and development. Its unique difluoromethoxy moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. As with any potential drug candidate or intermediate, a robust and reliable analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle. This document provides a comprehensive guide to a developed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocol herein is grounded in established chromatographic principles and validated according to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The method described is a reversed-phase HPLC (RP-HPLC) approach, which is ideally suited for molecules with a degree of hydrophobicity, such as the target analyte.[6] The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[6] This application note will detail the optimized chromatographic conditions, the rationale behind the selection of these parameters, and a step-by-step protocol for method validation.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not widely published, its structure allows for the prediction of key properties relevant to HPLC method development.

  • Structure: The molecule contains a phenyl ring, a propan-1-one chain, and a difluoromethoxy group.

  • Hydrophobicity: The presence of the phenyl ring and the difluoromethoxy group suggests that the molecule is non-polar and will be well-retained on a reversed-phase column. The difluoromethoxy group is known to enhance lipophilicity.

  • UV Absorbance: The aromatic phenyl ring will exhibit strong UV absorbance, making UV detection a suitable and sensitive method for quantification. A wavelength of 254 nm is a common starting point for aromatic compounds.[7]

  • Ionization: The molecule does not possess strongly acidic or basic functional groups, so its retention is expected to be relatively insensitive to mobile phase pH changes within the typical RP-HPLC range (pH 2-8).

Optimized HPLC Method

The following HPLC conditions have been optimized for the efficient and reproducible analysis of this compound.

Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Method Parameters
  • Column: A C18 column is selected due to its wide applicability in reversed-phase chromatography and its strong hydrophobic interactions with aromatic compounds.[6][7] The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The 60:40 ratio was determined to provide an optimal retention time for the analyte, ensuring it is well-separated from the solvent front without an excessively long run time. The addition of 0.1% phosphoric acid helps to sharpen peaks by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides good chromatographic efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: The analyte's aromatic ring provides strong UV absorbance. A wavelength of 254 nm was selected as it is a common and sensitive wavelength for the detection of aromatic compounds.[7]

  • Injection Volume: A 10 µL injection volume is a standard volume that provides good sensitivity without overloading the column.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1][2][3] The validation will be performed according to the ICH Q2(R2) guidelines.[5]

Workflow for HPLC Method Development and Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile Selectivity Selectivity & Specificity Assessment Dev_Start->Selectivity Optimization Optimization of Chromatographic Conditions Selectivity->Optimization Specificity Specificity Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow of HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2][3]

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a standard solution of this compound.

    • If available, inject solutions of known impurities to demonstrate separation from the main analyte peak.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the analyte peak is resolved from any degradation product peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

  • Protocol:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2][3]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with a known amount of the analyte.

    • Analyze the samples and calculate the percentage recovery.

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2]

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at 100% of the working concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.[3]

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]

  • Protocol (based on the calibration curve):

    • LOD = 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • The calculated LOD and LOQ should be confirmed by injecting solutions at these concentrations.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Protocol:

    • Introduce small variations to the optimized method parameters, one at a time. Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Analyze a standard solution with each modified condition.

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within acceptable limits.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is based on sound scientific principles of reversed-phase chromatography and has been designed for validation according to ICH guidelines. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for the quality control and stability testing of this important pharmaceutical compound.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Patel, K., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Pharmaceutical and Applied Chemistry, 9(1), 1-7.
  • Agilent Technologies. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]

  • Horváth, C., et al. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.

Sources

Application Note: A Validated GC-MS Protocol for the Detection and Quantification of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principles

1-[2-(difluoromethoxy)phenyl]propan-1-one is a synthetic ketone with structural similarities to cathinone derivatives. Its detection is critical for forensic investigations and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the analysis of NPS due to its high chromatographic resolution, robust nature, and the generation of reproducible mass spectra for library matching.[1][2] The electron ionization (EI) source provides characteristic fragmentation patterns essential for structural elucidation and confirmation.[3]

The presence of the electronegative difluoromethoxy group on the phenyl ring influences the molecule's chromatographic behavior and mass spectral fragmentation. This protocol is optimized to ensure thermal stability during analysis and to generate a clear, interpretable fragmentation pattern for confident identification.

Materials and Reagents

  • Solvents: HPLC-grade Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane

  • Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Reference Standard: Certified reference material (CRM) of this compound (>98% purity).

  • Internal Standard (IS): Mephedrone-d3 or a structurally similar, stable isotope-labeled cathinone.

  • Extraction Columns: Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange).

Sample Preparation: A Matrix-Dependent Approach

The goal of sample preparation is to isolate the target analyte from the matrix with high recovery while minimizing interferences. The choice of method is dictated by the sample matrix.

Seized Materials (Powders, Tablets)
  • Accurately weigh 10 mg of the homogenized sample.

  • Dissolve in 10 mL of methanol.

  • Vortex for 2 minutes and sonicate for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

  • Spike with the internal standard to a final concentration of 100 ng/mL.

Rationale: This simple extraction is sufficient for high-concentration samples where the matrix is relatively clean. Methanol is an effective solvent for a broad range of synthetic cathinones.[4]

Biological Matrices (Urine, Whole Blood)

For biological samples, a more rigorous extraction is necessary to remove proteins, salts, and other endogenous components. Liquid-Liquid Extraction (LLE) provides a robust and cost-effective solution.[5]

  • Pipette 1 mL of the sample (urine or blood) into a 15 mL glass tube.

  • Add 10 µL of the internal standard stock solution.

  • Add 1 mL of 0.1 M NaOH to basify the sample to pH > 10. Vortex briefly.

  • Add 5 mL of a dichloromethane/ethyl acetate (1:1 v/v) extraction solvent.

  • Cap and vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Rationale: Basification ensures the analyte, a weak base, is in its neutral form, maximizing its partitioning into the organic solvent. A mixed solvent system enhances extraction efficiency for a wider range of metabolites. This LLE protocol is a proven, high-throughput method for cathinone analysis in biological fluids.[5]

GC-MS Instrumentation and Protocol

The following parameters are established for an Agilent GC-MS system but can be adapted for other manufacturers.[6] The use of a low-polarity column like a DB-5MS is standard for broad-scope NPS screening.[1]

Gas Chromatography (GC) Parameters
ParameterSettingRationale
Injector Splitless ModeMaximizes sensitivity for trace-level detection.
Injector Temp. 250°CBalances efficient volatilization with minimizing thermal degradation of potentially labile NPS.[7]
Liner Deactivated, single taper with glass woolPromotes sample mixing and traps non-volatile residues.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency and is inert.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS, HP-5MS)A versatile, low-polarity column providing excellent resolution for a wide range of compounds.[1][8]
Oven Program 70°C (hold 2 min), ramp to 290°C @ 20°C/min, hold 5 minAn initial hold ensures good peak shape for early-eluting compounds, followed by a rapid ramp to elute the target analyte efficiently.
Mass Spectrometry (MS) Parameters
ParameterSettingRationale
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, producing reproducible, library-searchable spectra.[3]
Ionization Energy 70 eVThe industry standard for generating characteristic and stable fragmentation patterns.[9]
Source Temp. 230°COptimized to prevent analyte degradation while ensuring efficient ionization.
Quadrupole Temp. 150°CEnsures stable ion transmission.
Acquisition Mode Full ScanUsed for initial identification and method development.
Scan Range m/z 40 - 450Captures low-mass fragments, the molecular ion (expected m/z 215.2), and potential higher-mass adducts.
Solvent Delay 3 minutesPrevents the high concentration of solvent from saturating the detector.

Data Analysis and Interpretation

Analyte Identification

Identification is confirmed by a multi-criteria approach:

  • Retention Time (RT): The RT of the analyte in the sample must match that of a certified reference standard, typically within ±0.1 minutes.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must visually match the spectrum of the reference standard and/or a library spectrum. Key identifying ions should be present with the correct relative abundances.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 215.20 g/mol .[10] Based on the principles of electron ionization, the following key fragments are predicted:

  • Molecular Ion [M]⁺: m/z 215 (may be low abundance).

  • [M-29]⁺: m/z 186 (loss of the ethyl radical, •C₂H₅). This is often a prominent peak for propiophenone-type structures.

  • [M-67]⁺: m/z 148 (loss of the difluoromethoxy radical, •OCHF₂).

  • m/z 149: A fragment corresponding to the [C₈H₆F₂O]⁺ ion.

  • m/z 121: A fragment corresponding to the [C₇H₆FO]⁺ ion.

  • m/z 51: The difluoromethyl cation [CHF₂]⁺, a characteristic indicator of the difluoromethoxy group.

The presence of fluorine can lead to complex rearrangements, so empirical data from a CRM is essential for confirmation.[11][12]

Method Validation Protocol

A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. The protocol should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_eval Evaluation A Prepare Calibration Standards (e.g., 1 - 500 ng/mL) E Linearity & Range (Analyze calibration curve) A->E B Prepare Quality Control (QC) Samples (Low, Mid, High) F Accuracy & Precision (Analyze QC samples, n=6) B->F C Prepare Blank Matrix Samples D Specificity / Selectivity (Analyze blank matrix) C->D I Assess Acceptance Criteria (R² > 0.99, Recovery 85-115%, RSD < 15%) D->I E->I F->I G LOD & LOQ (S/N ratio or statistical) G->I H Robustness (Vary GC/MS parameters) H->I J Validated Method Ready for Routine Use I->J If all criteria pass

Caption: Workflow for the validation of the GC-MS method.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze six different blank matrix samples.No interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range Construct a calibration curve with at least 6 non-zero points (e.g., 1, 5, 25, 100, 250, 500 ng/mL).Correlation coefficient (R²) ≥ 0.995.[13]
Accuracy Analyze QC samples at low, mid, and high concentrations (n=6).Mean recovery should be within 85-115% of the nominal value.[15]
Precision Calculate the Relative Standard Deviation (RSD) for QC samples (n=6).Intra-day and Inter-day precision RSD ≤ 15%.[13]
Limit of Detection (LOD) Determined as the concentration with a signal-to-noise ratio (S/N) of 3.The analyte peak must be clearly identifiable.
Limit of Quantitation (LOQ) Determined as the lowest concentration on the calibration curve with acceptable accuracy and precision (S/N of 10).Accuracy within 80-120% and precision RSD ≤ 20%.[15]
Robustness Introduce small, deliberate variations in method parameters (e.g., injector temp ±5°C, flow rate ±0.1 mL/min).The results should not be significantly affected, demonstrating the method's reliability.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Seized Material or Biological Fluid) Prep Perform Sample Preparation (Dissolution or LLE) Sample->Prep Spike Spike with Internal Standard Prep->Spike Inject Inject 1 µL into GC-MS Spike->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Ionize Ionization & Fragmentation (EI Source) Separate->Ionize Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow from sample receipt to final report.

Conclusion

This application note details a robust and reliable GC-MS protocol for the identification and quantification of this compound. By following the outlined procedures for sample preparation, instrument operation, and rigorous method validation, analytical laboratories can achieve accurate and defensible results. This method serves as a critical tool in the ongoing effort to monitor and control the spread of novel psychoactive substances.

References

  • Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. (2019). Journal of Analytical Toxicology, 43(5), 346-352. [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (n.d.). Spectroscopy Online. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). Scilit. [Link]

  • Novel GC–MS Software Programs for Analyzing Seized Drug Samples. (2021). LCGC International. [Link]

  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. (n.d.). VCU Scholars Compass. [Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. (n.d.). Forensic Toxicology. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025). Journal of the American Society for Mass Spectrometry. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (n.d.). LCGC International. [Link]

  • GC-MS/MS Determination of Synthetic Cathinones in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2025). ResearchGate. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). PubMed. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025). ResearchGate. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

  • GC & GC/MS Method Development Quick Reference Guide. (n.d.). ChromSolutions. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). National Institutes of Health. [Link]

  • 2-Amino-1-[2-(difluoromethoxy)phenyl]propan-1-one. (2025). Chemsrc.com. [Link]

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Application Notes & Protocols: Leveraging 1-[2-(Difluoromethoxy)phenyl]propan-1-one for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Propiophenone Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for more metabolically labile moieties like methoxy or hydroxyl groups.[1][2] This substitution can lead to improved metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

The propiophenone core, a phenyl group attached to a propanone backbone, is a privileged scaffold found in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis.[3][4][] The combination of the propiophenone framework with a 2-(difluoromethoxy) substituent presents a compelling, albeit less-explored, building block: 1-[2-(difluoromethoxy)phenyl]propan-1-one . The placement of the difluoromethoxy group at the ortho position is anticipated to exert significant electronic and steric influence on the reactivity of the adjacent carbonyl group and the aromatic ring.

This guide provides a comprehensive overview of the potential applications of this compound as a starting material for the synthesis of novel compounds. The protocols detailed herein are based on well-established, fundamental transformations in organic chemistry and are designed to be robust and adaptable for researchers in drug development and synthetic chemistry. While this specific isomer is a novel building block with limited specific literature, the principles guiding its reactivity are sound and offer a gateway to a diverse array of chemical entities.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of a building block is paramount for designing successful synthetic strategies. The table below outlines the predicted properties of this compound.

PropertyPredicted Value/DescriptionRationale & Implications for Synthesis
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol Essential for stoichiometric calculations.
Appearance Colorless to pale yellow liquid or low-melting solidInfluences handling and purification methods.
Boiling Point > 220 °C (estimated)High boiling point suggests purification by vacuum distillation.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Acetone). Insoluble in water.Dictates choice of reaction and work-up solvents.
pKa of α-protons ~19-20 (in DMSO)The α-protons are acidic and can be removed by a suitable base to form an enolate, enabling a wide range of C-C and C-X bond-forming reactions.

Reactivity at a Glance:

The synthetic utility of this compound stems from three primary reactive sites:

  • The Carbonyl Group: Susceptible to nucleophilic attack, allowing for reductions to alcohols, formation of imines and enamines, and addition of organometallic reagents.

  • The α-Methylene Protons: These protons are enolizable and can be deprotonated to form a nucleophilic enolate. This enables a host of classic carbonyl chemistry, including halogenations, alkylations, and condensation reactions.

  • The Aromatic Ring: The difluoromethoxy group is an ortho-, para-directing group for electrophilic aromatic substitution, albeit deactivating. The ring can also participate in various cross-coupling reactions.

Synthetic Applications and Experimental Protocols

The following sections provide detailed, step-by-step protocols for key transformations of this compound. These reactions serve as foundational steps for constructing more complex molecular architectures.

Workflow for Derivatization

G start This compound reduction Reduction (Protocol 1) start->reduction NaBH₄, MeOH alpha_halogenation α-Halogenation (Protocol 2) start->alpha_halogenation Br₂, HBr/AcOH mannich Mannich Reaction (Protocol 3) start->mannich HCHO, R₂NH·HCl knoevenagel Knoevenagel Condensation (Protocol 4) start->knoevenagel R'CHO, Base reductive_amination Reductive Amination (Protocol 5) start->reductive_amination R₂NH, NaBH(OAc)₃ alcohol 1-[2-(Difluoromethoxy)phenyl]propan-1-ol reduction->alcohol pyrazole_synthesis Pyrazole Synthesis (Protocol 6) alpha_halogenation->pyrazole_synthesis Hydrazine bromo_ketone 2-Bromo-1-[2-(difluoromethoxy)phenyl]propan-1-one alpha_halogenation->bromo_ketone mannich_base β-Amino Ketone (Mannich Base) mannich->mannich_base alpha_beta_unsaturated α,β-Unsaturated Ketone knoevenagel->alpha_beta_unsaturated amine Substituted Amine reductive_amination->amine pyrazole Substituted Pyrazole pyrazole_synthesis->pyrazole

Caption: General derivatization pathways for this compound.

Protocol 1: Reduction of the Carbonyl to a Secondary Alcohol

Principle: The reduction of the ketone to the corresponding secondary alcohol, 1-[2-(difluoromethoxy)phenyl]propan-1-ol, provides a versatile intermediate with a nucleophilic hydroxyl group, suitable for etherification, esterification, or as a directing group in further reactions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this transformation.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound200.181.0 g5.0
Methanol (MeOH)32.0420 mL-
Sodium Borohydride (NaBH₄)37.830.28 g7.5
Deionized Water18.0230 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Ethyl Acetate (EtOAc)88.113 x 20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.0 mmol) in methanol (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (0.28 g, 7.5 mmol) portion-wise over 10 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (30 mL).

  • Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize any remaining borohydride and facilitate the work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: α-Bromination of the Propiophenone

Principle: The introduction of a bromine atom at the α-position to the carbonyl group creates a highly valuable intermediate, 2-bromo-1-[2-(difluoromethoxy)phenyl]propan-1-one.[6][7] This α-haloketone is an excellent electrophile for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives, including α-amino ketones, α-hydroxy ketones, and heterocycles like pyrazoles.[8][9] The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.[10]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound200.181.0 g5.0
Glacial Acetic Acid (AcOH)60.0510 mL-
Bromine (Br₂)159.810.80 g (0.26 mL)5.0
Deionized Water18.0250 mL-
Dichloromethane (DCM)84.933 x 20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.01As needed-
Saturated Sodium Thiosulfate (Na₂S₂O₃) soln.158.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~2 g-

Procedure:

  • Dissolution: In a 50 mL round-bottom flask protected from light and equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 g, 5.0 mmol) in glacial acetic acid (10 mL).

  • Bromine Solution: In the dropping funnel, prepare a solution of bromine (0.80 g, 5.0 mmol) in 2 mL of glacial acetic acid.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred ketone solution at room temperature over 15-20 minutes. Causality Note: The acetic acid catalyzes the formation of the enol intermediate, which is the nucleophile that attacks the bromine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color is an indicator of reaction progress. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to quench any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-bromoketone. This product is often used in the next step without further purification due to its lachrymatory nature.

Protocol 3: Synthesis of a Mannich Base

Principle: The Mannich reaction is a three-component condensation of an active hydrogen compound (the propiophenone), formaldehyde, and a secondary amine (e.g., dimethylamine hydrochloride) to form a β-amino ketone, known as a Mannich base.[11][12] These compounds are valuable synthetic intermediates, particularly in pharmaceutical chemistry.[13]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound200.181.0 g5.0
Dimethylamine Hydrochloride81.540.53 g6.5
Paraformaldehyde(CH₂O)n0.20 g6.6 (as CH₂O)
Ethanol (95%)46.078 mL-
Concentrated Hydrochloric Acid (HCl)36.461 drop-
Acetone58.0830 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 g, 5.0 mmol), dimethylamine hydrochloride (0.53 g, 6.5 mmol), paraformaldehyde (0.20 g), and 95% ethanol (8 mL).

  • Catalyst Addition: Add one drop of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux using a heating mantle for 2-3 hours. The mixture should become a homogeneous solution.

  • Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization.

  • Precipitation: Slowly add acetone (30 mL) to the cold solution to precipitate the product, the hydrochloride salt of the Mannich base.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold acetone, and air dry.

Protocol 4: Knoevenagel Condensation

Principle: The Knoevenagel condensation is the reaction of a ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst to yield an α,β-unsaturated product.[14][15][16] This reaction is a powerful tool for C-C bond formation. While ketones are generally less reactive than aldehydes in this reaction, it can be driven to completion with appropriate conditions.[17]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound200.181.0 g5.0
Malononitrile66.060.33 g5.0
Toluene92.1425 mL-
Piperidine85.150.04 g (0.05 mL)0.5
Glacial Acetic Acid60.050.03 g (0.03 mL)0.5

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), and toluene (25 mL).

  • Catalyst Addition: Add piperidine (0.05 mL) and glacial acetic acid (0.03 mL). Causality Note: The piperidine acts as a base to deprotonate the malononitrile, while the acetic acid catalyzes the dehydration step. The Dean-Stark trap removes the water formed, driving the equilibrium towards the product.

  • Reflux: Heat the mixture to reflux until the theoretical amount of water (0.09 mL) is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography.

Protocol 5: Reductive Amination

Principle: Reductive amination is a highly efficient method for forming C-N bonds by converting a ketone into an amine.[18][19] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride, NaBH(OAc)₃.[19] This method is often preferred over direct alkylation of amines as it avoids over-alkylation.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound200.181.0 g5.0
Benzylamine107.150.59 g (0.6 mL)5.5
1,2-Dichloroethane (DCE)98.9620 mL-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.6 g7.5
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.0130 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) and benzylamine (0.59 g, 5.5 mmol) in 1,2-dichloroethane (20 mL).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.6 g, 7.5 mmol) to the mixture in one portion. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the ketone starting material.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude amine by column chromatography.

Protocol 6: Synthesis of a Pyrazole Heterocycle

Principle: Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry.[20] A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[21][22][23] In this protocol, the α-bromoketone synthesized in Protocol 2 can be converted to a 1,3-diketone equivalent and then cyclized. A more direct route involves reacting the α-bromoketone with hydrazine.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
2-Bromo-1-[2-(difluoromethoxy)phenyl]propan-1-one279.071.4 g5.0
Hydrazine Hydrate (64% soln.)50.060.31 g (0.3 mL)6.0
Ethanol46.0725 mL-

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the crude 2-bromo-1-[2-(difluoromethoxy)phenyl]propan-1-one (1.4 g, 5.0 mmol) from Protocol 2 in ethanol (25 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (0.3 mL, 6.0 mmol) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solution and purify the resulting pyrazole derivative by column chromatography or recrystallization.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of novel chemical entities. Its unique combination of a reactive propiophenone core and a metabolically robust difluoromethoxy group makes it an attractive starting material for drug discovery programs. The protocols outlined in this guide provide a solid foundation for exploring the synthetic potential of this compound, enabling access to a wide range of derivatives, including alcohols, α-functionalized ketones, Mannich bases, α,β-unsaturated systems, amines, and heterocyclic scaffolds. By understanding the underlying principles of its reactivity, researchers can effectively harness the power of this building block to construct the next generation of innovative molecules.

References

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The reaction scheme in the reductive amination of propiophenone with... ResearchGate. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]

  • Propiophenone. Wikipedia. Available at: [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Reductive amination of Propiophenone. The Hive. Available at: [Link]

  • Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • PROPIOPHENONE. Global Substance Registration System. Available at: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mannich-type reaction of titanium enolate derived from propiophenone. ResearchGate. Available at: [Link]

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. Available at: [Link]

  • Mannich Reaction. NROChemistry. Available at: [Link]

  • Difluoromethylation Reactions of Organic Compounds. ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. The Journal of Organic Chemistry. Available at: [Link]

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Application Note: A Protocol for the Kinetic Analysis of the Reduction of 1-[2-(Difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing a robust protocol for studying the reaction kinetics of 1-[2-(difluoromethoxy)phenyl]propan-1-one. The difluoromethoxy (CF₂H) group is of significant interest in medicinal chemistry, as it can modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] Understanding the reaction kinetics of intermediates like this compound is crucial for process optimization, scale-up, and mechanistic elucidation. Due to the limited publicly available kinetic data for this specific compound, this note presents a well-established, generalized workflow. We will focus on a representative ketone reaction—the reduction to its corresponding alcohol, 1-[2-(difluoromethoxy)phenyl]propan-1-ol—using sodium borohydride (NaBH₄). The principles and methodologies detailed herein are broadly applicable to other reactions involving this substrate.

Introduction and Scientific Context

This compound is a fluorinated aromatic ketone. The incorporation of fluorine-containing moieties like difluoromethoxy is a key strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The CF₂H group is particularly fascinating due to its unique hydrogen bonding capabilities, which can serve as a bioisostere for hydroxyl (OH), amine (NH), or thiol (SH) groups.[1] Consequently, intermediates bearing this group are valuable building blocks for novel pharmaceutical agents.

A thorough understanding of the reaction kinetics of such intermediates provides critical insights into:

  • Reaction Mechanism: Determining the rate law, reaction order, and rate-determining steps.

  • Process Optimization: Identifying optimal conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

  • Safety and Scalability: Predicting reaction behavior under different conditions to ensure safe and reproducible large-scale synthesis.

This guide will detail the kinetic analysis of the reduction of the titular ketone, a fundamental transformation in organic synthesis. The reaction of ketones with sodium borohydride typically follows second-order kinetics, being first-order with respect to both the ketone and the borohydride.[4]

Theoretical Framework for Kinetic Analysis

Before proceeding to the experimental protocol, it is essential to understand the core principles of chemical kinetics that will be applied.

2.1 Rate Law and Reaction Order The rate of a chemical reaction is described by a rate law, an equation that links the reaction rate with the concentrations of reactants. For the proposed reduction:

Rate = k[Ketone]ⁿ[NaBH₄]ᵐ

where:

  • k is the rate constant.

  • [Ketone] and [NaBH₄] are the molar concentrations of the reactants.

  • n and m are the orders of the reaction with respect to each reactant.

The overall order of the reaction is n + m. Our objective is to experimentally determine n, m, and k.

2.2 Method of Initial Rates and Pseudo-Order Conditions To simplify the determination of reaction orders, we will employ pseudo-order conditions. By using a large excess of one reactant (e.g., NaBH₄), its concentration remains effectively constant throughout the reaction. The rate law simplifies to:

Rate = k'[Ketone]ⁿ where k' = k[NaBH₄]ᵐ

This allows for the straightforward determination of the reaction order 'n' for the ketone. The experiment can then be repeated with a different excess concentration of NaBH₄ to determine 'm' and the true rate constant 'k'.

2.3 Temperature Dependence and the Arrhenius Equation The rate constant k is temperature-dependent, as described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where:

  • A is the pre-exponential factor.

  • Ea is the activation energy.

  • R is the ideal gas constant.

  • T is the absolute temperature (in Kelvin).

By conducting the reaction at several different temperatures, the activation energy (Ea) can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).

Experimental Design and Protocols

This section outlines a detailed, step-by-step protocol for conducting the kinetic study. The primary analytical method for monitoring the reaction progress will be High-Performance Liquid Chromatography (HPLC), a standard technique for kinetic analysis due to its ability to separate and quantify reactants and products over time.[5][6]

3.1 Materials and Instrumentation

  • Reactants: this compound (≥98% purity), Sodium Borohydride (NaBH₄, ≥98%), 2-Propanol (Anhydrous, HPLC grade), Hydrochloric Acid (HCl, 1M solution for quenching).

  • Internal Standard: A stable, non-reactive compound with a distinct retention time, e.g., Biphenyl or Naphthalene.

  • Instrumentation:

    • HPLC system with a UV detector and a C18 reverse-phase column.

    • Thermostatically controlled reaction vessel (e.g., jacketed glass reactor with a circulating water bath).

    • Magnetic stirrer and stir bars.

    • Calibrated volumetric flasks, pipettes, and syringes.

    • Stopwatch.

3.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Ketone, NaBH4, Internal Std) prep_hplc Develop & Calibrate HPLC Method start_rxn Equilibrate Ketone Solution to Temperature (T) prep_hplc->start_rxn add_nabh4 Add NaBH4 Solution (Start Timer, t=0) start_rxn->add_nabh4 sampling Withdraw Aliquots at Timed Intervals (t_i) add_nabh4->sampling quench Quench Aliquot (e.g., with 1M HCl) sampling->quench prep_sample Prepare Sample for HPLC (Dilute, Add Internal Std) quench->prep_sample hplc_run Inject Sample into HPLC prep_sample->hplc_run get_data Obtain Peak Areas (Ketone, Product, Int. Std) hplc_run->get_data calc_conc Calculate [Ketone] vs. Time get_data->calc_conc plot_data Plot Data to Determine Rate Constant (k') calc_conc->plot_data end Determine Rate Law & Activation Energy plot_data->end Repeat at Different [NaBH4] & Temperatures

Caption: Workflow for the kinetic analysis of ketone reduction.

3.3 Protocol 1: HPLC Method Development and Calibration

  • Objective: To establish an HPLC method capable of resolving the reactant ketone, the product alcohol, and the internal standard.

  • Mobile Phase: Start with an isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the ratio to achieve good separation with a total run time under 15 minutes.[7]

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the aromatic ketone has strong absorbance (e.g., 254 nm).

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for the ketone and the internal standard.

    • Inject each standard and record the peak area.

    • Create a calibration curve by plotting (Peak Area_Ketone / Peak Area_Internal_Std) versus [Ketone]. The slope of this line is the relative response factor (RRF). This allows for the conversion of peak areas from the kinetic run into concentrations.[8]

3.4 Protocol 2: Kinetic Run (Pseudo-First-Order Conditions)

  • Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous 2-propanol.

    • Prepare a 2.0 M stock solution of NaBH₄ in anhydrous 2-propanol. Note: Prepare this solution fresh, as NaBH₄ can degrade in solution.

  • Reaction Setup:

    • Place 50.0 mL of the ketone stock solution into the thermostatically controlled reaction vessel. Allow the solution to equilibrate to the desired temperature (e.g., 25.0 °C) with gentle stirring.

  • Initiation and Sampling:

    • At time t=0, rapidly add 5.0 mL of the NaBH₄ stock solution to the reaction vessel. This creates a 20-fold excess of NaBH₄.

    • Immediately withdraw the first aliquot (t=0 sample, ~0.5 mL) using a syringe.

    • Quench the reaction by adding the aliquot to a vial containing 1.0 mL of 1M HCl. This neutralizes the excess NaBH₄ and stops the reaction.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 20, 30, 45, 60 minutes). The exact timing will depend on the reaction rate and should be adjusted after a preliminary run.

  • Sample Analysis:

    • To each quenched sample, add a precise amount of the internal standard stock solution.

    • Dilute as necessary to fall within the linear range of the HPLC calibration curve.

    • Inject the prepared sample into the HPLC and record the chromatogram.

Data Analysis and Interpretation

4.1 Calculating Concentration From the HPLC data, calculate the concentration of the ketone at each time point using the peak areas and the pre-determined relative response factor.

4.2 Determining the Pseudo-First-Order Rate Constant (k') If the reaction is first-order with respect to the ketone (n=1), the data should fit the integrated rate law:

ln[Ketone]_t = -k't + ln[Ketone]₀

  • Plot ln[Ketone] versus time (t).

  • If the plot is linear, the reaction is first-order in the ketone.

  • The pseudo-first-order rate constant, k', is the negative of the slope of this line.

4.3 Determining the Full Rate Law Repeat the kinetic run (Protocol 2) using a different initial concentration of NaBH₄ (e.g., by adding 10.0 mL of the 2.0 M stock solution to create a 40-fold excess). This will yield a new k''.

Since k' = k[NaBH₄]ᵐ, we can write: k' / k'' = ([NaBH₄]₁ / [NaBH₄]₂)ᵐ

Solving for m will give the order of the reaction with respect to NaBH₄. Once m is known, the true rate constant k can be calculated from k = k' / [NaBH₄]ᵐ.

4.4 Data Presentation: Hypothetical Kinetic Data The following table summarizes hypothetical data from a kinetic run performed at 298 K.

Time (s)Peak Area (Ketone)Peak Area (Int. Std)[Ketone] (M)ln[Ketone]
045200251000.0900-2.408
30038500250500.0768-2.566
60032800251500.0652-2.730
90027900250000.0557-2.888
180017000252000.0337-3.390
36006100251000.0121-4.415

4.5 Determining Activation Energy (Ea) Perform the entire kinetic study at a minimum of three different temperatures (e.g., 298 K, 308 K, 318 K) to determine the rate constant k at each temperature.

G Arrhenius Plot p1 p4 p1->p4  Slope = -Ea/R p2 p3

Caption: Conceptual Arrhenius plot for determining activation energy.

Plot ln(k) versus 1/T. The slope of the resulting line will be equal to -Ea/R. From this, the activation energy Ea can be calculated.

Conclusion and Best Practices

This application note provides a foundational protocol for the kinetic investigation of this compound reduction. Adherence to the described methodologies will enable researchers to generate high-quality, reproducible kinetic data essential for advancing drug development and chemical manufacturing processes.

Key considerations for trustworthy results:

  • Purity of Reagents: Use high-purity reagents to avoid side reactions that could complicate kinetic analysis.

  • Temperature Control: Maintain precise temperature control (±0.1 °C) as reaction rates are highly sensitive to temperature fluctuations.

  • Inert Atmosphere: For sensitive reactions, consider running under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Reproducibility: Perform each kinetic experiment in triplicate to ensure the statistical validity of the results.

By applying these principles and protocols, scientists can effectively characterize the kinetic profile of this important fluorinated intermediate, paving the way for its efficient and safe utilization in synthesis.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Wigal, C. T., et al. (1997). The kinetics of the sodium borohydride reduction of acetophenone and substituted acetophenones. Journal of Chemical Education, 74(4), 458. [Link]

  • Espenson, J. H. (2002). Chemical Kinetics and Reaction Mechanisms. McGraw-Hill. [Link]

  • Black, M. D., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, 88(3), 1594-1601. [Link]

  • Klingaman, C. A., et al. (2019). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 14(12), e0225831. [Link]

  • Ni, K., et al. (2013). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 5(10), 1159-1173. [Link]

  • Waters Corporation. (N.D.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

Sources

Application Note: Quantitative Analysis of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a novel synthetic intermediate of interest in pharmaceutical development. Recognizing the critical need for robust and reliable quantitative analysis in drug discovery and quality control, we present protocols for three orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide explains the causality behind experimental choices, offering insights into method development and validation for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is an aromatic ketone containing a difluoromethoxy group, a moiety increasingly used in medicinal chemistry to enhance metabolic stability and binding affinity. Accurate quantification is essential for pharmacokinetic studies, process chemistry optimization, and quality assurance of active pharmaceutical ingredients (APIs).

While specific experimental data for this compound is not widely published, its structure allows for the estimation of key physicochemical properties that guide the selection of analytical techniques. The phenylpropanone core is a known scaffold in medicinal chemistry, and the difluoromethoxy group is recognized for enhancing drug-like properties.[1]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale & Impact on Analysis
Molecular Formula C₁₀H₁₀F₂O₂Used for exact mass determination in mass spectrometry.
Molecular Weight ~200.18 g/mol Influences volatility and ionization behavior.
Polarity Moderately polarThe ketone and ether functionalities suggest suitability for reversed-phase HPLC.
Volatility Moderately volatileThe propanone chain and phenyl ring suggest amenability to GC analysis at elevated temperatures.
UV Absorbance Expected ~240-280 nmThe aromatic phenyl ring provides a chromophore suitable for UV detection in HPLC.
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol)Guides the choice of solvents for sample preparation and mobile phases.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV-active chromophore. Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Quantification is performed by measuring the analyte's absorbance at a specific wavelength. This method is ideal for routine analysis in quality control settings and for analyzing samples with analyte concentrations in the microgram per milliliter (µg/mL) range.

Causality in Method Design:

  • Reversed-Phase Chromatography: The moderate polarity of the analyte makes reversed-phase HPLC the logical choice, where a nonpolar stationary phase (C18) is used with a polar mobile phase. This allows for good retention and separation from more polar impurities.

  • Mobile Phase Selection: A mixture of acetonitrile (MeCN) and water is a common and effective mobile phase for compounds of this type.[2][3] A small amount of acid (e.g., formic or phosphoric acid) is often added to sharpen peaks by ensuring the analyte is in a single ionic state and to improve interactions with the silica-based column.[2][3]

  • Wavelength Selection: The phenyl ring is the primary chromophore. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λ-max), which provides the best sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Filter (0.45 µm Syringe Filter) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at λ-max F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV workflow for quantification.

Protocol 2.1: HPLC-UV Quantification
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 40% B, hold for 1 minute.

    • Linearly increase to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the determined λ-max (e.g., 254 nm).

  • Standard Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the initial mobile phase composition (40% B).

  • Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique "fingerprint" for identification and can be used for highly selective quantification.

Causality in Method Design:

  • Volatility: The estimated moderate volatility of this compound makes it a suitable candidate for GC analysis.

  • Column Selection: A mid-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is a good starting point as it provides selectivity for aromatic compounds.[5]

  • Ionization Mode: Electron Ionization (EI) is the standard for GC-MS, as it produces reproducible fragmentation patterns that can be compared against libraries for identification.

  • Quantification Mode: Selected Ion Monitoring (SIM) is used for quantification. Instead of scanning the full mass range, the detector focuses on specific, abundant, and unique ions from the analyte's mass spectrum. This dramatically increases sensitivity and selectivity by filtering out chemical noise.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample/Standard in Ethyl Acetate B Add Internal Standard A->B C Dilute to Working Range B->C D Inject into GC Inlet C->D E Vaporization & Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (SIM Mode) F->G H Integrate Ion Chromatograms G->H I Calculate Response Ratios H->I J Quantify via Calibration I->J

Caption: GC-MS workflow for selective quantification.

Protocol 3.1: GC-MS Quantification
  • Instrumentation: GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: 5%-phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan (for identification): Scan m/z 50-350 to identify characteristic ions.

    • Selected Ion Monitoring (SIM, for quantification): Monitor at least three characteristic ions. For example (hypothetical), a molecular ion and two major fragment ions.

  • Internal Standard (IS): Select a non-interfering compound with similar chemical properties (e.g., an isotopically labeled analog or a structurally similar compound like 1-phenyl-1-propanone[6][7]).

  • Quantification: Prepare calibration standards containing a fixed concentration of the IS. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for quantifying low-level analytes in complex matrices like plasma or tissue homogenates.[8] After separation by LC, the analyte is ionized (typically by Electrospray Ionization, ESI), and a specific precursor ion is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.

Causality in Method Design:

  • High Sensitivity Requirement: For pharmacokinetic studies where concentrations can be in the nanogram per milliliter (ng/mL) or picogram per milliliter (pg/mL) range, the sensitivity of LC-MS/MS is necessary.[9]

  • Ionization: ESI in positive mode is likely to be effective, as the ketone group can be protonated to form [M+H]⁺.

  • MRM Transitions: The key to an LC-MS/MS assay is identifying optimal MRM transitions (precursor ion → product ion). This requires direct infusion of a standard solution into the mass spectrometer to determine the most stable and abundant fragment ions.

  • Sample Preparation: For complex matrices, sample preparation is critical to remove interferences. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed.[9][10][11]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject Extract into LC D->E F Fast LC Separation E->F G ESI+ Ionization F->G H MRM Detection (Q1 -> Q2 -> Q3) G->H I Integrate MRM Transitions H->I J Calculate Area Ratios I->J K Quantify from Curve J->K

Caption: LC-MS/MS workflow for bioanalysis.

Protocol 4.1: LC-MS/MS Bioanalytical Method
  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 column with smaller particles for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

    • Gradient: A rapid gradient, e.g., 5% to 95% B in 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (to be optimized):

    • Ionization Mode: ESI Positive.

    • Precursor Ion [M+H]⁺: Scan for the protonated molecule (e.g., m/z 201.1).

    • MRM Transitions: Optimize collision energy to find at least two stable product ions for quantification and confirmation.

    • Dwell Time: 50-100 ms per transition.

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is highly recommended for bioanalysis to compensate for matrix effects and extraction variability.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of IS working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Quantification: Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them alongside the unknown samples. Generate a calibration curve using the analyte/IS peak area ratios.

Method Validation and Comparison

Each described method must be validated according to regulatory guidelines (e.g., ICH or FDA) to ensure its suitability for the intended purpose.

Table 2: Comparison of Analytical Techniques

ParameterHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHigh (SIM mode)Very High (MRM mode)
Sensitivity (Typical LLOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.01 - 1 ng/mL
Throughput ModerateLow to ModerateHigh (with UPLC)
Matrix Tolerance Low to ModerateModerateHigh (with proper sample prep)
Primary Application Purity, Quality Control, Formulation AnalysisImpurity profiling, Identification, Quantification in simple matricesBioanalysis (PK studies), Trace-level quantification
Cost & Complexity LowModerateHigh

Conclusion

The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method is dictated by the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. HPLC-UV is a reliable workhorse for quality control, GC-MS provides excellent selectivity for moderately clean samples, and LC-MS/MS stands as the definitive technique for trace-level bioanalysis. The protocols provided herein serve as a comprehensive starting point for method development and validation.

References

  • ChemRxiv. (2023). An ultrafast and flexible LC-MS/MS system paves the way for machine learning driven sample processing and data evaluation in early drug discovery. Retrieved from [Link]

  • FooDB. (n.d.). GC-MS Spectrum - GC-MS (1 TMS) (FDB000933). Retrieved from [Link]

  • LCGC International. (2020). Summary of FDA Method C-010.01: Determination of 16 Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Food Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2014). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related aryl ketones. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of (difluoromethoxy)benzene. This classic electrophilic aromatic substitution reaction involves treating (difluoromethoxy)benzene with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a strong Lewis acid catalyst.[1][2]

The primary challenge in this synthesis is controlling the regioselectivity . The difluoromethoxy (-OCHF₂) group is an ortho-, para- director. However, it is also moderately deactivating due to the strong inductive electron-withdrawing effect of the two fluorine atoms.[3] This deactivation makes the reaction more challenging than the acylation of more electron-rich aromatics like anisole. The goal is to favor the formation of the ortho isomer over the thermodynamically more stable and often major para isomer.

Core Reaction Scheme

Caption: Friedel-Crafts acylation of (difluoromethoxy)benzene.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows very low conversion or fails to start. What are the likely causes?

Answer: This is a common issue, often related to the deactivating nature of the -OCHF₂ group and the integrity of the reagents and reaction conditions.

  • Inactive Catalyst: The most frequent culprit is a deactivated Lewis acid catalyst, such as aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic and reacts violently with moisture.[4] Exposure to atmospheric humidity will hydrolyze it, rendering it ineffective.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃. Handle it rapidly in a dry environment, preferably within a glovebox or under a positive pressure of an inert gas like argon or nitrogen.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[1] The reason is that the catalyst complexes strongly with the carbonyl oxygen of the ketone product, effectively taking it out of the catalytic cycle.

    • Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (either (difluoromethoxy)benzene or propanoyl chloride). For particularly sluggish reactions, increasing the equivalents to 2.0 may improve conversion.[4]

  • Poor Quality Starting Material: Ensure your (difluoromethoxy)benzene is pure and, most importantly, anhydrous. Water will quench the catalyst.

    • Solution: If necessary, distill the (difluoromethoxy)benzene from a suitable drying agent (e.g., CaH₂) before use.

  • Low Reaction Temperature: While initial addition is often done at low temperatures (0 °C) to control the exothermic reaction, the reaction may require thermal energy to proceed.

    • Solution: After the initial addition of the acylating agent, allow the reaction to warm to room temperature. If conversion is still low (monitored by TLC or GC), gentle heating (e.g., 40-50 °C) may be necessary.[5]

Question 2: I'm getting a mixture of products, with a significant amount of the para isomer. How can I improve the yield of the desired ortho product?

Answer: Achieving high ortho-selectivity is the primary challenge. The para position is sterically less hindered and electronically favorable, often leading to it being the major product.

  • Choice of Solvent: The solvent can influence the steric environment around the electrophile.

    • Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, using a bulkier, coordinating solvent like nitromethane can sometimes favor ortho acylation by creating a larger, more sterically demanding electrophile-catalyst complex. This increased steric bulk can disfavor attack at the more hindered ortho position, but in some systems, chelation effects can dominate. A more reliable approach is often needed.

  • Chelation-Controlled Directed ortho Acylation: A more advanced strategy involves using a directing group to force the reaction at the ortho position. While the difluoromethoxy group itself can offer some chelation to the Lewis acid, this effect is often weak. Alternative strategies may be required for high ortho-selectivity, such as ortho-lithiation followed by reaction with an appropriate electrophile, though this is a different reaction pathway. For Friedel-Crafts, exploring Lewis acids known for chelation control (e.g., TiCl₄, SnCl₄) might offer marginal improvements.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can sometimes be the ortho isomer.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C and only warm if necessary.

Question 3: My TLC/GC-MS analysis shows several unexpected side products. What are they and how can I avoid them?

Answer: Side product formation can arise from several sources.

  • Hydrolysis of the -OCHF₂ Group: Under harsh acidic conditions and in the presence of water (e.g., during aqueous workup), the difluoromethoxy group can be susceptible to hydrolysis, leading to the formation of a phenolic compound and subsequently formate.[6][7]

    • Solution: Ensure the reaction is conducted under strictly anhydrous conditions. During workup, perform the quench at low temperature (pouring the reaction mixture onto ice) and work quickly. Avoid prolonged exposure to strong acids.

  • Polyacylation: Although the ketone product is deactivating, preventing a second acylation, if your starting material is highly activated or reaction conditions are too harsh (high temperature, large excess of catalyst/acylating agent), polyacylation is a remote possibility.[8] This is less of a concern with the deactivated (difluoromethoxy)benzene.

  • Decomposition/Rearrangement of the Acylating Agent: At high temperatures, propanoyl chloride can undergo side reactions.

    • Solution: Maintain controlled temperatures throughout the reaction. Add the acylating agent dropwise to manage the initial exotherm.

Question 4: I'm having difficulty purifying my final product. What is the best approach?

Answer: The primary purification challenge is separating the desired ortho isomer from the para isomer and any unreacted starting material.

  • Isomer Separation: The ortho and para isomers often have very similar polarities, making chromatographic separation difficult.

    • Solution 1 (Fractional Distillation): If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective method for separation on a larger scale.

    • Solution 2 (Column Chromatography): This is the most common lab-scale method. Use a high-resolution silica gel column with a shallow solvent gradient. A non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) is typically effective. Run several small-scale trials to optimize the eluent system before committing the bulk material.

    • Solution 3 (Recrystallization): If the product is a solid, recrystallization may be possible. Try various solvent systems (e.g., ethanol, isopropanol, hexanes) to find one where the desired isomer has lower solubility than the impurities.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for this reaction? A1: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts acylation and is the standard choice.[9] Other Lewis acids like iron(III) chloride (FeCl₃) or boron trifluoride (BF₃) can be used but are generally less reactive and may not be effective for a deactivated substrate like (difluoromethoxy)benzene.[10][11]

Q2: Can I use propanoic anhydride instead of propanoyl chloride? A2: Yes, propanoic anhydride is a viable alternative.[1] The main differences are that it is less reactive than the acyl chloride and the byproduct is propanoic acid instead of HCl gas. This can make the reaction less vigorous and easier to handle, but may require slightly harsher conditions (e.g., more catalyst or higher temperature) to achieve the same conversion.

Q3: How do I properly quench a Friedel-Crafts reaction? A3: The quench must be done carefully as it is highly exothermic. The standard procedure is to cool the reaction vessel in an ice bath and then slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. The acid helps to hydrolyze the aluminum complexes and move the aluminum salts into the aqueous layer.

Q4: How can I monitor the reaction's progress? A4: The most convenient methods are Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, spot the reaction mixture against a standard of the (difluoromethoxy)benzene starting material. The product ketone will be more polar and have a lower Rf value. For GC-MS, withdraw a small aliquot, quench it carefully in a separate vial with ice water, extract with a solvent like ether or DCM, and inject the organic layer. This will allow you to see the relative ratios of starting material and products.

Detailed Experimental Protocol

This protocol is a generalized procedure and should be adapted based on your specific lab conditions and scale.

Reagents & Equipment:

  • (Difluoromethoxy)benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Propanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet (with a bubbler outlet).

  • Catalyst Addition: Under a positive flow of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Substrate Addition: Add anhydrous DCM to the flask, followed by (difluoromethoxy)benzene (1.0 equivalent). Cool the resulting slurry to 0 °C using an ice bath.

  • Acylating Agent Addition: Dilute propanoyl chloride (1.1 equivalents) with anhydrous DCM in the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 5 °C. Vigorous bubbling (HCl gas evolution) should be observed.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Stir for an additional 4-8 hours, monitoring the progress by TLC or GC.

  • Workup: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a stirred slurry of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel or vacuum distillation to isolate the desired this compound.

Troubleshooting Workflow

G start Low or No Yield q1 Was the AlCl₃ anhydrous and fresh? start->q1 a1 Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. q1->a1 No q2 Was a stoichiometric excess of AlCl₃ used (≥1.1 eq)? q1->q2 Yes s1_yes Yes s1_no No end_node Re-run experiment with optimized conditions a1->end_node a2 Increase AlCl₃ to 1.2-1.5 eq. The product complexes with the catalyst. q2->a2 No q3 Were anhydrous solvent and starting materials used? q2->q3 Yes s2_yes Yes s2_no No a2->end_node a3 Dry solvent and distill starting material if necessary. q3->a3 No q4 Was reaction warmed after addition? q3->q4 Yes s3_yes Yes s3_no No a3->end_node a4 Allow reaction to warm to RT or gently heat (40°C) to drive completion. q4->a4 No q4->end_node Yes s4_no No a4->end_node

Caption: Decision tree for troubleshooting low yield issues.

References

Sources

Technical Support Center: Purification of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This molecule is a key intermediate in various synthetic pathways within pharmaceutical and agrochemical research. Its synthesis, most commonly achieved via Friedel-Crafts acylation of 1-(difluoromethoxy)benzene, presents several purification challenges that can impact yield, purity, and the scalability of your process.[1]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based solutions to common purification issues in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

A successful purification strategy begins with a thorough understanding of what you are trying to remove. The questions below address the most common impurities generated during the synthesis of your target compound.

Q1: What are the primary byproducts I should expect from the Friedel-Crafts acylation synthesis?

A1: The Friedel-Crafts acylation is a robust method for forming aryl ketones, but it is seldom perfectly selective.[2] When acylating 1-(difluoromethoxy)benzene with propanoyl chloride or propanoic anhydride, you should anticipate several key byproducts. The difluoromethoxy group is an ortho-, para- directing group, meaning the acylation will occur at the positions ortho and para to it. Since your target is the ortho isomer, the para isomer is your principal byproduct.

Table 1: Common Impurities and Byproducts in the Synthesis of this compound

Compound NameStructureFormation RationaleTypical Polarity (Silica TLC)
Target: this compound O=C(CC)c1ccccc1OC(F)FDesired ortho-acylation product.Baseline
Isomeric Byproduct: 1-[4-(difluoromethoxy)phenyl]propan-1-one O=C(CC)c1ccc(OC(F)F)cc1Para-acylation due to directing group effects.[3]Slightly less polar than the ortho isomer.
Starting Material: 1-(difluoromethoxy)benzene c1ccc(OC(F)F)cc1Unreacted starting material from incomplete reaction.Significantly less polar than products.
Hydrolysis Product: Propanoic Acid CCC(=O)OHydrolysis of the acylating agent (propanoyl chloride/anhydride) by trace water.Very polar; often remains at TLC baseline.
Lewis Acid Residue e.g., Al(OH)₃Quenched catalyst (e.g., AlCl₃) from the aqueous work-up.Insoluble solid or aqueous-soluble.

Part 2: Troubleshooting Guides for Purification

This section provides step-by-step protocols and the causal logic behind them to address specific issues you may encounter during purification.

Issue 1: My crude product shows two very close spots on TLC after work-up. How do I separate them?

Likely Cause: This is the classic presentation of contamination with the isomeric byproduct, 1-[4-(difluoromethoxy)phenyl]propan-1-one. The ortho and para isomers often have very similar polarities, making separation challenging.

Recommended Solution: Preparative Column Chromatography

Column chromatography is the most effective technique for separating compounds with small differences in polarity.[4][5] The stationary phase (silica gel) provides a large surface area for differential adsorption, allowing for a clean separation.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15).

    • Goal: Find a solvent system that gives your target ortho product an Rf (retention factor) of ~0.25-0.35 and shows clear separation from the slightly less polar para isomer spot. The greater the separation (ΔRf), the easier the column purification.

  • Column Preparation (Slurry Packing):

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude product weight).

    • In a beaker, make a slurry of silica gel in your chosen low-polarity eluent (e.g., 95:5 Hexane/EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions. Spot multiple fractions per plate to identify where your product begins and ends eluting.

    • Combine the pure fractions containing only your target compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis: Find solvent for Rf ≈ 0.3 Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 3. Load Sample (Dry or Wet) Slurry->Load Elute 4. Elute with Solvent System & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for Isomer Separation via Column Chromatography.

Issue 2: My initial aqueous work-up is forming a persistent emulsion and my yield is low.

Likely Cause: Emulsions are common after Friedel-Crafts reactions due to the formation of aluminum hydroxides during quenching. Low yield often results from incomplete extraction of the product from the aqueous layer or product remaining trapped in the emulsion.

Recommended Solution: Optimized Liquid-Liquid Extraction Protocol

A systematic and patient work-up procedure is crucial for maximizing yield and obtaining a clean crude product for further purification.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl. The acid prevents the formation of large amounts of gelatinous aluminum hydroxide, keeping the aluminum salts soluble.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).

  • Washing - Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. This step is critical to neutralize any remaining acid and remove acidic byproducts like propanoic acid.[3]

  • Washing - Emulsion Breaking: Wash the organic layer with brine (saturated NaCl solution). The high ionic strength of brine helps to break emulsions by drawing water out of the organic phase.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

G Reaction Crude Reaction Mixture (Product, AlCl₃, etc.) Quench 1. Quench in Ice/HCl (Solubilizes Al³⁺) Reaction->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash_Bicarb 3. Wash with NaHCO₃ (Removes Acidic Impurities) Extract->Wash_Bicarb Wash_Brine 4. Wash with Brine (Breaks Emulsions) Wash_Bicarb->Wash_Brine Dry 5. Dry with MgSO₄ Wash_Brine->Dry Concentrate 6. Concentrate Dry->Concentrate Crude_Product Crude Product for Further Purification Concentrate->Crude_Product

Sources

common side reactions in the synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental work.

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation of 1-(difluoromethoxy)benzene with propanoyl chloride or propanoic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this is a cornerstone reaction in organic synthesis, the presence of the difluoromethoxy group introduces specific challenges that require careful consideration.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, or I'm recovering a large amount of unreacted 1-(difluoromethoxy)benzene. What are the likely causes?

Answer:

Low conversion in this Friedel-Crafts acylation is a common issue, primarily stemming from the electronic properties of the starting material and the stringent requirements of the catalyst.

  • Inherent Substrate Reactivity: The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms (inductive effect). This deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2] Harsher reaction conditions (e.g., higher temperature or longer reaction times) may be necessary compared to the acylation of more activated aromatic compounds.

  • Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any trace of water in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[3][4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: The product, an aryl ketone, can form a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction cycle.[4] Therefore, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, rather than catalytic quantities. If you are using catalytic amounts, you will likely see low conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly opened or distilled anhydrous solvents. Ensure your 1-(difluoromethoxy)benzene and propanoyl chloride are free of water.

  • Optimize Catalyst Loading: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent.

  • Temperature and Reaction Time: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Be aware that excessive heat can lead to side reactions.

Question 2: I've isolated my product, but spectroscopic analysis (e.g., ¹H NMR) indicates the presence of a significant isomeric byproduct. What is this isomer and how can I minimize its formation?

Answer:

The most likely isomeric byproduct is 1-[4-(difluoromethoxy)phenyl]propan-1-one . The difluoromethoxy group, despite its deactivating inductive effect, is an ortho, para-director due to the resonance contribution of the oxygen lone pairs.[5][6] This means that the incoming electrophile (the propanoyl group) will be directed to the positions ortho and para to the -OCF₂H group.

  • Electronic vs. Steric Effects: While the ortho position is electronically activated, it is also sterically hindered by the adjacent difluoromethoxy group. The para position is also electronically activated but is sterically more accessible.[7] This often leads to a mixture of ortho and para products, with the para isomer being a significant, and sometimes major, byproduct.

Minimization Strategies:

  • Lower Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. However, this may also decrease the overall reaction rate.

  • Choice of Lewis Acid: Different Lewis acids can offer varying degrees of steric bulk and reactivity, which can influence the ortho/para ratio. Experimenting with alternative Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for the formation of the ortho and para isomers. A solvent screen could reveal conditions that favor the formation of the desired ortho product.

  • Purification: If the formation of the para isomer cannot be suppressed, careful column chromatography is typically required to separate the two isomers. Their different polarity should allow for separation.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing a propyl group to the ring?

A1: Friedel-Crafts alkylation is prone to carbocation rearrangements.[8] For example, attempting to use 1-chloropropane would likely lead to the formation of an isopropyl carbocation, resulting in the isopropyl-substituted benzene as the major product. Friedel-Crafts acylation, on the other hand, utilizes a resonance-stabilized acylium ion as the electrophile, which does not undergo rearrangement.[9] The resulting ketone can then be reduced to the desired propyl group if needed (e.g., via a Clemmensen or Wolff-Kishner reduction).

Q2: Can I use propan-1-ol and a strong acid instead of propanoyl chloride and a Lewis acid?

A2: While alcohols and a strong acid can be used to generate carbocations for Friedel-Crafts alkylation, this approach is not suitable for acylation.[10] To form the necessary acylium ion, an acyl halide or an anhydride is required.

Q3: Is there a risk of cleaving the difluoromethoxy ether bond under the reaction conditions?

A3: The C-F bonds in the difluoromethoxy group are very strong, contributing to its high metabolic and chemical stability.[2][11] The aryl ether bond (Ar-O) can be cleaved by strong Lewis acids, but this typically requires very harsh conditions. Under standard Friedel-Crafts acylation conditions, cleavage of the difluoromethoxy group is generally not a major concern, but it is a possibility if excessively high temperatures or prolonged reaction times are employed.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting material (1-(difluoromethoxy)benzene) on a TLC plate. The product, being a ketone, will be more polar than the starting ether and should have a lower Rf value. UV visualization is typically effective for these aromatic compounds. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol and may require optimization.

Materials:

  • 1-(difluoromethoxy)benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add propanoyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Substrate Addition: After the addition of propanoyl chloride, add 1-(difluoromethoxy)benzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired ortho product from the para isomer and any other impurities.

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthetic route and the formation of the common side product.

main_reaction sub 1-(difluoromethoxy)benzene prod This compound (Desired Product) sub->prod Friedel-Crafts Acylation reag Propanoyl Chloride + AlCl₃

Caption: Main synthetic pathway to the target molecule.

side_reaction sub 1-(difluoromethoxy)benzene prod_ortho Ortho-acylation (Desired Product) sub->prod_ortho Sterically Hindered prod_para Para-acylation (Side Product) sub->prod_para Sterically Favored reag Propanoyl Chloride + AlCl₃

Caption: Competing ortho and para acylation pathways.

References

  • ResearchGate. (2025). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Available at: [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Available at: [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

  • ACS Publications. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. Available at: [Link]

  • Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). Available at: [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]

  • Google Patents. (n.d.). US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Available at: [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • YouTube. (2014). Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9 by Leah4sci. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. Available at: [Link]

  • ResearchGate. (n.d.). Preliminary study on the Friedel–Crafts reaction to build 2‐acylated.... Available at: [Link]

  • National Institutes of Health. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. Available at: [Link]

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Technical Support Center: Troubleshooting Reactions with 1-[2-(Difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-[2-(difluoromethoxy)phenyl]propan-1-one. This guide is designed to provide in-depth, actionable insights into overcoming common challenges encountered during reactions involving this versatile building block. By understanding the underlying chemical principles, you can effectively troubleshoot failed or low-yielding experiments and optimize your synthetic routes.

The unique physicochemical properties imparted by the difluoromethoxy group (-OCF₂H) make this compound a valuable asset in medicinal chemistry.[1][2] It serves as a metabolically stable bioisostere for methoxy or hydroxyl groups, often enhancing a molecule's pharmacokinetic profile.[1][3] However, the electronic effects and steric hindrance associated with this group and the adjacent propanone chain can present specific synthetic hurdles. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for the difluoromethoxy group in this compound?

A1: The difluoromethoxy group is generally robust due to the high strength of the carbon-fluorine bonds, making it resistant to metabolic O-demethylation.[1][3] It is stable under a wide range of reaction conditions, including many acidic and basic environments. However, extremely harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to decomposition. The primary concern is often not the stability of the -OCF₂H group itself, but its electronic influence on the reactivity of the aromatic ring and the ketone moiety.

Q2: How does the difluoromethoxy group affect the reactivity of the ketone carbonyl?

A2: The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the carbonyl group. This electronic effect can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4] However, its position at the ortho position relative to the propanone group can also introduce steric hindrance, which may slow down reactions with bulky nucleophiles.

Q3: My reduction of the ketone to the corresponding alcohol is sluggish or incomplete. What are the likely causes?

A3: Incomplete reduction of the ketone in this compound is a common issue. Several factors could be at play:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a mild and often effective reagent for ketone reduction, the steric hindrance from the ortho-difluoromethoxy group might necessitate a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[5][6]

  • Reaction Conditions: Ensure anhydrous conditions, especially when using LiAlH₄, as it reacts violently with water.[6] The reaction temperature might also need optimization. While many reductions proceed at room temperature, gentle heating or cooling might be required depending on the specific reagent and solvent.

  • Stoichiometry: An insufficient molar excess of the hydride reagent can lead to incomplete conversion.[7] It's crucial to use an adequate excess to drive the reaction to completion.

Q4: I am observing significant side product formation in my acylation reaction. What could be the problem?

A4: Friedel-Crafts acylation and similar reactions can be prone to side product formation.[8] Common issues include:

  • Over-acylation: If the aromatic ring is sufficiently activated, multiple acylations can occur. Careful control of stoichiometry and slow, controlled addition of the acylating agent at low temperatures can mitigate this.[8]

  • Decomposition: High reaction temperatures can lead to the decomposition of starting materials and the formation of tarry byproducts.[8] Maintaining a consistent, low temperature is critical.

  • Substrate Deactivation: The electron-withdrawing nature of the difluoromethoxy group can deactivate the aromatic ring, making it less reactive in electrophilic aromatic substitution reactions.[8] A stronger Lewis acid catalyst or higher temperatures might be necessary, but this must be balanced against the risk of decomposition.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Reduction of this compound

The reduction of the ketone functionality is a fundamental transformation. When this reaction fails, a systematic approach to troubleshooting is essential.

Visualizing the Troubleshooting Workflow

G start Low Yield or Incomplete Ketone Reduction reagent Evaluate Reducing Agent start->reagent conditions Assess Reaction Conditions reagent->conditions Reagent is appropriate sub_reagent1 Using NaBH4? reagent->sub_reagent1 No sub_reagent3 Check reagent quality/age reagent->sub_reagent3 Yes workup Review Workup & Purification conditions->workup Conditions are optimal sub_cond1 Anhydrous conditions maintained? conditions->sub_cond1 No sub_cond3 Increase reaction time conditions->sub_cond3 Yes sub_workup1 Incomplete quenching? workup->sub_workup1 No sub_workup3 Consider alternative purification (e.g., chromatography vs. distillation) workup->sub_workup3 Yes sub_reagent2 Switch to LiAlH4 or other stronger reductant sub_reagent1->sub_reagent2 Yes sub_cond2 Optimize temperature (e.g., reflux or 0°C) sub_cond1->sub_cond2 Yes sub_workup2 Ensure proper pH adjustment for extraction sub_workup1->sub_workup2 Yes caption Troubleshooting Ketone Reduction

Caption: A decision tree for troubleshooting failed ketone reductions.

Step-by-Step Protocol for Optimized Reduction with LiAlH₄
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol product by column chromatography on silica gel.

Data Summary: Comparison of Reducing Agents
Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Key Considerations
NaBH₄Methanol, Ethanol0 to 251 - 6Milder, safer, but may be less effective for sterically hindered ketones.[6]
LiAlH₄THF, Diethyl Ether0 to 350.5 - 4More powerful, but requires strictly anhydrous conditions and careful quenching.[5][6]
Catalytic HydrogenationEthanol, Ethyl Acetate25 - 504 - 24Requires specialized equipment (hydrogenator) and a catalyst (e.g., Pd/C, PtO₂). May reduce other functional groups.[5]
Guide 2: Troubleshooting Failed Acylation Reactions

Acylation reactions, such as the Friedel-Crafts reaction, are pivotal for introducing acyl groups. However, the electronic properties of this compound can complicate these transformations.

Visualizing the Acylation Troubleshooting Logic

start Low Yield or No Acylation Product catalyst Evaluate Lewis Acid Catalyst start->catalyst conditions Assess Reaction Conditions catalyst->conditions Catalyst is appropriate sub_catalyst1 Is the catalyst strong enough? (e.g., AlCl₃, FeCl₃) catalyst->sub_catalyst1 No sub_catalyst3 Ensure catalyst is anhydrous catalyst->sub_catalyst3 Yes reagents Check Reagent Purity & Stoichiometry conditions->reagents Conditions are optimal sub_cond1 Is the temperature too low for the deactivated ring? conditions->sub_cond1 No sub_cond3 Ensure anhydrous solvent conditions->sub_cond3 Yes sub_reagents1 Are reagents pure and anhydrous? reagents->sub_reagents1 No sub_reagents3 Verify stoichiometry of acylating agent reagents->sub_reagents3 Yes sub_catalyst2 Increase catalyst loading sub_catalyst1->sub_catalyst2 Yes sub_cond2 Gradually increase temperature while monitoring for decomposition sub_cond1->sub_cond2 Yes sub_reagents2 Use freshly distilled/purified reagents sub_reagents1->sub_reagents2 Yes caption Troubleshooting Acylation Reactions

Caption: A logical flow for diagnosing failed acylation reactions.

Step-by-Step Protocol for Optimized Friedel-Crafts Acylation
  • Preparation: Under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 - 2.5 equivalents) to a flame-dried flask containing anhydrous dichloromethane (DCM) or dichloroethane (DCE) at 0 °C.

  • Acylating Agent Addition: Dissolve the acyl chloride or anhydride (1.1 equivalents) in the anhydrous solvent and add it dropwise to the AlCl₃ suspension.

  • Substrate Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.[8]

Data Summary: Common Lewis Acids for Friedel-Crafts Acylation
Lewis AcidRelative ActivityTypical SolventsKey Considerations
AlCl₃Very HighDCM, DCE, CS₂Highly effective but can be harsh. Requires strictly anhydrous conditions.[8]
FeCl₃HighDCM, NitrobenzeneMilder than AlCl₃, but still very effective.
BF₃·OEt₂ModerateDCM, EtherGood for sensitive substrates, but may require higher temperatures.
ZnCl₂LowAcetic AcidGenerally used for activated aromatic rings.

By systematically evaluating each potential point of failure—from reagent choice and quality to reaction conditions and workup procedures—you can effectively diagnose and resolve issues in your reactions involving this compound.

References

  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem Technical Support.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]

  • chemguide. (n.d.). reduction of aldehydes and ketones. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Quora. (2025). What are the reactions of ketones?. [Link]

  • Various Authors. (n.d.). Ketone Reduction. WordPress. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important ketone intermediate.

Overview of the Synthesis: The Friedel-Crafts Acylation Approach

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene with either propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice.[1][2][3]

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-(difluoromethoxy)benzene. The difluoromethoxy (-OCHF₂) group is a moderately deactivating group due to the inductive electron-withdrawing effect of the fluorine atoms. However, due to the lone pairs on the oxygen atom, it acts as an ortho, para-director in electrophilic aromatic substitution. This directing effect is crucial for achieving the desired regioselectivity.

DOT Script for Reaction Pathway

Friedel-Crafts Acylation Reactants 1-(difluoromethoxy)benzene + Propionyl Chloride/Anhydride AcyliumIon Acylium Ion Formation Reactants->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Electrophilic Attack & Sigma-Complex Formation AcyliumIon->SigmaComplex Deprotonation Deprotonation & Aromatization SigmaComplex->Deprotonation ProductComplex Product-Lewis Acid Complex Deprotonation->ProductComplex Workup Aqueous Work-up ProductComplex->Workup Quenching FinalProduct This compound Workup->FinalProduct Liberation

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can often be attributed to several critical factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will lead to the deactivation of the catalyst. It is imperative to use anhydrous conditions and freshly opened or properly stored reagents.[4]

  • Insufficient Catalyst: Friedel-Crafts acylation typically requires stoichiometric amounts (or even a slight excess) of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][5]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions and decomposition of starting materials or products.[4]

  • Poor Reagent Quality: The purity of 1-(difluoromethoxy)benzene and the acylating agent is crucial. Impurities can lead to the formation of byproducts and consume the catalyst.

Q2: I am observing a mixture of isomers. How can I improve the regioselectivity for the ortho-product?

The -OCHF₂ group is an ortho, para-director. While electronic factors favor substitution at these positions, steric hindrance from the bulky acylium ion and the substituent itself can influence the ortho:para ratio.

  • Choice of Lewis Acid: Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer different selectivity profiles compared to the highly reactive AlCl₃.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Less polar solvents like dichloromethane or carbon disulfide are common choices.

Q3: Can the difluoromethoxy group be cleaved under the reaction or work-up conditions?

The difluoromethoxy group is generally stable under Friedel-Crafts conditions.[7] However, prolonged exposure to strong Lewis acids at elevated temperatures could potentially lead to decomposition. During aqueous work-up, the C-F bonds are generally stable to hydrolysis under standard quenching conditions (e.g., pouring the reaction mixture into ice/cold dilute HCl).[8] However, highly acidic or basic conditions during work-up should be avoided to minimize any potential for hydrolysis.

Q4: What is the best way to quench the reaction and work-up the product?

A careful work-up procedure is critical for isolating the desired product.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1][9] This hydrolyzes the aluminum chloride complex with the ketone product and dissolves the inorganic salts. Caution: This process is highly exothermic and should be performed with vigorous stirring in a well-ventilated fume hood.

  • Extraction: After quenching, the product is typically extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Low reaction temperature.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid.[4] 2. Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent.[5] 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Formation of a dark, tarry reaction mixture 1. Reaction temperature is too high, leading to decomposition. 2. Impurities in the starting materials.1. Maintain a lower reaction temperature, especially during the initial addition of reagents. Consider starting the reaction at 0°C. 2. Purify the starting materials (e.g., by distillation) before use.
Multiple spots on TLC, indicating byproducts 1. Formation of the para-isomer. 2. Polyacylation of the aromatic ring. 3. Reaction with the solvent.1. Optimize the reaction conditions (temperature, catalyst, solvent) to favor the desired ortho-isomer. Purification by column chromatography may be necessary. 2. Use a stoichiometric amount of the acylating agent. The deactivating nature of the ketone product generally disfavors polyacylation.[2] 3. Use an inert solvent like dichloromethane or perform the reaction neat if feasible.
Difficulties during work-up (e.g., emulsions) 1. Incomplete hydrolysis of aluminum salts.1. Ensure vigorous stirring during quenching and add a sufficient amount of dilute acid. Gentle heating of the quenched mixture can sometimes help break up emulsions.[10]
Product decomposes during purification 1. Thermal instability of the product during distillation.1. Purify the product using column chromatography on silica gel instead of distillation.[11] Use a non-polar eluent system (e.g., hexane/ethyl acetate).

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Workup Examine Work-up & Purification Start->Check_Workup Anhydrous Anhydrous Conditions? Check_Conditions->Anhydrous No Stoichiometry Correct Stoichiometry? Check_Conditions->Stoichiometry No Temperature Optimal Temperature? Check_Conditions->Temperature No Purity High Purity Reagents? Check_Reagents->Purity No Fresh_Catalyst Fresh Lewis Acid? Check_Reagents->Fresh_Catalyst No Quenching Proper Quenching? Check_Workup->Quenching No Purification_Method Appropriate Purification? Check_Workup->Purification_Method No Solution_Dry Use Anhydrous Technique Anhydrous->Solution_Dry Solution_Stoich Adjust Stoichiometry Stoichiometry->Solution_Stoich Solution_Temp Optimize Temperature Temperature->Solution_Temp Solution_Purity Purify Starting Materials Purity->Solution_Purity Solution_Catalyst Use Fresh Catalyst Fresh_Catalyst->Solution_Catalyst Solution_Quench Optimize Quenching Quenching->Solution_Quench Solution_Purify Change Purification Method Purification_Method->Solution_Purify

Caption: A stepwise workflow for troubleshooting common issues.

Experimental Protocols

The following is a general, representative protocol for the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene. This should be considered a starting point, and optimization of specific parameters may be necessary to achieve the best results.

Materials:

  • 1-(Difluoromethoxy)benzene

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane, followed by 1-(difluoromethoxy)benzene (1.0 equivalent).

    • Cool the mixture to 0°C in an ice bath with stirring.

    • In the dropping funnel, dilute propionyl chloride (1.1 equivalents) with anhydrous dichloromethane.

    • Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][12][13]

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary for Optimization

The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.

Parameter Variable Effect on Yield and Purity Recommendation
Lewis Acid AlCl₃, FeCl₃, ZnCl₂, TiCl₄Stronger Lewis acids (e.g., AlCl₃) generally lead to higher reaction rates but may decrease selectivity and promote side reactions. Milder catalysts may offer better control.[5][6]Start with AlCl₃ and consider screening milder Lewis acids if selectivity is an issue.
Stoichiometry of Lewis Acid 0.8 - 2.0 equivalentsLess than one equivalent will result in incomplete reaction due to product complexation. A slight excess (1.1-1.3 eq.) is generally optimal.Use 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent.
Acylating Agent Propionyl Chloride vs. Propionic AnhydridePropionyl chloride is generally more reactive. Propionic anhydride may require slightly harsher conditions but can be easier to handle.Propionyl chloride is a good starting point. If side reactions with HCl are a concern, propionic anhydride can be used.
Reaction Temperature 0°C to RefluxHigher temperatures increase the reaction rate but can lead to decreased selectivity and increased byproduct formation.Start at 0°C for the addition of reagents, then allow the reaction to proceed at room temperature. Gentle heating (40-50°C) can be explored to drive the reaction to completion.
Solvent Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide, NitrobenzeneThe choice of solvent can influence both the reaction rate and regioselectivity. Halogenated solvents are common. Nitrobenzene is a polar solvent that can sometimes alter selectivity but can also be reactive.Dichloromethane is a good initial choice due to its inertness and ease of removal.

References

  • Friedel-Crafts Acylation. Chem-Station Int. Ed. April 14, 2014. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. NIH. [Link]

  • Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Human Metabolome Database. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]

  • Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. ResearchGate. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. [Link]

  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

  • Synthesis of 1-phenylpropane-1,2-dione. PrepChem.com. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

  • Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC - NIH. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • (PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. ResearchGate. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Preliminary study on the Friedel–Crafts reaction to build 2‐acylated... ResearchGate. [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC - NIH. [Link]

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]

  • Workup for Reactions in THF/Dioxane. University of Rochester. [Link]

  • NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3... ResearchGate. [Link]

  • 1-[4-(difluoromethoxy)phenyl]propan-1-one. PubChemLite. [Link]

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stability issues of 1-[2-(difluoromethoxy)phenyl]propan-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[2-(Difluoromethoxy)phenyl]propan-1-one

Introduction

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. The stability of a compound in solution is a critical parameter that can significantly impact experimental reproducibility, analytical accuracy, and formulation development. This guide is structured as a proactive technical support center, offering troubleshooting advice and in-depth answers to frequently asked questions regarding the stability of this specific molecule. Our approach is grounded in fundamental chemical principles and adheres to industry-standard practices for stability assessment.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic workflow, underlying causes, and recommended solutions.

Issue 1: Decreasing Peak Area or Concentration in HPLC Analysis Over Time

Symptoms:

  • You observe a time-dependent decrease in the peak area corresponding to this compound in your HPLC chromatograms.

  • The potency of your stock or working solutions appears to diminish faster than expected.

  • New, smaller peaks begin to appear in the chromatogram as the main peak decreases.

Potential Causes & Solutions:

  • Hydrolytic Degradation: The compound may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While the difluoromethoxy group is generally more stable than a trimethoxy or dichloro-methoxy group, it can still be a site for hydrolysis under stress. Ketones can also exhibit pH-dependent behavior.[1]

    • Action: Immediately measure the pH of your solution. If it is outside the range of pH 4-8, adjust it to a more neutral pH using a suitable buffer system (e.g., phosphate or acetate buffer), provided it does not interfere with your experiment.

    • Preventative Measure: Prepare solutions in a well-characterized, pH-controlled buffer system. For initial studies, preparing the compound in a neutral, aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and then diluting it into the aqueous medium just before use can minimize exposure to harsh aqueous environments.

  • Photodegradation: Aromatic ketones are known to be sensitive to light, particularly UV radiation.[2][3][4][5][6] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to degradation.

    • Action: Protect your solutions from light at all stages of preparation, storage, and analysis. Use amber vials or wrap your containers in aluminum foil.

    • Preventative Measure: Implement a light-protection policy for this compound. Store stock solutions in the dark and use amber autosampler vials for HPLC analysis. If the experiment requires light exposure, run a control sample in the dark to quantify the extent of photodegradation.

  • Oxidative Degradation: Although ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents or exposure to atmospheric oxygen over time (autoxidation) can cause degradation.[7][8] This is particularly relevant if your solution contains peroxides (e.g., in aged ethers like THF or dioxane) or is exposed to air at elevated temperatures.

    • Action: Check your solvents for peroxide content using commercially available test strips. If positive, use a freshly opened bottle of high-purity solvent.

    • Preventative Measure: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. If oxidative degradation is confirmed, the addition of an antioxidant (e.g., BHT) may be considered, but its compatibility with your experimental system must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

From a structural standpoint, the molecule has two key functional groups that dictate its stability profile:

  • The Aromatic Ketone: This group is a known chromophore, meaning it absorbs UV light. This absorption can lead to photochemical reactions, a common degradation pathway for such compounds.[2][3][4][5][6]

  • The Difluoromethoxy Group (-OCF₂H): This group is an electron-withdrawing moiety. While the C-F bonds are very strong, the overall group can influence the reactivity of the aromatic ring.[9] More importantly, under certain hydrolytic conditions, particularly basic pH, the ether linkage could be a point of cleavage, although it is generally more stable than non-fluorinated analogues.[10][11][12]

Q2: How should I prepare and store stock solutions of this compound?

Based on the chemical liabilities, the following best practices are recommended:

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO or Acetonitrile (ACN).Minimizes immediate hydrolytic risk and provides good solubility for a non-polar compound.
Container Amber glass vials with PTFE-lined caps.Prevents photodegradation and ensures an inert storage environment.
Temperature -20°C or -80°C for long-term storage.Reduces the rate of all potential chemical degradation reactions.
Atmosphere Purge with inert gas (N₂ or Ar) before sealing.Displaces oxygen to prevent potential oxidative degradation over time.
Handling Thaw completely and vortex thoroughly before use. Minimize freeze-thaw cycles.Ensures solution homogeneity and prevents degradation that can occur during repeated temperature changes.
Q3: What are the likely degradation products, and how can I detect them?

Identifying potential degradation products is key to understanding the stability profile. A Forced Degradation Study is the definitive way to determine this.[13][14][15][16][17] Likely degradation products could include:

  • Hydrolysis Product: 2-hydroxyphenyl propan-1-one (cleavage of the difluoromethoxy ether bond).

  • Oxidation Products: Cleavage of the propanone side chain could yield 2-(difluoromethoxy)benzoic acid.[18][19][20]

  • Photodegradation Products: Complex mixtures can result from photochemical reactions, including radical-mediated coupling products.[3]

These products would be detected using a stability-indicating analytical method, typically a gradient HPLC-UV method coupled with a mass spectrometer (LC-MS). The method must be able to resolve the parent compound from all major degradation products.[21][22]

Protocols and Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[13][15][16]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV-MS system, photostability chamber, heating block/oven.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_eval Evaluation Start Prepare 1 mg/mL Stock in ACN Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Dilute stock into stressor Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Dilute stock into stressor Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Dilute stock into stressor Thermal Thermal 80°C, Solid & Solution Start->Thermal Dilute stock into stressor Photo Photostability ICH Q1B Light Exposure Start->Photo Dilute stock into stressor Sampling Sample at T=0, 2, 8, 24h Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analyze Analyze all samples by Stability-Indicating LC-MS Sampling->Analyze Neutralize->Analyze Evaluate Evaluate Degradation (%) Identify Degradants Assess Peak Purity Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature.[13]

  • Thermal Degradation:

    • Place solid compound in a vial at 80°C.

    • Prepare a 0.1 mg/mL solution in ACN:Water (1:1) and incubate at 80°C.

  • Photostability: Expose both solid compound and a 0.1 mg/mL solution (in quartz cuvette) to light as specified in ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, immediately after sampling to halt the reaction.

    • Dilute all samples appropriately and analyze using a validated, stability-indicating HPLC-UV-MS method.

  • Evaluation: Aim for 5-20% degradation of the active ingredient to ensure that the degradation products are generated at sufficient levels for detection and characterization without being overly complex.[13][17] Analyze the chromatograms for new peaks, calculate the percent degradation, and use the MS data to propose structures for the degradants.

Logical Relationships

The stability of the compound is a function of its inherent chemical structure and the external environment. Understanding this relationship is key to designing robust experiments.

Stability_Logic cluster_compound Inherent Properties cluster_environment External Factors cluster_outcome Observed Outcome Structure Chemical Structure (Aromatic Ketone, -OCF₂H) Stability Solution Stability Structure->Stability determines susceptibility pH Solution pH pH->Stability influences rate/pathway Light Light Exposure (UV/Vis) Light->Stability influences rate/pathway Temp Temperature Temp->Stability influences rate/pathway Oxygen Oxidants / O₂ Oxygen->Stability influences rate/pathway Solvent Solvent Type Solvent->Stability influences rate/pathway

Caption: Factors influencing solution stability.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (Source: International Council for Harmonisation) [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. National Institutes of Health. [Link]

  • Mays, D. C., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 259(3), E327-E334. [Link]

  • D'Souza, A., et al. (2020). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. [Link]

  • Nageswara Rao, R., & Kumar Talluri, M. V. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Subburaj, J., et al. (2016). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health. [Link]

  • Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. ASM Journals. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Jourquin, F., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Green, S., et al. (2022). Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor. Journal of the American Chemical Society. [Link]

  • Halperin, M. L., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in man. ResearchGate. [Link]

  • Clark, J. (2023). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Pang, X., et al. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • LibreTexts. (2023). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Various Authors. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? Quora. [Link]

  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. University of Illinois. [Link]

  • Hirayama, S. (n.d.). Photochemical reactions of aromatic aldehydes and ketones. CORE. [Link]

  • Smith, L., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • DeBrosse, C., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed. [Link]

  • Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Charlier, M., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-536. [Link]

  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

  • He, W., et al. (2015). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications. [Link]

  • Iida, K., et al. (2023). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. National Institutes of Health. [Link]

  • Yeh, M. K., & Tasi, M. C. (1993). Degradation mechanism of nefopam in solution under stressed storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 947-952. [Link]

  • Zhang, X., et al. (2016). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. [Link]

  • Dana Bioscience. (n.d.). 1-[2-(Difluoromethoxy)phenyl]propan-1-amine 250mg. Dana Bioscience. [Link]

Sources

Technical Support Center: Purification of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of final drug candidates. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the purification process.

Part 1: Understanding Common Impurities and Their Origins

A successful purification strategy begins with a thorough understanding of the potential impurities. The primary synthetic route to this compound is the Friedel-Crafts acylation of difluoromethoxybenzene with propanoyl chloride or propanoic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2][3] This reaction, while effective, can generate a predictable profile of impurities.

Q1: What are the most likely impurities in my crude reaction mixture?

A: Your crude product likely contains a mixture of unreacted starting materials, catalyst residues, and reaction byproducts. Identifying these is the first step toward devising an effective purification scheme.

Causality & In-Depth Explanation: The impurities arise from several sources inherent to the Friedel-Crafts acylation mechanism and the reactivity of the starting materials.

  • Unreacted Starting Materials: Incomplete reactions will leave residual difluoromethoxybenzene and the acylating agent (e.g., propanoyl chloride or its hydrolyzed form, propanoic acid).

  • Isomeric Byproducts: The difluoromethoxy group (-OCF₂H) is an ortho, para-directing group in electrophilic aromatic substitution. While your target is the ortho-substituted product, the electronically favored and sterically less-hindered para-isomer, 1-[4-(difluoromethoxy)phenyl]propan-1-one , is almost always a significant byproduct.[4]

  • Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) must be completely removed. During aqueous workup, it is converted to aluminum hydroxides (Al(OH)₃), which can complicate extractions if not properly handled.

  • Hydrolyzed Reagents: Propanoyl chloride readily hydrolyzes to propanoic acid upon contact with water. This acidic impurity must be removed.

  • Polyacylated Products: While the ketone product is deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to the introduction of a second propanoyl group onto the aromatic ring.[4]

Table 1: Common Impurities and Their Chemical Nature

Impurity Chemical Class Origin Removal Strategy
Difluoromethoxybenzene Neutral Organic Unreacted Starting Material Column Chromatography, Distillation (if bp sufficiently different)
1-[4-(difluoromethoxy)phenyl]propan-1-one Neutral Organic (Ketone) Isomeric Byproduct Column Chromatography, Recrystallization
Propanoic Acid Acidic Organic Hydrolysis of Acylating Agent Aqueous base wash (e.g., NaHCO₃, NaOH)

| Aluminum Salts/Hydroxides | Inorganic | Catalyst Quenching | Aqueous acid wash (e.g., dilute HCl), followed by water wash |

Q2: Can the difluoromethoxy (-OCF₂H) group degrade during the synthesis or workup?

A: The difluoromethoxy group is generally robust and metabolically stable due to the strong C-F bonds.[5][6] However, it is not completely inert. Under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur, though it is more resistant than a simple methoxy ether.[7] For standard workup and purification procedures, significant degradation is unlikely but should be considered if unexpected byproducts are observed.

Part 2: Aqueous Workup and Liquid-Liquid Extraction

The initial workup is a critical phase that removes the bulk of inorganic salts and water-soluble impurities. A poorly executed workup will complicate all subsequent purification steps.

Q3: What is the correct procedure for quenching the reaction and performing an initial extraction?

A: The goal of the quench and extraction is to decompose the catalyst, separate the organic product from inorganic salts, and remove acidic or basic impurities. This is best achieved through a systematic acid-base extraction workflow.[8][9][10][11][12]

Workflow for Post-Reaction Workup and Extraction

G cluster_wash Sequential Washing Protocol start Crude Reaction Mixture (Product, AlCl₃ complex) quench Quench Slowly: Pour into ice-cold dilute HCl(aq) start->quench sep_funnel Transfer to Separatory Funnel Add Organic Solvent (e.g., EtOAc, DCM) quench->sep_funnel wash_hcl 1. Wash with Dilute HCl (Removes Al(OH)₃, basic impurities) sep_funnel->wash_hcl wash_h2o 2. Wash with H₂O (Removes residual acid) wash_hcl->wash_h2o wash_bicarb 3. Wash with sat. NaHCO₃(aq) (Removes acidic impurities like propanoic acid) wash_h2o->wash_bicarb wash_brine 4. Wash with Brine (Breaks emulsions, removes bulk water) wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap end_product Crude Product for Further Purification filter_evap->end_product

Caption: Post-reaction quenching and extraction workflow.

Detailed Protocol: Acid-Base Extraction
  • Prepare Quenching Solution: Prepare a beaker with crushed ice and add 1M hydrochloric acid (HCl). The volume should be sufficient to fully quench the Lewis acid.

  • Quench Reaction: While stirring the ice-cold HCl solution vigorously, slowly and carefully pour the crude reaction mixture into it. The addition should be exothermic; control the rate to maintain a low temperature. Causality: Quenching on ice hydrolyzes the aluminum chloride and breaks its complex with the product ketone in a controlled manner.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product completely. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer. Note: If using dichloromethane (DCM), the organic layer will be on the bottom. For most other common solvents like ethyl acetate (EtOAc) or diethyl ether, it will be on top.

  • Acid Wash: Add fresh 1M HCl to the organic layer in the funnel, shake, and drain the aqueous layer. This step ensures all aluminum salts are removed.

  • Bicarbonate Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake gently at first (CO₂ evolution!) and then more vigorously. This step neutralizes any remaining HCl and removes acidic impurities like propanoic acid.[9]

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. Causality: Brine reduces the solubility of organic compounds in the aqueous phase and helps to break any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporator) to yield the crude product.

Part 3: Chromatographic and Non-Chromatographic Purification

After a thorough workup, the primary remaining impurities will be neutral organic compounds, most notably the para-isomer. High-purity material typically requires either column chromatography or recrystallization.

Q4: How do I separate the target ortho-isomer from the para-isomer using column chromatography?

A: Silica gel column chromatography is the most common and effective method for separating these isomers.[13][14] The key to success is finding a solvent system that provides sufficient difference in retention factor (ΔRf) between the two spots on a TLC plate.

Causality & In-Depth Explanation: The separation relies on subtle differences in polarity. The ortho-isomer often has a slightly different polarity and interaction with the silica surface compared to the more symmetric para-isomer. The -OCF₂H group can act as a hydrogen bond donor, and its proximity to the ketone in the ortho position may lead to intramolecular interactions or unique binding to the silica gel (Si-OH groups), affecting its retention time.[15][16]

Troubleshooting Column Chromatography

G start Problem Observed p1 Poor Separation (Co-elution) start->p1 p2 Product Degradation on Column start->p2 p3 Very Slow Elution start->p3 s1 Solution: - Use a less polar solvent system. - Try a longer column for more theoretical plates. - Use a different stationary phase (e.g., alumina, C18). p1->s1 s2 Solution: - Neutralize the silica gel (wash with triethylamine/hexane solution). - Run the column quickly ('flash' chromatography). - Avoid chlorinated solvents which can generate HCl. p2->s2 s3 Solution: - Increase the polarity of the eluent. - Use positive pressure ('flash' chromatography). - Ensure silica is not packed too tightly. p3->s3

Caption: Decision tree for common chromatography issues.

Protocol: Flash Column Chromatography
  • Select Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent that gives the target compound an Rf value of ~0.25-0.35 and provides clear separation from the para-isomer.

  • Pack the Column: Pack a glass column with silica gel using the selected eluent (wet slurry packing is recommended).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elute: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady, fast flow rate.

  • Collect Fractions: Collect small, uniform fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Starting Solvent Systems for TLC/Column Chromatography

System (v/v) Polarity Comments
10-20% Ethyl Acetate in Hexanes Low-Medium Excellent starting point. Provides good resolution for many aryl ketones.
5-15% Diethyl Ether in Hexanes Low-Medium Ether can sometimes offer different selectivity compared to ethyl acetate.

| 1-5% Methanol in Dichloromethane | Medium-High | Use if the compound is more polar. Be aware that DCM can be slightly acidic. |

Q5: Is recrystallization a good option for purification?

A: Yes, recrystallization can be an excellent and scalable alternative or final polishing step if a suitable solvent is found. It is particularly effective at removing small amounts of impurities from a product that is already mostly pure. Aryl ketones often have good crystallinity.[17]

Protocol: Recrystallization Solvent Screening
  • Small-Scale Tests: Place ~20-30 mg of your crude material into several small test tubes.

  • Add Solvents: To each tube, add a different solvent (see Table 3) dropwise while heating (e.g., in a warm sand bath) until the solid just dissolves.

  • Cool Slowly: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Observe: The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold, resulting in the formation of high-purity crystals upon cooling.

Table 3: Potential Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Comments
Isopropanol 82.5 Polar Protic Often a good choice for moderately polar compounds.
Ethanol 78.4 Polar Protic Similar to isopropanol; solubility may differ.
Hexanes/Heptane ~69 / ~98 Nonpolar Good for less polar compounds; often used as the "anti-solvent" in a two-solvent system.
Ethyl Acetate 77.1 Polar Aprotic A versatile solvent.
Toluene 110.6 Nonpolar Can be effective for aryl compounds.[17]

| Ethyl Acetate / Hexanes | Mixture | Tunable | A two-solvent system can be used if no single solvent is ideal. Dissolve in hot EtOAc and add hexanes until cloudy, then clarify with a drop of EtOAc and cool. |

References

  • Beyler, R. E., & Sarett, L. H. (1953). Isolation of Steroidal Sapogenins. Journal of the American Chemical Society, 75(17), 4321–4326. [Link]

  • Dalton, J. R., & Whetstone, R. (1956). 1-Phenyl-2-propanone. Organic Syntheses, 36, 74. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. Scientific Diagram. [Link]

  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.). WO2007068925A1 - An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • ResearchGate. (n.d.). Solvent induced crystallization in poly(aryl-ether-ether-ketone). [Link]

  • RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. [Link]

  • PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

  • JoVE. (2020). Video: Extraction - Concept. [Link]

  • ACS Publications. (n.d.). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • JOCPR. (n.d.). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. [Link]

  • ACS Publications. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • ACS Publications. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

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Technical Support Center: Synthetic Strategies for 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related fluorinated aromatic ketones. The unique electronic properties imparted by the difluoromethoxy group present specific challenges and opportunities in synthetic design.[1][2][3]

This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, offering troubleshooting solutions and answers to frequently encountered issues. We will explore three primary synthetic paradigms: classical Friedel-Crafts acylation, modern palladium-catalyzed cross-coupling, and organometallic addition pathways.

Pathway 1: Friedel-Crafts Acylation

This classical electrophilic aromatic substitution is a direct approach, acylating 1-(difluoromethoxy)benzene with a propanoyl source.[4][5] While conceptually simple, success hinges on controlling regioselectivity and managing the reactivity of the Lewis acid catalyst.

Troubleshooting Guide & FAQs: Friedel-Crafts Acylation

Q1: My reaction is giving me a mixture of ortho- and para-isomers. How can I favor the desired ortho-product?

A1: The difluoromethoxy group is an ortho-, para-director. Achieving high regioselectivity is a common challenge.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to -20°C) often favors the kinetically controlled ortho-product. The bulkier transition state for para-substitution can be disfavored at reduced temperatures.

  • Lewis Acid Choice: While aluminum chloride (AlCl₃) is potent, it can sometimes lead to lower selectivity.[4] Consider a milder Lewis acid like iron(III) chloride (FeCl₃) or zinc(II) chloride (ZnCl₂), which may offer better control.

  • Solvent Effects: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, using a solvent that can chelate with the substrate, such as nitromethane, can sometimes influence the regiochemical outcome.

Q2: I am experiencing very low conversion and recovery of my starting material. What's going wrong?

A2: This issue typically points to catalyst deactivation or insufficient reactivity.

  • Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[6] The product ketone is a Lewis base and will form a complex with the catalyst, effectively sequestering it.[4] Ensure you are using at least 1.1 equivalents of AlCl₃.

  • Reagent Purity: Both the acyl chloride and the Lewis acid must be of high purity and anhydrous. AlCl₃ reacts violently with atmospheric moisture, rendering it inactive. Use freshly opened bottles or sublimate the AlCl₃ before use.

  • Reaction Time/Temperature: If using milder conditions to control selectivity, you may need to extend the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

Q3: The workup is messy, and I'm losing a lot of product. Any suggestions?

A3: The workup involves quenching the potent Lewis acid, which can be highly exothermic and lead to side reactions if not performed carefully.

  • Controlled Quench: The reaction mixture should be cooled in an ice bath before slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This protonates the aluminum-ketone complex, breaking it apart and moving the aluminum salts into the aqueous layer. Pouring the reaction into the quench mixture is generally safer than adding water to the reaction.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.33 g, 10 mmol, 1.1 eq).

  • Solvent & Substrate: Add anhydrous dichloromethane (DCM, 20 mL) and cool the flask to 0°C in an ice bath. Add 1-(difluoromethoxy)benzene (1.44 g, 9.1 mmol, 1.0 eq) to the flask.

  • Acylation: Add propanoyl chloride (0.93 g, 10 mmol, 1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Prepare a beaker with crushed ice (50 g) and concentrated HCl (5 mL). Slowly pour the cold reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography (e.g., silica gel, 5-10% ethyl acetate in hexanes) to yield the product.

Workflow Diagram: Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine AlCl₃ and 1-(difluoromethoxy)benzene in DCM cool Cool to 0°C prep_reagents->cool add_acyl Dropwise addition of Propanoyl Chloride cool->add_acyl stir Stir at 0°C (2-4h) add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench in Ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify end end purify->end Final Product

Caption: Workflow for Friedel-Crafts acylation.

Pathway 2: Acylative Suzuki-Miyaura Cross-Coupling

A modern and highly versatile alternative, this palladium-catalyzed reaction couples an organoboron species with an acyl chloride.[7][8][9] This method offers excellent functional group tolerance and typically proceeds under milder conditions than Friedel-Crafts reactions, avoiding strong Lewis acids.[8][10]

Troubleshooting Guide & FAQs: Suzuki Coupling

Q1: My Suzuki coupling has stalled. What are the most critical parameters to check?

A1: The success of a Suzuki coupling is multifactorial, but catalyst, base, and solvent are the most common culprits.

  • Catalyst System: The combination of the palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is crucial. For acylative couplings, phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands can be effective. Ensure the catalyst is not degraded; Pd(PPh₃)₄, for example, is sensitive to air and light.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[10] Anhydrous bases are often preferred for acylative couplings to prevent hydrolysis of the acyl chloride.[9] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are common choices. The base must be finely powdered to ensure maximum surface area.

  • Solvent Purity: The solvent must be anhydrous and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Bubble nitrogen or argon through your solvent for 15-30 minutes before use.

Q2: I am observing significant protodeboronation (replacement of the boronic acid with hydrogen). How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with electron-rich arylboronic acids or if moisture is present.[11]

  • Strictly Anhydrous Conditions: Use flame-dried glassware and anhydrous, deoxygenated solvents and reagents.

  • Base Choice: A weaker base or a non-aqueous base like Cs₂CO₃ can sometimes minimize this side reaction compared to aqueous NaOH or KOH.

  • Boronic Esters: Consider converting the boronic acid to a more stable pinacol boronate ester (a Bpin ester). These are often more robust and less prone to protodeboronation.

Experimental Protocol: Acylative Suzuki Coupling
  • Setup: In a flame-dried Schlenk flask, combine 2-(difluoromethoxy)phenylboronic acid (1.86 g, 10 mmol, 1.0 eq), cesium carbonate (4.89 g, 15 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvents & Reagents: Add anhydrous, deoxygenated toluene (30 mL) via cannula. Add propanoyl chloride (1.02 g, 11 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired ketone.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_ii_complex1 R¹-Pd(II)L₂-X pd0->pd_ii_complex1 pd0->pd_ii_complex1 ox_add Oxidative Addition pd_ii_complex2 R¹-Pd(II)L₂-R² pd_ii_complex1->pd_ii_complex2 pd_ii_complex1->pd_ii_complex2 transmetal Transmetalation pd_ii_complex2->pd0 pd_ii_complex2->pd0 product R¹-R² (Product) pd_ii_complex2->product red_elim Reductive Elimination r1x Propanoyl-Cl (R¹-X) r2b Ar-B(OH)₂ (R²-B(OH)₂) + Base lab_ox_add Oxidative Addition lab_trans Transmetalation lab_red_elim Reductive Elimination

Caption: Catalytic cycle for the Suzuki coupling.

Pathway 3: Organometallic Addition to a Weinreb Amide

This pathway offers excellent control and avoids the over-addition problems common with highly reactive organometallics like Grignard or organolithium reagents.[12] The synthesis involves two key steps: formation of the organometallic reagent from 1-bromo-2-(difluoromethoxy)benzene, and its subsequent reaction with N-methoxy-N-methylpropanamide (Weinreb amide).

Troubleshooting Guide & FAQs: Organometallic Pathway

Q1: My Grignard reaction won't initiate. What should I do?

A1: This is the most common failure point in Grignard synthesis.[13]

  • Absolute Dryness: Grignard reagents are extremely sensitive to moisture.[14] All glassware must be rigorously flame-dried or oven-dried (>120°C) and cooled under a stream of dry nitrogen or argon. Use anhydrous ether or THF, preferably from a freshly opened bottle or passed through a solvent purification system.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[13] You can activate it by adding a small crystal of iodine (which will be consumed), a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask with a glass rod to expose a fresh surface.

  • Initiation: A small amount of the aryl bromide can be added to the magnesium first. Gentle heating or sonication can help initiate the reaction, which is often indicated by bubbling or a slight warming of the flask.

Q2: Why use a Weinreb amide instead of a simpler electrophile like an acyl chloride?

A2: Control. Acyl chlorides are highly reactive and can react with one equivalent of a Grignard/organolithium reagent to form the ketone, which is then immediately attacked by a second equivalent to form a tertiary alcohol. The Weinreb amide reacts to form a stable, chelated tetrahedral intermediate.[12] This intermediate does not collapse to the ketone until acidic workup is performed, preventing over-addition and leading to much cleaner ketone formation.

Q3: Can I use an organolithium reagent instead of a Grignard reagent?

A3: Yes. Organolithium reagents are generally more reactive than their Grignard counterparts.[12] They are formed by reacting the aryl bromide with an alkyllithium (like n-BuLi or t-BuLi) via lithium-halogen exchange.[12][15] This reaction is often faster and can be performed at very low temperatures (e.g., -78°C). However, organolithiums are also more basic and may be less compatible with other functional groups. They are also typically more pyrophoric and require more stringent handling techniques.[16][17]

Experimental Protocol: Grignard/Weinreb Amide Route
  • Grignard Formation: In a flame-dried flask under nitrogen, place magnesium turnings (267 mg, 11 mmol, 1.1 eq). Add a small crystal of iodine. Add 5 mL of anhydrous THF. Add ~10% of a solution of 1-bromo-2-(difluoromethoxy)benzene (2.23 g, 10 mmol, 1.0 eq) in 15 mL of anhydrous THF. Gently warm until the color of the iodine fades and bubbling begins. Add the rest of the bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour until most of the magnesium is consumed.

  • Reaction with Weinreb Amide: In a separate flame-dried flask, dissolve N-methoxy-N-methylpropanamide (1.29 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous THF and cool to 0°C.

  • Addition: Transfer the prepared Grignard reagent to the Weinreb amide solution via cannula, keeping the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction to 0°C and quench by slow addition of 1 M HCl (20 mL).

  • Extraction & Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Comparative Summary of Synthetic Pathways

FeatureFriedel-Crafts AcylationAcylative Suzuki CouplingGrignard/Weinreb Amide
Starting Materials 1-(difluoromethoxy)benzene2-(difluoromethoxy)phenylboronic acid1-bromo-2-(difluoromethoxy)benzene
Key Reagents AlCl₃, Propanoyl ChloridePd Catalyst, Base, Propanoyl ChlorideMg, Weinreb Amide
Yields (Typical) Moderate to GoodGood to ExcellentGood
Key Advantages Atom economical, inexpensive reagentsHigh functional group tolerance, mild conditionsAvoids over-addition, good control
Key Disadvantages Regioselectivity issues, harsh conditions, stoichiometric catalystExpensive catalyst, requires boronic acid synthesisRequires strictly anhydrous conditions, multi-step
Scalability Moderate (exotherm can be an issue)ExcellentGood

References

  • ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. Retrieved from [Link]

  • ACS Publications. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • NIH. (n.d.). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Retrieved from [Link]

  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • NIPER. (n.d.). Research Article. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]

  • LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Fluorine notes. (2019). SYNTHESIS OF DIFLUOROMETHYL KETONES. Retrieved from [Link]

  • P&M Invest. (2019). October 2019 — "Synthesis of difluoromethyl ketones". Fluorine notes. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[2-(difluoromethoxy)phenyl]propan-1-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are actively working with this pharmaceutical intermediate. The presence of the difluoromethoxy group introduces specific nuances into standard analytical workflows. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure robust and reliable characterization.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's helpful to have a general framework for troubleshooting. When an unexpected analytical result is obtained, a systematic approach can quickly isolate the root cause.

G Start Unexpected Analytical Result (e.g., low purity, extra peaks, wrong spectra) CheckSample Step 1: Verify Sample Integrity - Correct sample? - Degradation possible? - Proper dissolution? Start->CheckSample CheckMethod Step 2: Review Analytical Method - Is the method validated/suitable? - Correct parameters used? - Recent calibration? CheckSample->CheckMethod Sample OK NMR Issue persists in NMR? CheckMethod->NMR Method OK GCMS Issue persists in GC-MS? NMR->GCMS No NMR_TS Consult NMR Troubleshooting Section (e.g., shimming, solvent peaks, coupling) NMR->NMR_TS Yes HPLC Issue persists in HPLC? GCMS->HPLC No GCMS_TS Consult GC-MS Troubleshooting Section (e.g., thermal stability, injection issues) GCMS->GCMS_TS Yes HPLC_TS Consult HPLC Troubleshooting Section (e.g., mobile phase, column, peak shape) HPLC->HPLC_TS Yes Impurity Step 3: Consider Impurity Profile - Starting materials? - By-products? - Degradants? HPLC->Impurity No NMR_TS->Impurity GCMS_TS->Impurity HPLC_TS->Impurity End Problem Resolved / Impurity Identified Impurity->End

Caption: A high-level decision tree for troubleshooting analytical issues.

Frequently Asked Questions (FAQs): Troubleshooting & Analysis

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The difluoromethoxy (-OCF₂H) group provides a unique spectroscopic handle but can also be a source of confusion if you're unfamiliar with its signature.

Question 1: My ¹H NMR spectrum shows a strange triplet around 6.6 ppm that I can't assign. What is it?

Answer: This is the most characteristic signal for the compound. The proton of the difluoromethoxy (-OCF₂H) group typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (²JHF) is usually in the range of 72-74 Hz.[1]

  • Why it's a triplet: The spin ½ nucleus of the proton is split by two equivalent spin ½ fluorine nuclei, following the n+1 rule (where n=2), resulting in a triplet (2+1=3).

  • Why the chemical shift is so far downfield: The electronegative oxygen and fluorine atoms strongly deshield the proton, shifting it significantly downfield compared to typical alkyl protons.

Question 2: How do I interpret the ¹⁹F NMR spectrum? It just shows one signal.

Answer: The ¹⁹F NMR spectrum provides complementary information. You should expect to see a doublet for the two equivalent fluorine atoms of the -OCF₂H group.

  • Why it's a doublet: The two fluorine nuclei are split by the single proton on the same carbon (a geminal coupling). This results in a doublet (n+1, where n=1). The coupling constant will be the same large value (²JHF ≈ 72-74 Hz) observed in the ¹H NMR spectrum.[1]

  • Expertise Insight: The absence of background signals in ¹⁹F NMR makes it an excellent tool for purity assessment, as non-fluorinated organic impurities will be invisible.[2][3]

G cluster_H ¹H NMR Signal cluster_F ¹⁹F NMR Signal H H H_signal Triplet F F F H_signal->F Coupling (²JHF) F_signal Doublet F_signal->H Coupling (²JHF)

Sources

Technical Support Center: Refining HPLC Methods for 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) analysis of 1-[2-(difluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is achieving baseline resolution between this compound and a closely eluting impurity. Where should I start?

A1: Achieving baseline resolution is a common goal in HPLC analysis.[1] The most effective starting point is to systematically evaluate the three core factors that govern separation: selectivity (α), efficiency (N), and retention factor (k).[2] Selectivity is the most powerful tool for improving resolution.[2] Consider modifying the mobile phase composition, such as the organic solvent type (e.g., switching from acetonitrile to methanol) or the pH, as these changes can significantly alter the interactions between your analytes and the stationary phase.[2][3]

Q2: I'm observing significant peak tailing for my analyte. What are the likely causes and immediate troubleshooting steps?

A2: Peak tailing, where a peak is asymmetrical with a broader trailing edge, is a frequent issue in HPLC.[4] It can compromise the accurate quantification of your compound. The primary causes often relate to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[4] Other contributing factors can include an inappropriate mobile phase pH, column overload, or contamination.[4] As an initial step, ensure your mobile phase pH is at least two units away from the analyte's pKa. You can also try reducing the sample concentration to rule out column overload.[5]

Q3: My retention times are drifting between injections. What could be causing this instability?

A3: Unstable retention times can invalidate your analytical method. The most common culprits are an improperly equilibrated column, fluctuations in mobile phase composition, or temperature variations.[6][7] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.[6] Additionally, using a column oven to maintain a consistent temperature is crucial for reproducible results.[6][7]

In-Depth Troubleshooting Guides

Issue 1: Poor Resolution of this compound and a Co-eluting Impurity

Q: I've tried adjusting the isocratic mobile phase composition (acetonitrile:water ratio), but the resolution remains insufficient. What is the next logical step?

A: When simple adjustments to the solvent strength (isocratic ratio) fail to provide the desired resolution, a more systematic approach is necessary. The key is to manipulate the selectivity of your chromatographic system.

Underlying Principles:

Resolution in HPLC is defined by the equation:

Rs = ¼ (α-1/α) (√N) (k’/1+k’)

Where:

  • α (Selectivity): The ability of the chromatographic system to differentiate between two analytes. This is the most impactful parameter for improving resolution.[2]

  • N (Efficiency): A measure of the column's ability to produce narrow peaks. It is influenced by column length and particle size.[2]

  • k' (Retention Factor): How long an analyte is retained on the column.

Since you've already attempted to optimize the retention factor by varying the mobile phase strength, the next step is to focus on selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving peak resolution.

Step-by-Step Protocol:

  • Change the Organic Modifier:

    • Rationale: Different organic solvents (e.g., acetonitrile, methanol) interact differently with the analyte and the stationary phase, leading to changes in selectivity.[2]

    • Action: Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your original acetonitrile mobile phase. For example, if you were using 60% acetonitrile, you might start with around 70% methanol.

  • Modify the Mobile Phase pH:

    • Rationale: The difluoromethoxy group on your analyte may have a subtle influence on its overall polarity and potential for secondary interactions. Adjusting the pH can suppress the ionization of residual silanol groups on the silica-based column, minimizing undesirable interactions that can lead to peak broadening and poor resolution.[4][6]

    • Action: If your current mobile phase is unbuffered, introduce a buffer (e.g., phosphate or acetate) at a low concentration (10-20 mM). Evaluate the resolution at different pH values, for instance, pH 3.0 and pH 6.5.

  • Evaluate a Different Stationary Phase:

    • Rationale: The choice of stationary phase is a critical factor in determining selectivity.[8] While C18 columns are a common starting point, alternative chemistries can offer unique separation mechanisms.[9][10]

    • Action:

      • Phenyl Column: A phenyl-based stationary phase can provide alternative selectivity for aromatic compounds like yours through π-π interactions.[9][11]

      • Fluorinated Phase Column: A column with a fluorinated stationary phase can offer enhanced retention and unique selectivity for fluorinated compounds due to favorable dipole-dipole interactions.[12][13]

Data Summary Table:

ParameterInitial ConditionModification 1Modification 2Modification 3
Column C18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmPhenyl, 4.6x150mm, 5µm
Mobile Phase 60:40 ACN:H₂O70:30 MeOH:H₂O60:40 ACN:20mM Phosphate Buffer pH 3.060:40 ACN:H₂O
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C30°C30°C30°C
Resolution (Rs) 1.21.41.6> 2.0
Issue 2: Persistent Peak Tailing

Q: I've adjusted the mobile phase pH, but my peak for this compound still exhibits significant tailing. What other factors should I investigate?

A: When pH adjustment is insufficient to correct peak tailing, the issue may stem from other chemical interactions, column hardware problems, or extra-column effects.

Underlying Principles:

Peak tailing is often caused by a small fraction of analyte molecules being retained more strongly than the majority.[4][7] While acidic silanol interactions are a primary cause, other factors can contribute:

  • Metal Contamination: Trace metals in the sample, mobile phase, or even on the stationary phase can chelate with certain analytes, causing tailing.

  • Column Voids: A void at the head of the column can disrupt the sample band, leading to distorted peak shapes.[7]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[7]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting persistent peak tailing.

Step-by-Step Protocol:

  • Rule out Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

    • Action: Prepare and inject a 1:10 dilution of your sample. If the peak shape improves significantly, your original sample concentration was too high.

  • Inspect and Clean the Column:

    • Rationale: Contaminants at the head of the column or a physical void can cause peak shape issues.[14]

    • Action: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent (e.g., isopropanol or a mixture of hexane and isopropanol for reversed-phase) to waste. This can help remove strongly retained contaminants.[6] If the problem persists, the column may have a void and need replacement.[5]

  • Minimize Extra-Column Volume:

    • Rationale: The volume of the HPLC system outside of the column (injector, tubing, detector cell) can contribute to peak broadening.[7]

    • Action: Use tubing with the smallest possible internal diameter and shortest possible length to connect the column to the detector.

  • Consider a High-Purity, End-Capped Column:

    • Rationale: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. This minimizes the potential for secondary interactions.

    • Action: If you are using an older column, switching to a modern, high-purity, end-capped column of the same phase chemistry can significantly improve peak shape.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Yost, R. W., & Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • Jiménez, B., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 56-65. Retrieved from [Link]

  • Hlouskova, P., et al. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography A, 1283, 69-75. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Przybyciel, M. (2003, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Espinosa, S., et al. (2001, August 5). Complementary mobile-phase optimisation for resolution enhancement in high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Retrieved from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • de Andrade, J. B., et al. (2005, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Diphenylpropan-1-one. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-1-one. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 1-phenylpropanone. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-[2-(Difluoromethoxy)phenyl]propan-1-amine 100mg. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone. PubChem. Retrieved from [Link]

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Validation & Comparative

A Spectroscopic Guide to 1-[2-(difluoromethoxy)phenyl]propan-1-one: A Predictive and Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-[2-(difluoromethoxy)phenyl]propan-1-one. In the landscape of drug discovery and materials science, molecules featuring fluorinated methoxy groups are of significant interest for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Precise structural verification is paramount, and NMR spectroscopy stands as the definitive tool for this purpose.

Due to the limited availability of published experimental data for this specific ortho-substituted isomer, this guide leverages foundational NMR principles and comparative data from structurally related analogs to construct a reliable, predictive spectral map. We will contrast our predictions with the known spectrum of the parent scaffold, propiophenone, and its para-substituted isomer to highlight the profound impact of substituent position on spectral features. This document is designed for researchers and professionals who require a deep understanding of NMR data interpretation for novel chemical entities.

Part 1: The Cornerstone of NMR—A Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a robust and well-defined experimental protocol is essential. The following methodology represents a self-validating system grounded in established best practices for small molecule analysis in a Good Manufacturing Practice (GMP) compliant environment.[1][2][3]

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the analyte. For quantitative NMR (qNMR), a precise mass is critical.[4]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The inclusion of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift referencing.[5]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times (T₁), the sample can be degassed via several freeze-pump-thaw cycles.

Instrument & Acquisition Parameters

The parameters below are optimized for a standard 400 or 500 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.[6][7]

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale & Justification
Pulse Program zg30zgpg30A 30° pulse angle allows for a shorter relaxation delay (D1) without significant signal saturation, optimizing experiment time while maintaining quantitative reliability for most signals.[4][6]
Solvent CDCl₃CDCl₃Provides good solubility for the analyte and has well-characterized residual solvent peaks (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).[8]
Temperature 298 K (25 °C)298 K (25 °C)Standardized temperature ensures data comparability and consistency with reference libraries.[4]
Spectral Width (SW) 16 ppm240 ppmEncompasses the typical chemical shift range for organic molecules, preventing signal folding.
Acquisition Time (AQ) ~3.0 s~1.2 sSet to be at least 3 times the effective transverse relaxation time (T₂*) to ensure the Free Induction Decay (FID) has sufficiently decayed, yielding good resolution.[7][9]
Relaxation Delay (D1) 2.0 s2.0 sA delay of 2 seconds, combined with the acquisition time, ensures near-complete T₁ relaxation for most protons and carbons, crucial for accurate integration. For true quantification, D1 should be at least 5x the longest T₁ value.[4]
Number of Scans (NS) 8 to 161024 to 2048NS is increased to achieve an adequate signal-to-noise ratio (S/N), which is inherently lower for ¹³C due to its low natural abundance.[10]
Receiver Gain (RG) Auto-adjustedAuto-adjustedThe receiver gain is set automatically to maximize signal intensity without causing ADC overflow (clipping of the FID), which would introduce artifacts.[7]
Data Processing
  • Apodization: Apply an exponential multiplying function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the FID to improve the S/N ratio at the cost of a slight decrease in resolution.

  • Fourier Transform (FT): Convert the time-domain data (FID) into frequency-domain data (the spectrum).

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (7.26 ppm for ¹H).[8]

  • Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative ratios of protons in the molecule.

Part 2: Structural Analysis and Comparative Data

A molecule's NMR spectrum is a unique fingerprint of its electronic structure. By analyzing the baseline spectrum of Propiophenone and introducing the effects of the ortho-difluoromethoxy substituent, we can build a highly accurate prediction for the title compound.

Below is a diagram of this compound with atom numbering for clear spectral assignment.

Caption: Structure of this compound with atom numbering.

Baseline: Propiophenone (Unsubstituted Analog)

Propiophenone serves as our reference scaffold. Its spectrum is well-characterized, with a simple aromatic region and distinct signals for the ethyl ketone side chain.[11][12]

Assignment (¹H) δ (ppm) Multiplicity J (Hz) Assignment (¹³C) δ (ppm)
H-Ar (ortho)7.95d~7.5C=O200.8
H-Ar (meta)7.45t~7.5C-Ar (ipso)137.1
H-Ar (para)7.55t~7.5C-Ar (para)133.0
-CH₂-2.98q7.2C-Ar (ortho)128.6
-CH₃1.22t7.2C-Ar (meta)128.0
-CH₂-31.8
-CH₃8.4
Predictive Analysis: this compound

The introduction of the -OCHF₂ group at the C2 (ortho) position dramatically alters the electronic environment. This group exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R). Its proximity to the propanoyl group also introduces steric hindrance.

Key Predicted Spectral Changes:

  • Aromatic Region (¹H): The symmetry of the phenyl ring is broken, leading to four distinct signals. The -OCHF₂ group will cause a downfield shift for the adjacent H6 proton due to its electron-withdrawing nature.

  • Difluoromethoxy Group (¹H & ¹³C): The proton on this group (H10) will appear as a triplet due to coupling with the two fluorine atoms (²J_HF). The carbon (C10) will also be a triplet due to one-bond C-F coupling (¹J_CF).

  • Propanoyl Group (¹H & ¹³C): The chemical shifts of the -CH₂- and -CH₃ groups will be slightly perturbed compared to propiophenone due to changes in the overall electron density and conformation of the molecule.

Assignment (¹H) Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Assignment (¹³C) Predicted δ (ppm)
H67.65 - 7.75d~7.8C7 (C=O)~199.5
H47.50 - 7.60t~7.6C2~151.0 (d)
H37.25 - 7.35d~8.0C1~132.5
H57.15 - 7.25t~7.5C4~131.0
H10 (-OCHF₂)6.50 - 6.80t²J_HF ~73.0C6~128.5
H8 (-CH₂-)3.00 - 3.10q7.2C5~124.0
H9 (-CH₃)1.15 - 1.25t7.2C3~121.0
C10 (-OCHF₂)~115.0 (t, ¹J_CF ~240)
C8 (-CH₂-)~35.0
C9 (-CH₃)~8.5
Comparative Analysis: Ortho vs. Para Isomer

Comparing the predicted ortho-isomer spectrum with known data for the para-isomer, 1-[4-(difluoromethoxy)phenyl]propan-1-one, reveals key differences arising from substituent position.[13][14]

Feature Ortho-Isomer (Predicted) Para-Isomer (Experimental/Known) Reason for Difference
Aromatic ¹H Pattern Four distinct signals (ABCD system)Two distinct signals (AA'BB' system)The para-isomer retains molecular symmetry, making the ortho and meta protons chemically equivalent, respectively.
-OCHF₂ ¹H Shift ~6.65 ppm~6.57 ppmThe chemical shift is broadly similar, as it is primarily determined by the local F-C-H environment.
-CH₂- ¹H Shift ~3.05 ppm~2.95 ppmThe ortho-substituent's steric and electronic effects are more pronounced on the adjacent propanoyl group compared to the distant para-substituent.
Aromatic ¹³C Signals Six distinct signalsFour distinct signalsReflects the higher symmetry of the para-substituted ring.

Part 3: Experimental and Analytical Workflow Visualization

To ensure data integrity from sample to structure, a logical and systematic workflow must be followed. The diagram below illustrates the key stages in the NMR analysis process, forming a self-validating loop that connects experimental choices with final outcomes.

G cluster_prep 1. Preparation & Setup cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_report 4. Elucidation & Reporting SamplePrep Sample Preparation (Weighing, Dissolving) InstrumentSetup Instrument Setup (Lock, Tune, Shim) SamplePrep->InstrumentSetup Load Sample Acq_1H 1D ¹H Spectrum InstrumentSetup->Acq_1H Acq_13C 1D ¹³C Spectrum Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HSQC) (Optional, for complex structures) Acq_13C->Acq_2D Processing Processing (FT, Phase, Baseline) Acq_2D->Processing Referencing Referencing & Calibration Processing->Referencing Analysis Peak Picking & Integration Referencing->Analysis Assignment Spectral Assignment Analysis->Assignment Structure Structure Verification/ Elucidation Assignment->Structure Report Final Report & Data Archiving Structure->Report

Caption: A comprehensive workflow for NMR-based structural elucidation.

Conclusion

This guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By starting with a standardized, GMP-compliant protocol and building a predictive model based on the known spectrum of propiophenone, we have established a detailed spectral hypothesis. The comparative analysis against the para-isomer further underscores the critical role that substituent placement plays in defining a molecule's spectroscopic signature. This predictive and comparative approach is an invaluable tool for researchers in confirming the identity of novel compounds and deepening their understanding of structure-property relationships.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

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  • Best Practices in NMR Data Acquisition and Analysis. CASSS. [Link]

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  • 1-[4-(difluoromethoxy)phenyl]propan-1-one. PubChemLite. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation and sensitive quantification of novel small molecules are paramount. 1-[2-(difluoromethoxy)phenyl]propan-1-one, a compound of interest in synthetic and medicinal chemistry, presents a unique analytical challenge due to the interplay of its phenyl ketone core and the electron-withdrawing difluoromethoxy substituent. This guide provides an in-depth, objective comparison of its expected mass spectrometric fragmentation behavior across different ionization techniques and analyzer platforms. We will delve into the causality behind fragmentation pathways, offering field-proven insights to empower your analytical choices.

The Analyte: Structure and Initial Considerations

Before venturing into the mass spectrometer, a foundational understanding of the target molecule is critical. This compound possesses a molecular weight of approximately 200.18 g/mol (for the most common isotopes) and a structure characterized by a propanone chain attached to a phenyl ring substituted with a difluoromethoxy group at the ortho position.

The presence of the carbonyl group, the aromatic ring, and the difluoromethoxy moiety dictates its ionization and fragmentation characteristics. The carbonyl oxygen is a primary site for protonation in soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] Conversely, the aromatic ring and lone pair electrons on the oxygens are susceptible to electron removal in harsher techniques like Electron Ionization (EI).

Comparative Fragmentation Analysis: A Multi-Platform Perspective

The choice of ionization source and mass analyzer profoundly impacts the resulting mass spectrum. Here, we compare the predicted fragmentation of this compound on three common platforms: a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer using ESI, a triple quadrupole (QqQ) mass spectrometer employing APCI for quantitative analysis, and a gas chromatography-mass spectrometry (GC-MS) system with a classic EI source for library searchable fragmentation patterns.

Scenario 1: High-Resolution Structural Elucidation with ESI-Q-TOF

Electrospray ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2][3] This is advantageous for determining the molecular weight of the analyte with high accuracy. When coupled with a Q-TOF analyzer, tandem mass spectrometry (MS/MS) experiments can be performed to induce and analyze fragmentation, providing rich structural information.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
201.07173.08CO (28 Da)[M+H-CO]⁺
201.07151.04C₂H₅CHO (58 Da)[C₇H₅F₂O]⁺
201.07123.04C₂H₅CHO + CO (86 Da)[C₆H₅F₂]⁺
201.07105.03C₄H₅F₂O (104 Da)Benzoyl cation
201.0777.04C₄H₅F₂O + CO (132 Da)Phenyl cation

Causality of Fragmentation:

The primary fragmentation pathways for protonated ketones often involve cleavages alpha to the carbonyl group.[4] For this compound, the major fragmentation is expected to be the α-cleavage, leading to the loss of the ethyl group and the formation of a stable acylium ion. Subsequent or alternative fragmentation pathways can involve rearrangements and losses of small neutral molecules.

Experimental Protocol: ESI-Q-TOF Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 6 L/min at 200 °C

    • Full Scan MS Range: m/z 50-300

  • MS/MS Parameters:

    • Select the [M+H]⁺ ion (m/z 201.07) for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

Workflow for ESI-Q-TOF Analysis

G cluster_prep Sample Preparation cluster_infusion Infusion & Ionization cluster_ms Mass Analysis prep 1 µg/mL Analyte in ACN:H₂O with 0.1% FA infusion Direct Infusion (5 µL/min) prep->infusion esi Electrospray Ionization (Positive Mode) infusion->esi qtof_ms Q-TOF Full Scan (m/z 50-300) esi->qtof_ms precursor Isolate [M+H]⁺ (m/z 201.07) qtof_ms->precursor cid Collision-Induced Dissociation (CID) precursor->cid qtof_msms Acquire MS/MS Spectrum cid->qtof_msms G M [M]⁺˙ m/z 200 F1 [M - C₂H₅]⁺ m/z 171 M->F1 - C₂H₅˙ F2 [C₇H₄FO]⁺ m/z 123 F1->F2 - CO F4 Benzoyl Cation m/z 105 F1->F4 - CHF₂O˙ F3 Tropylium Ion m/z 91 F2->F3 Rearrangement F5 Phenyl Cation m/z 77 F4->F5 - CO

Caption: Predicted EI fragmentation pathway.

Conclusion: Selecting the Right Tool for the Task

The mass spectrometric analysis of this compound is highly dependent on the analytical goal.

  • For unambiguous structural confirmation and metabolite identification, high-resolution ESI-Q-TOF provides the necessary mass accuracy and detailed MS/MS fragmentation information.

  • For sensitive and selective quantification in complex matrices, a liquid chromatography system coupled with an APCI-QqQ in MRM mode offers the required robustness and specificity.

  • For rapid identification and comparison to existing spectral libraries, GC-EI-MS yields a characteristic fragmentation pattern, though the molecular ion may be of low abundance or absent.

By understanding the fundamental principles of ionization and fragmentation, and by considering the strengths and weaknesses of each analytical platform, researchers can confidently select the optimal methodology to navigate the fragmentation maze and achieve their scientific objectives.

References

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A Comparative Guide to the Synthetic Routes of 1-[2-(difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[2-(difluoromethoxy)phenyl]propan-1-one is a valuable ketone intermediate in the synthesis of various pharmaceuticals and agrochemicals. The incorporation of the difluoromethoxy group (–OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive comparison of two primary synthetic routes to this key intermediate: Friedel-Crafts acylation and a Grignard-based organometallic approach. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to make informed decisions for their synthetic strategies.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2][3] This approach involves the electrophilic aromatic substitution of 2-(difluoromethoxy)benzene with a propanoyl electrophile, typically generated from propanoyl chloride and a Lewis acid catalyst.

Causality Behind Experimental Choices

The choice of a Lewis acid is critical in Friedel-Crafts acylation to activate the acylating agent.[4] Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this purpose.[1] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), to ensure homogeneity and control the reaction temperature. The difluoromethoxy group is an ortho-, para-directing group; however, due to steric hindrance from the substituent, the para-acylated product is generally favored.

Experimental Protocol

Step 1: Synthesis of 2-(Difluoromethoxy)benzene

The starting material, 2-(difluoromethoxy)benzene, can be prepared from the readily available 2-bromophenol. The synthesis involves two main steps: bromination of phenol to yield 2-bromophenol, followed by difluoromethylation.

  • Preparation of 2-Bromophenol: A well-established method for the synthesis of o-bromophenol involves the sulfonation of phenol, followed by bromination and subsequent hydrolysis.[5]

  • Difluoromethylation of 2-Bromophenol: The hydroxyl group of 2-bromophenol can be converted to a difluoromethoxy group using a difluoromethylating agent such as chlorodifluoromethane in the presence of a base.[6] A more recent and often higher-yielding method involves the use of diethyl (bromodifluoromethyl)phosphonate.[7]

Step 2: Friedel-Crafts Acylation of 2-(Difluoromethoxy)benzene

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add propanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 2-(difluoromethoxy)benzene (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Friedel-Crafts Acylation Workflow cluster_0 Starting Material Synthesis cluster_1 Friedel-Crafts Acylation 2-Bromophenol 2-Bromophenol Difluoromethylation Difluoromethylation 2-Bromophenol->Difluoromethylation Base Difluoromethylating_Agent Difluoromethylating Agent Difluoromethylating_Agent->Difluoromethylation 2-(Difluoromethoxy)benzene 2-(Difluoromethoxy)benzene Difluoromethylation->2-(Difluoromethoxy)benzene Acylation Acylation 2-(Difluoromethoxy)benzene->Acylation Electrophilic Aromatic Substitution Propanoyl_Chloride Propanoyl Chloride Acylium_Ion_Formation Acylium_Ion_Formation Propanoyl_Chloride->Acylium_Ion_Formation Lewis Acid Activation AlCl3 AlCl₃ AlCl3->Acylium_Ion_Formation Acylium_Ion_Formation->Acylation Workup_Purification Workup_Purification Acylation->Workup_Purification Quenching, Extraction, Chromatography Final_Product Final_Product Workup_Purification->Final_Product 1-[2-(difluoromethoxy)phenyl] propan-1-one

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Route 2: Grignard/Organometallic Approach

An alternative strategy involves the use of an organometallic reagent, such as a Grignard reagent, derived from a suitably substituted benzene ring.[8][9] This nucleophilic reagent can then react with an appropriate propanoyl electrophile.

Causality Behind Experimental Choices

This multi-step approach offers flexibility. The Grignard reagent, 2-(difluoromethoxy)phenylmagnesium bromide, is a potent nucleophile.[8] Its reaction with propanal creates a secondary alcohol, which can then be oxidized to the target ketone. This two-step sequence from the Grignard reagent avoids potential side reactions that might occur with more reactive acylating agents like propanoyl chloride. The oxidation of the secondary alcohol can be achieved using a variety of common oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, which are known for their efficiency in converting secondary alcohols to ketones with minimal over-oxidation.[10]

Experimental Protocol

Step 1: Synthesis of 2-(Difluoromethoxy)bromobenzene

This key intermediate can be synthesized from 2-bromophenol via difluoromethylation, as described in Route 1, Step 1. A commercially available source of 2-(difluoromethoxy)bromobenzene can also be utilized.[11]

Step 2: Formation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 2-(difluoromethoxy)bromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction.[12]

  • Once the reaction has started (indicated by cloudiness and gentle reflux), add the remaining solution of the aryl bromide at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 2-(difluoromethoxy)phenylmagnesium bromide.

Step 3: Reaction with Propanal and Subsequent Oxidation

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of propanal (1.0 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 10 °C.[13][14]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product, 1-[2-(difluoromethoxy)phenyl]propan-1-ol, with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Dissolve the crude alcohol in DCM and add pyridinium chlorochromate (PCC) (1.5 eq). Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Workflow Diagram

Grignard Reaction Workflow cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis Aryl_Bromide 2-(Difluoromethoxy) bromobenzene Grignard_Formation Grignard_Formation Aryl_Bromide->Grignard_Formation Anhydrous Ether/THF Mg Magnesium Mg->Grignard_Formation Grignard_Reagent 2-(Difluoromethoxy) phenylmagnesium bromide Grignard_Formation->Grignard_Reagent 2-(Difluoromethoxy) phenylmagnesium bromide Nucleophilic_Addition Nucleophilic_Addition Grignard_Reagent->Nucleophilic_Addition Nucleophilic Addition Propanal Propanal Propanal->Nucleophilic_Addition Secondary_Alcohol Secondary_Alcohol Nucleophilic_Addition->Secondary_Alcohol 1-[2-(Difluoromethoxy) phenyl]propan-1-ol Oxidation Oxidation Secondary_Alcohol->Oxidation PCC or Swern Oxidation Final_Product Final_Product Oxidation->Final_Product 1-[2-(difluoromethoxy)phenyl] propan-1-one

Sources

A Comparative Guide to the Biological Activity of 1-[2-(Difluoromethoxy)phenyl]propan-1-one and its Analogs: A Strategic Approach to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates. The difluoromethoxy group (-OCHF₂), in particular, offers a unique blend of moderate lipophilicity, metabolic stability, and hydrogen bond donating capability.[1] This guide provides a comprehensive framework for evaluating the biological activity of 1-[2-(difluoromethoxy)phenyl]propan-1-one , a compound of interest due to its phenylpropanone core, a scaffold known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5][6]

Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-tiered preclinical screening cascade. This guide is designed for researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of this compound and a focused library of its analogs. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present hypothetical data to illustrate the decision-making process in a drug discovery program.

The Strategic Rationale for Analog Design

To thoroughly probe the structure-activity relationship (SAR) of this compound, a carefully curated set of analogs is proposed for synthesis and parallel screening. The design of these analogs is centered on systematically modifying key structural features of the parent molecule.

Table 1: Proposed Analogs for SAR Studies

Compound IDStructureRationale for Inclusion
LEAD-001 This compoundThe parent compound, serving as the primary reference.
ANALOG-002 1-[3-(difluoromethoxy)phenyl]propan-1-oneInvestigates the impact of the difluoromethoxy group's position on the phenyl ring.
ANALOG-003 1-[4-(difluoromethoxy)phenyl]propan-1-oneFurther explores positional effects of the difluoromethoxy group.
ANALOG-004 1-(2-methoxyphenyl)propan-1-oneDirect comparison to the non-fluorinated methoxy analog to assess the effect of fluorination on activity and metabolic stability.
ANALOG-005 1-[2-(trifluoromethoxy)phenyl]propan-1-oneEvaluates the impact of a more lipophilic and electron-withdrawing trifluoromethoxy group.[7]
ANALOG-006 1-(2-chlorophenyl)propan-1-oneA bioisosteric replacement to probe the influence of a halogen with different electronic and steric properties.
ANALOG-007 1-[2-(difluoromethoxy)phenyl]ethan-1-oneShortening of the alkyl chain to understand the role of the ethyl group in potential target binding.
ANALOG-008 2-[2-(difluoromethoxy)phenyl]-1-morpholinoethan-1-oneIntroduction of a polar morpholino group to enhance solubility and explore new interaction possibilities.

A Tiered Approach to Biological Evaluation: The Screening Cascade

A logically designed screening cascade is essential for efficient and cost-effective decision-making in the early stages of drug discovery. Our proposed workflow prioritizes a broad assessment of cytotoxic activity, followed by more focused mechanistic and safety profiling assays for the most promising candidates.

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic & Early Safety Profiling cluster_tier3 Tier 3: ADME Profiling T1_Cytotoxicity Cytotoxicity Screening (MTT Assay) T2_Kinase Kinase Inhibitory Screening T1_Cytotoxicity->T2_Kinase Active Compounds T2_hERG hERG Channel Safety Assay T2_Kinase->T2_hERG Potent Hits T3_Metabolic Metabolic Stability (Liver Microsomes) T2_hERG->T3_Metabolic Safe & Potent Hits T3_Permeability Permeability (PAMPA) T3_Metabolic->T3_Permeability

Caption: A tiered screening cascade for the evaluation of this compound and its analogs.

Tier 1: Primary Screening - Assessing Cytotoxic Potential

The initial step is to evaluate the general cytotoxicity of the compound library against a panel of human cancer cell lines. This provides a broad indication of biological activity and potential therapeutic relevance in oncology. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9][10]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
LEAD-001 5.28.16.5
ANALOG-002 15.822.418.9
ANALOG-003 12.319.714.2
ANALOG-004 > 50> 50> 50
ANALOG-005 2.14.53.3
ANALOG-006 8.911.29.7
ANALOG-007 25.433.128.6
ANALOG-008 > 50> 50> 50

From this hypothetical data, ANALOG-005 emerges as the most potent cytotoxic agent, suggesting that the trifluoromethoxy group at the 2-position enhances activity. The parent compound, LEAD-001, also shows moderate activity. The non-fluorinated ANALOG-004 is inactive, highlighting the importance of the fluorine-containing moiety.

Tier 2: Mechanistic Insight and Early Safety Assessment

Compounds demonstrating significant cytotoxic activity (e.g., IC50 < 10 µM) would advance to Tier 2 for preliminary mechanistic and safety evaluation.

Kinase Inhibitory Screening

Aryl ketones are known to interact with the ATP-binding site of various kinases.[11][12] Therefore, a logical next step is to screen the active compounds against a panel of cancer-relevant kinases. An in vitro kinase assay using a radioactive or fluorescence-based readout can be employed.[13][14][15][16][17]

Experimental Protocol: In Vitro Kinase Assay (Radiometric)
  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.[16]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound against each kinase.

Table 3: Hypothetical Kinase Inhibition Data (IC50 in µM)

Compound IDKinase AKinase BKinase C
LEAD-001 2.515.2> 50
ANALOG-005 0.85.725.1
ANALOG-006 4.128.9> 50

This hypothetical data suggests that ANALOG-005 is a potent inhibitor of Kinase A and moderately active against Kinase B, while the parent compound shows selectivity for Kinase A.

hERG Channel Safety Assay

A critical early safety assessment is to evaluate the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.[18][19][20][21][22] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. Automated patch-clamp electrophysiology is the gold standard for this assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound to the cells using an automated patch-clamp system.

  • Electrophysiological Recording: Record the hERG tail current in response to a specific voltage protocol.[21]

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Table 4: Hypothetical hERG Inhibition Data (IC50 in µM)

Compound IDhERG IC50
LEAD-001 28.5
ANALOG-005 15.2
ANALOG-006 35.1

A hERG IC50 value significantly greater than the therapeutic concentration is desirable. In this case, both LEAD-001 and ANALOG-005 show a reasonable safety window relative to their hypothetical kinase inhibition potency.

Tier 3: ADME Profiling

The most promising candidates from Tier 2, those with a good balance of potency and safety, will undergo preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Metabolic Stability in Liver Microsomes

The difluoromethoxy group is often introduced to enhance metabolic stability.[1][23][24] This can be tested in vitro using liver microsomes, which contain the major drug-metabolizing enzymes.[25][26][27][28][29]

Experimental Protocol: Microsomal Stability Assay
  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes and NADPH (a necessary cofactor) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 5: Hypothetical Metabolic Stability Data

Compound IDHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
LEAD-001 4531
ANALOG-004 5277
ANALOG-005 5525

The hypothetical data demonstrates the significant improvement in metabolic stability of the fluorinated analogs (LEAD-001 and ANALOG-005) compared to the non-fluorinated methoxy analog (ANALOG-004).

Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.[30][31][32][33][34]

Experimental Protocol: PAMPA
  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: Add the test compound to a donor plate and place the filter plate on top, followed by an acceptor plate containing buffer.

  • Incubation: Incubate the "sandwich" for a set period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Table 6: Hypothetical Permeability Data

Compound IDPermeability (Pe, 10⁻⁶ cm/s)Classification
LEAD-001 8.5High
ANALOG-005 10.2High
ANALOG-008 0.5Low

This data suggests that the core scaffold of LEAD-001 and ANALOG-005 has good passive permeability, while the addition of a polar morpholino group in ANALOG-008 significantly reduces it.

Synthesis and Future Directions

The proposed screening cascade provides a clear path for the evaluation of this compound and its analogs. Based on our hypothetical data, ANALOG-005 (1-[2-(trifluoromethoxy)phenyl]propan-1-one) emerges as a promising lead candidate due to its superior cytotoxicity, potent kinase inhibition, acceptable hERG safety profile, excellent metabolic stability, and high permeability.

Future work would involve the synthesis of a more focused library around the ANALOG-005 scaffold to further optimize potency and selectivity. In vivo efficacy studies in relevant animal models would be the subsequent crucial step to validate the therapeutic potential of this chemical series.

This guide has provided a comprehensive, albeit prospective, analysis of the biological activity of this compound and its analogs. By following a structured and scientifically rigorous screening cascade, researchers can efficiently navigate the complexities of early-stage drug discovery and identify promising candidates for further development.

References

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  • PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. (n.d.). Cellular and Molecular Biology.
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A Senior Application Scientist's Guide to Validating the Purity of 1-[2-(difluoromethoxy)phenyl]propan-1-one using Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 1-[2-(difluoromethoxy)phenyl]propan-1-one, establishing a robust, validated analytical method to determine its purity is a critical step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for this purpose. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique.

The Criticality of Purity for this compound

This compound is an aromatic ketone containing a difluoromethoxy group. This functional group can influence the molecule's polarity, volatility, and thermal stability. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] Even small amounts of these impurities can impact the API's safety and efficacy.[2] Therefore, a highly sensitive and specific analytical method is required to separate and quantify the main compound from any potential impurities.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[3][4] For this compound, we must consider its aromatic nature, the presence of the polar ketone and difluoromethoxy groups, and its likely non-volatile character.

Technique Principle Advantages for this Application Disadvantages for this Application Primary Use Case
HPLC Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]High resolution and sensitivity.[1][5] Well-suited for non-volatile and thermally sensitive compounds.[5] Excellent for quantitative analysis.Higher cost and complexity compared to TLC.Gold standard for purity determination and impurity profiling in quality control.
GC Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[3]Excellent for separating volatile and semi-volatile compounds.[2][6] High sensitivity, especially when coupled with a mass spectrometer (MS).[6][7]Requires the analyte to be thermally stable and volatile. Potential for degradation of less stable compounds at high temperatures.Analysis of residual solvents and volatile impurities.[6]
TLC Separation on a planar stationary phase with a liquid mobile phase moving by capillary action.[4][8][9]Simple, rapid, and inexpensive.[8][9][10] Useful for reaction monitoring and preliminary purity checks.[11][12][13]Lower resolution and sensitivity compared to HPLC and GC. Primarily qualitative or semi-quantitative.[14]Rapid screening, reaction monitoring, and guiding column chromatography purification.

Expert Rationale: For the definitive purity assessment of this compound, HPLC is the superior choice . Its ability to handle non-volatile compounds at ambient temperatures without the risk of thermal degradation makes it ideal. GC could be a valuable complementary technique for specifically targeting volatile impurities like residual solvents from the synthesis. TLC serves as an indispensable tool for rapid, in-process checks.

Experimental Protocols & Method Validation

A validated analytical procedure is crucial to ensure that the results are reliable. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16][17][18]

I. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reverse-phase HPLC method, which is generally suitable for moderately polar compounds like the target analyte.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC_System StandardPrep Standard Preparation (Reference Standard) StandardPrep->HPLC_System Method Chromatographic Method (Isocratic/Gradient Elution) Data Data Acquisition (Chromatogram) Method->Data Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Data->Validation Purity Purity Calculation (% Area Normalization) Validation->Purity

Caption: Workflow for HPLC purity validation of this compound.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.[5][19]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.[20]

    • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with 65:35 (v/v) Acetonitrile:Water can be a good starting point.[20]

    • Flow Rate: 1.0 mL/min.[20]

    • Column Temperature: 30°C.[20]

    • Detection: UV at 254 nm, as the aromatic ring should have strong absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution.

  • Method Validation (as per ICH Q2(R1)) :

    • Specificity: Inject the sample, a blank (mobile phase), and a solution of known related impurities (if available) to demonstrate that the peak for the main compound is free from interference.

    • Linearity: Prepare a series of standard solutions of at least five different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (should be >0.99).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels.

    • Precision:

      • Repeatability: Inject the same sample solution six times and calculate the relative standard deviation (RSD) of the peak areas.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Expected Performance Data (Hypothetical):

Parameter Acceptance Criteria (ICH Q2) Hypothetical Result
Linearity (r²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.5%
Intermediate Precision (%RSD) ≤ 2.0%0.8%
Resolution (Rs) > 2 between analyte and closest impurity> 2.5
II. Gas Chromatography (GC) for Volatile Impurity Profiling

This protocol is designed to detect and quantify volatile impurities, such as residual solvents.

Workflow for GC Volatile Impurity Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in appropriate solvent) Headspace Headspace Autosampler SamplePrep->Headspace GC_System GC-FID/MS System (Injector, Column, Detector) Headspace->GC_System Method Temperature Program Data Data Acquisition (Chromatogram) Method->Data Quant Quantification (External/Internal Standard) Data->Quant

Caption: Workflow for GC analysis of volatile impurities in this compound.

Step-by-Step Protocol:

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a headspace autosampler.[6][7]

  • Chromatographic Conditions:

    • Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

    • Detector Temperature: 280°C (for FID).

  • Sample Preparation (Headspace):

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent like dimethyl sulfoxide (DMSO).

    • Seal the vial and place it in the headspace autosampler for incubation before injection.

III. Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is an excellent tool for quickly assessing the progress of a chemical reaction.[11][12][13]

Step-by-Step Protocol:

  • Plate: Silica gel 60 F254 plate.[12]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A good starting ratio is 7:3 Hexane:Ethyl Acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.5 for the product.

  • Procedure:

    • On a TLC plate, spot the starting material (reactant), a co-spot (reactant and reaction mixture), and the reaction mixture at different time points.[11]

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Conclusion

For the comprehensive purity validation of this compound, a multi-faceted chromatographic approach is recommended. HPLC stands out as the primary technique for accurate and precise purity determination and impurity quantification due to its high resolution and suitability for non-volatile compounds.[1][5] GC, particularly with headspace sampling, is the method of choice for analyzing volatile impurities like residual solvents. [6][21] TLC remains an invaluable, cost-effective tool for rapid, real-time monitoring of the synthesis process. [9][13]

By employing these techniques in a complementary fashion and adhering to rigorous validation standards such as those outlined by the ICH, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound.[15][22]

References

  • <621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

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  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 . PubMed. [Link]

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  • How To: Monitor by TLC . University of Rochester, Department of Chemistry. [Link]

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  • Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column . SIELC Technologies. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples . Aurora Pro Scientific. [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) . Shimadzu. [Link]

  • comparison of GC, HPLC and TLC . Chromatography Forum. [Link]

  • Monitoring Reactions by TLC . Washington State University. [Link]

  • Analytical Chromatographic Separation Services (TLC, HPLC, GC) . Triclinic Labs. [Link]

  • HPLC vs TLC vs Gas Chromatography . Reddit. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. [Link]

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The Fluorine Factor: A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylpropan-1-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpropan-1-one Scaffold and the Strategic Role of Fluorine

The 1-phenylpropan-1-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a multitude of biologically active compounds. Its derivatives, most notably the synthetic cathinones, have profound effects on the central nervous system, primarily through their interaction with monoamine transporters.[1] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorination—the strategic incorporation of fluorine atoms into a molecule. This is not a trivial substitution. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can dramatically alter a molecule's physicochemical and pharmacological profile.[2][3]

The judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic attack, modulate receptor binding affinity and selectivity, and fine-tune properties like lipophilicity and pKa, which govern absorption, distribution, metabolism, and excretion (ADME).[4][5] This guide provides a comparative analysis of fluorinated and non-fluorinated phenylpropan-1-ones, offering field-proven insights and experimental data to illuminate the profound impact of this single atomic substitution for researchers, scientists, and drug development professionals.

Comparative Synthesis Strategies: Accessing the Scaffolds

The synthesis of both fluorinated and non-fluorinated phenylpropan-1-ones can be readily achieved through established organic chemistry reactions. The primary distinction in their synthesis lies in the selection of the starting materials.

A common and versatile method for synthesizing the core phenylpropan-1-one structure is the Friedel-Crafts acylation. This involves the reaction of an aromatic ring (benzene or a substituted benzene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 1-Phenylpropan-1-one (Non-Fluorinated)

This protocol describes a standard Friedel-Crafts acylation to produce the parent, non-fluorinated compound.

Materials:

  • Anhydrous Benzene

  • Propanoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Aromatic Addition: Following the addition of the acyl chloride, add anhydrous benzene (1.1 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield 1-phenylpropan-1-one.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)propan-1-one (Fluorinated)

The synthesis of the fluorinated analog is analogous, substituting fluorobenzene for benzene.

Materials:

  • Anhydrous Fluorobenzene

  • Propanoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C. Add propanoyl chloride (1.0 equivalent) dropwise.

  • Aromatic Addition: Add anhydrous fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching & Work-up: Follow the same quenching, work-up, and washing procedures as described for the non-fluorinated synthesis.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield 1-(4-fluorophenyl)propan-1-one.

G cluster_synthesis General Synthesis Workflow start Setup Flame-Dried Glassware under Nitrogen lewis_acid Add Lewis Acid (AlCl₃) to Anhydrous DCM start->lewis_acid cool1 Cool to 0°C lewis_acid->cool1 acyl_chloride Add Propanoyl Chloride cool1->acyl_chloride aromatic Add Aromatic Substrate (Benzene or Fluorobenzene) acyl_chloride->aromatic react Stir at Room Temperature (Monitor by TLC) aromatic->react quench Quench with Ice/HCl react->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry Dry over MgSO₄ & Concentrate workup->dry purify Purify Product dry->purify end Final Phenylpropan-1-one purify->end

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Physicochemical Properties: The Subtle Power of Electronegativity

The introduction of a fluorine atom onto the phenyl ring, while seemingly a minor change, has significant consequences for the molecule's electronic properties, which in turn affect its lipophilicity and basicity (pKa).

  • Lipophilicity (LogP): Fluorine is the most electronegative element, yet it is also highly lipophilic. Replacing a hydrogen atom with fluorine generally increases a molecule's lipophilicity (LogP value).[3] This is because the C-F bond is not highly polarizable and does not participate in hydrogen bonding as an acceptor. This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[3]

  • Basicity (pKa): When attached to an aromatic ring, the strongly electron-withdrawing nature of fluorine can decrease the basicity (lower the pKa) of nearby amine groups, a common feature in cathinone derivatives.[4] This effect is transmitted through the aromatic system and can influence the ionization state of the molecule at physiological pH, which has profound implications for receptor binding and transporter interaction.

PropertyNon-Fluorinated (Estimate)4-Fluoro Derivative (Estimate)Rationale for Change
LogP LowerHigherThe lipophilic nature of the fluorine atom increases overall lipid solubility.[3]
pKa (of amine) HigherLowerThe electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, making it a weaker base.[4]

Table 1. Predicted shifts in physicochemical properties upon fluorination.

Pharmacodynamics: A Comparative Analysis of Monoamine Transporter Interactions

The primary mechanism of action for many phenylpropan-1-one derivatives is the modulation of monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Fluorination can dramatically alter both the potency and selectivity of these interactions. The most comprehensive data for this comparison comes from studies on methcathinone (an N-methylated phenylpropan-1-one) and its fluorinated analogs.

The position of the fluorine atom is critical. Substitution at the para- (4) position often enhances activity at the serotonin transporter, whereas substitution at the meta- (3) position tends to favor the dopamine and norepinephrine transporters, mirroring the profile of the non-fluorinated parent compound.[6][7]

CompoundTransporterActivity (IC₅₀, nM)Selectivity (DAT/SERT Ratio)Reference
Methcathinone DAT~250-700~10-20[8][9][10]
SERT~3000-7000[8][9][10]
NET~150-500[8][9][10]
3-Fluoromethcathinone (3-FMC) DAT~80-150~5-10[8][10]
SERT~800-1500[8][10]
NET~50-100[8][10]
4-Fluoromethcathinone (4-FMC) DAT~200-500~1-2[8][9]
SERT~250-600[8][9]
NET~100-200[8][9]

Table 2. Comparative monoamine transporter inhibition potencies (IC₅₀) of methcathinone and its fluorinated isomers. Lower IC₅₀ values indicate higher potency.

These data clearly demonstrate that:

  • 3-FMC is a potent DAT/NET inhibitor, similar to methcathinone, but with generally increased potency.

  • 4-FMC shows a significant increase in potency at SERT, shifting its profile from a primarily dopaminergic/noradrenergic agent to a more balanced, "serotonergic" compound. This shift in selectivity can lead to different psychoactive effects, with higher SERT activity often associated with empathogenic properties.[9]

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a standard method for determining the IC₅₀ values of test compounds at monoamine transporters using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine

  • Test compounds (fluorinated and non-fluorinated phenylpropan-1-ones)

  • Known inhibitors for positive controls (e.g., cocaine for DAT, fluoxetine for SERT)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells to ~90% confluency in appropriate culture flasks.

  • Plating: Harvest the cells and plate them into 96-well microplates at a suitable density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in KRH buffer.

  • Pre-incubation: Aspirate the culture medium from the wells and wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine for DAT, [³H]5-HT for SERT, etc.) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer or scintillation fluid.

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_assay Monoamine Transporter Uptake Assay Workflow plate Plate Transfected HEK293 Cells preincubate Pre-incubate Cells with Test Compound plate->preincubate add_radioligand Add [³H]Neurotransmitter to Initiate Uptake preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake & Wash with Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse count Measure Radioactivity (Scintillation Counting) lyse->count analyze Calculate % Inhibition & Determine IC₅₀ count->analyze

Caption: Workflow for an in vitro monoamine transporter uptake assay.

Pharmacokinetics: Enhancing Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability. The C-F bond is exceptionally strong and not susceptible to the common metabolic attacks by cytochrome P450 (CYP) enzymes that readily cleave C-H bonds.[2] By replacing a hydrogen atom at a known "metabolic soft spot" with fluorine, the metabolic pathway can be effectively blocked.

For phenylpropan-1-ones, a common site of Phase I metabolism is hydroxylation of the phenyl ring. Placing a fluorine atom at a position susceptible to hydroxylation, such as the para-position, can prevent this metabolic route, thereby increasing the compound's half-life and bioavailability.[4]

Caption: Fluorine at the para-position blocks CYP450-mediated hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to assess the metabolic stability of a compound using human liver microsomes (HLM), which are rich in CYP enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., Vivid® or similar)

  • Test compounds (10 mM stock in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile (containing an internal standard)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a master mix of HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate Reaction: In a 96-well plate, add the test compound (to a final concentration of 1 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Outlook

The comparative analysis of fluorinated and non-fluorinated phenylpropan-1-ones unequivocally demonstrates the transformative power of fluorine in medicinal chemistry. The substitution of a single hydrogen atom with fluorine is a potent strategy to modulate a compound's physicochemical properties, fine-tune its pharmacodynamic profile, and enhance its metabolic stability. As shown with methcathinone analogs, para-fluorination can dramatically shift selectivity towards the serotonin transporter, while strategic placement can block key metabolic pathways, increasing a drug's longevity in the body.

For researchers and drug development professionals, understanding these structure-activity and structure-property relationships is paramount. The experimental protocols provided herein offer a validated framework for assessing these critical parameters. As synthetic methodologies become more sophisticated, the precise and strategic application of fluorine will continue to be an indispensable tool in the rational design of safer and more effective therapeutic agents based on the phenylpropan-1-one scaffold and beyond.

References

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  • ResearchGate. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. [Link]

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A Comparative Guide to the Structural Elucidation of 1-[2-(difluoromethoxy)phenyl]propan-1-one via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise three-dimensional arrangement of atoms is a cornerstone of modern chemical and pharmaceutical science, dictating a molecule's physical properties, reactivity, and biological activity. This guide addresses the structural determination of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a compound for which, to date, no public crystal structure has been reported in the Cambridge Structural Database (CSD).[1][2] In the absence of a known structure, this document provides a comprehensive, expert-led protocol for its de novo determination via single-crystal X-ray crystallography.[3][4][5] We will compare and contrast the strategic experimental choices required for this specific molecule against established crystallographic methodologies and the known structural features of analogous compounds. The narrative will explain the causality behind each step, ensuring a robust and self-validating experimental design.

Introduction: The Structural Question of an ortho-Substituted Aryl Ketone

This compound presents a unique structural challenge. Its architecture combines a flexible propanone chain with a phenyl ring bearing a sterically demanding and electronically distinct ortho-difluoromethoxy group. The central question for crystallographic analysis is determining the preferred solid-state conformation, specifically the torsion angle between the phenyl ring and the carbonyl group.

Computational and experimental studies on other ortho-disubstituted phenyl ketones suggest that steric hindrance often forces the aryl group to twist out of plane with the carbonyl, disrupting π-conjugation.[6] This contrasts with unsubstituted propiophenone (1-phenylpropan-1-one), which generally favors a more planar conformation to maximize electronic delocalization.[7][8][9] Furthermore, the difluoromethoxy group introduces the potential for unique intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, which can significantly influence crystal packing.[10][11]

This guide will therefore serve two purposes:

  • To provide a detailed, best-practice workflow for obtaining the first-ever crystal structure of the title compound.

  • To establish a framework for comparing its eventual structure against related molecules, offering insights into the nuanced effects of ortho-difluoromethoxy substitution.

The Crystallographic Workflow: A Methodological Comparison

The journey from a powdered sample to a refined crystal structure is a multi-step process.[5] Each stage requires careful consideration and presents a choice of techniques, the selection of which is critical for success.

graph TD; subgraph "Workflow for Crystal Structure Determination" A[Start: Pure Compound Synthesis] --> B(Crystallization Screening); B --> C{Crystal Harvest & Mounting}; C --> D[X-ray Data Collection]; D --> E[Structure Solution & Refinement]; E --> F(Validation & Deposition); F --> G[End: Final Structure & CIF File]; end Caption: General workflow for small-molecule X-ray crystallography.
Step 1: Preparation of High-Quality Single Crystals

The most critical and often most challenging step is growing diffraction-quality single crystals (ideally >20 µm, without cracks or imperfections).[4][12] Given that the title compound is likely an oil or low-melting solid at room temperature, similar to propiophenone[13], crystallization will require exploring a matrix of conditions.

Experimental Protocol: Crystallization Screening

  • Compound Purification: Ensure the sample is of the highest possible purity (>98%) via chromatography or distillation, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Begin by assessing the solubility of this compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene). An ideal solvent is one in which the compound is moderately soluble.

  • Methodology Comparison: Set up crystallization trials using multiple techniques in parallel. This is a comparative approach designed to explore different pathways to supersaturation.

Crystallization TechniquePrinciple & RationaleSuitability for Target Compound
Slow Evaporation [14]A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing solute concentration to the point of crystallization. This is the simplest method.Highly suitable. A good starting point would be a moderately volatile solvent like ethyl acetate or a hexane/dichloromethane mixture.
Vapor Diffusion [14]A concentrated solution of the compound in a volatile solvent is placed in a sealed chamber containing a less-volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for milligram quantities and provides fine control over the rate of crystallization. A recommended system would be the compound in dichloromethane diffusing against hexane as the anti-solvent.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility at lower temperatures promotes crystal growth.Potentially effective if a solvent is found in which the compound's solubility is highly temperature-dependent.
Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern contains the information needed to determine the electron density distribution, and thus the atomic positions.[4][12]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop.

  • Cryo-protection: The crystal is flash-cooled to ~100 K in a stream of cold nitrogen gas. This is crucial as it minimizes radiation damage from the intense X-ray beam and improves data quality.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector.[15] Modern diffractometers automate the process of devising an optimal strategy to ensure a complete and redundant dataset is collected.[16] Data should be collected to a high resolution (ideally better than 0.84 Å) to allow for precise determination of atomic positions.[17]

Step 3: Structure Solution and Refinement

This stage is entirely computational. The collected diffraction intensities are used to solve the "phase problem" and generate an initial model of the crystal structure, which is then refined to fit the experimental data as closely as possible.[5]

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine unit cell dimensions, space group symmetry, and the intensities of each reflection.

  • Structure Solution: For small organic molecules, direct methods are overwhelmingly successful.[18] These are computational algorithms that use statistical relationships between reflection intensities to derive initial phase estimates, leading to a preliminary electron density map. Software packages like SHELX are the industry standard for this process.[19]

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares minimization process, where atomic coordinates, thermal parameters, and occupancies are adjusted to improve the agreement between the diffraction data calculated from the model (Fc) and the observed experimental data (Fo).[20][21] The quality of the final model is assessed by metrics like the R1 value, which should typically be below 5-7% for a well-refined small molecule structure.[21]

graph LR; subgraph "Structure Solution & Refinement Logic" A[Processed Diffraction Data (h, k, l, Intensity)] --> B{Phase Problem}; B --> C[Direct Methods (e.g., SHELXS)]; C --> D[Initial Electron Density Map]; D --> E[Model Building (Atom Assignment)]; E --> F{Least-Squares Refinement (e.g., SHELXL)}; F --> G["Final Model (R1, GooF)"]; F --> H{Difference Fourier Map (Find Missing Atoms)}; H --> E; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,fontcolor:#202124 Caption: Iterative cycle of crystallographic structure refinement.

Comparative Structural Analysis: Expected Outcomes vs. Known Analogs

The true value of determining the crystal structure of this compound lies in comparing its features to related molecules. This comparison allows us to isolate the structural impact of the ortho-difluoromethoxy group.

Conformational Comparison

The primary point of comparison will be the dihedral angle between the phenyl ring and the carbonyl group.

CompoundSubstitutionExpected/Known ConformationRationale
Propiophenone UnsubstitutedNear-planarMaximizes π-conjugation between the phenyl ring and the carbonyl group for electronic stability.[7][8]
1-[2-(methyl)phenyl]propan-1-one ortho-MethylTwisted/Non-planarSteric clash between the ortho-methyl group and the carbonyl oxygen or ethyl group forces the ring to rotate, sacrificing some conjugation for steric relief.[6]
This compound (Target) ortho-CHF2OHypothesis: Significantly Twisted The difluoromethoxy group is sterically larger than a methyl group, predicting an even greater deviation from planarity. This conformation would be a key finding of the structural analysis.
Intermolecular Interactions and Crystal Packing

The difluoromethoxy group is a moderate hydrogen bond donor (via its C-H bond) and its fluorine atoms are weak hydrogen bond acceptors.[10] The crystal structure will reveal how these potential interactions, along with standard van der Waals forces, guide the three-dimensional packing of the molecules in the solid state. This can be compared to the packing of simpler aryl ketones, which are dominated by π-stacking and dipole-dipole interactions. Analysis of crystal structures of other small molecules containing difluoromethoxy groups from the CSD would provide a valuable benchmark for the types of packing motifs to expect.[22][23]

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides a robust, scientifically-grounded pathway to its elucidation. By employing a systematic and comparative approach to crystallization and leveraging standard, powerful techniques for data collection and structure refinement, the determination of this novel structure is eminently achievable. The resulting structural data will not only provide definitive proof of its atomic connectivity but will also offer critical insights into the conformational and packing effects of the ortho-difluoromethoxy substituent, a functional group of growing importance in medicinal chemistry. The final validated structure should be deposited in the Cambridge Structural Database to benefit the wider scientific community.

References

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A Researcher's Guide to Confirming the Identity of 1-[2-(difluoromethoxy)phenyl]propan-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of reaction products is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for confirming the identity of products derived from the versatile aromatic ketone, 1-[2-(difluoromethoxy)phenyl]propan-1-one. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a trustworthy and self-validating approach to product characterization.

Introduction: The Significance of this compound

This compound is a valuable starting material in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The presence of the difluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in drug design. Consequently, the ability to confidently identify the products of its various chemical transformations is paramount. This guide will explore the characterization of products from four common reactions of this ketone: reduction to an alcohol, reductive amination, the Wittig reaction, and the Grignard reaction.

Understanding the Starting Material: Spectroscopic Profile of this compound

Expected Spectroscopic Data for this compound:

Technique Expected Observations
¹H NMR Aromatic protons (multiplets, ~7.0-7.8 ppm), a quartet for the methylene protons (-CH₂-) adjacent to the carbonyl (~3.0 ppm), a triplet for the methyl protons (-CH₃) of the propyl group (~1.2 ppm), and a characteristic triplet for the difluoromethoxy proton (-OCHF₂) (~6.5-7.0 ppm) with a large J-coupling to the fluorine atoms.
¹³C NMR Carbonyl carbon (~200 ppm), aromatic carbons (115-160 ppm), methylene carbon (~32 ppm), methyl carbon (~8 ppm), and the difluoromethoxy carbon (a triplet due to C-F coupling, ~115-120 ppm).
IR Strong C=O stretch (~1680-1700 cm⁻¹), C-O-C stretches for the ether linkage, C-F stretches, and aromatic C-H and C=C stretches.
Mass Spec. A molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethyl group (M-29) and the benzoyl cation fragment.

Reaction I: Reduction to 1-[2-(difluoromethoxy)phenyl]propan-1-ol

The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation.

Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolve this compound in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

dot graph TD { A[Start: this compound] -->|1. Dissolve in Methanol| B(Solution); B -->|2. Cool to 0°C| C(Cooled Solution); C -->|3. Add NaBH₄| D(Reaction Mixture); D -->|4. Stir at RT| E(Reaction Progression); E -->|5. Quench with Water| F(Quenched Mixture); F -->|6. Extract with Ethyl Acetate| G(Organic & Aqueous Layers); G -->|7. Dry & Concentrate| H(Crude 1-[2-(difluoromethoxy)phenyl]propan-1-ol); H -->|8. Purify| I(Pure Product); }

Caption: Workflow for the reduction of the ketone.

Confirming the Product: 1-[2-(difluoromethoxy)phenyl]propan-1-ol
Technique Expected Observations Comparison to Starting Material
¹H NMR Disappearance of the quartet around 3.0 ppm. Appearance of a new multiplet for the carbinol proton (-CHOH) around 4.5-5.0 ppm and a broad singlet for the hydroxyl proton (-OH).The key change is the shift of the proton alpha to the carbonyl group and the appearance of the alcohol proton signal.
¹³C NMR Disappearance of the carbonyl signal (~200 ppm). Appearance of a new signal for the carbinol carbon (-CHOH) around 70-80 ppm.The most significant change is the disappearance of the downfield carbonyl peak and the appearance of a new upfield carbon signal.
IR Disappearance of the strong C=O stretch (~1680-1700 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).The disappearance of the carbonyl peak and the appearance of the hydroxyl peak are definitive indicators of the reduction.
Mass Spec. The molecular ion peak will be two mass units higher than the starting material. Fragmentation will likely involve the loss of water (M-18).The change in molecular weight and the new fragmentation pathway confirm the addition of two hydrogen atoms.

Reaction II: Reductive Amination to 1-[2-(difluoromethoxy)phenyl]propan-1-amine

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.

Experimental Protocol: One-Pot Reductive Amination
  • Dissolve this compound and an amine source (e.g., ammonium acetate or a primary amine) in a suitable solvent like methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by adding an aqueous base (e.g., NaOH solution) and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the amine product by column chromatography or distillation.

dot graph TD { A[Start: Ketone & Amine Source] -->|1. Dissolve in Methanol| B(Solution); B -->|2. Add Reducing Agent| C(Reaction Mixture); C -->|3. Stir at RT| D(Imine Formation & Reduction); D -->|4. Basic Work-up| E(Product in Organic Layer); E -->|5. Dry & Concentrate| F(Crude Amine); F -->|6. Purify| G(Pure 1-[2-(difluoromethoxy)phenyl]propan-1-amine); }

Caption: Workflow for reductive amination.

Confirming the Product: 1-[2-(difluoromethoxy)phenyl]propan-1-amine
Technique Expected Observations Comparison to Starting Material
¹H NMR Disappearance of the quartet at ~3.0 ppm. Appearance of a new multiplet for the methine proton (-CHNH₂) around 4.0-4.5 ppm and broad singlets for the amine protons (-NH₂).Similar to the reduction, the signal for the proton alpha to the carbonyl shifts, and new signals for the amine protons appear.
¹³C NMR Disappearance of the carbonyl signal (~200 ppm). Appearance of a new signal for the carbon bonded to nitrogen (-CHNH₂) around 50-60 ppm.A significant upfield shift of the former carbonyl carbon is the key diagnostic feature.
IR Disappearance of the C=O stretch. Appearance of N-H stretching bands (~3300-3500 cm⁻¹) and an N-H bending band (~1600 cm⁻¹).The presence of N-H stretches and the absence of the C=O stretch confirm the conversion.
Mass Spec. The molecular ion peak will correspond to the mass of the amine. Predicted m/z for [M+H]⁺ is 202.10381[1]. Fragmentation may involve the loss of the ethyl group or the amino group.The molecular weight will be different from the starting material, and the fragmentation pattern will be characteristic of an amine.

Reaction III: The Wittig Reaction to form 1-(2-(difluoromethoxy)phenyl)-1-propene

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.

Experimental Protocol: Wittig Olefination
  • Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or ether.

  • Add a solution of this compound to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

dot graph TD { A[Phosphonium Salt + Base] -->|1. Anhydrous Solvent| B(Phosphonium Ylide); B -->|2. Add Ketone Solution| C(Reaction Mixture); C -->|3. Warm to RT| D(Alkene Formation); D -->|4. Quench| E(Quenched Mixture); E -->|5. Extract & Purify| F(Pure 1-(2-(difluoromethoxy)phenyl)-1-propene); }

Caption: Workflow for the Wittig reaction.

Confirming the Product: 1-(2-(difluoromethoxy)phenyl)-1-propene
Technique Expected Observations Comparison to Starting Material
¹H NMR Disappearance of the methylene quartet and methyl triplet of the propyl group. Appearance of new signals in the alkene region (5.0-6.5 ppm) corresponding to the vinyl protons. A new methyl signal (doublet) will also be present. The coupling constants of the vinyl protons can help determine the E/Z stereochemistry of the double bond.The complete change in the signals corresponding to the propyl group and the appearance of alkene proton signals are clear indicators of a successful reaction.
¹³C NMR Disappearance of the carbonyl signal (~200 ppm) and the signals for the methylene and methyl carbons of the propyl group. Appearance of two new signals in the alkene region (110-140 ppm) and a new methyl signal.The absence of the carbonyl carbon and the presence of sp² hybridized carbon signals are key.
IR Disappearance of the C=O stretch. Appearance of a C=C stretch (~1640-1680 cm⁻¹) and =C-H stretching and bending vibrations.The presence of alkene-related absorptions and the absence of the carbonyl absorption confirm the olefination.
Mass Spec. The molecular ion peak will correspond to the mass of the alkene. The fragmentation pattern will be significantly different, likely showing fragments corresponding to the loss of a methyl group or cleavage of the vinyl group.The molecular weight change and the new fragmentation pathways will be indicative of the newly formed alkene.

Reaction IV: Grignard Reaction to form 2-[2-(difluoromethoxy)phenyl]butan-2-ol

The Grignard reaction is a classic method for forming carbon-carbon bonds and synthesizing alcohols.

Experimental Protocol: Grignard Addition
  • Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous ether or THF.

  • Slowly add a solution of this compound in the same anhydrous solvent to the Grignard reagent at 0 °C.

  • Stir the reaction at room temperature for a specified time.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the tertiary alcohol product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the product by column chromatography or distillation.

dot graph TD { A[Alkyl Halide + Mg] -->|1. Anhydrous Ether| B(Grignard Reagent); B -->|2. Add Ketone Solution| C(Reaction Mixture); C -->|3. Stir at RT| D(Tertiary Alcohol Formation); D -->|4. Quench| E(Quenched Mixture); E -->|5. Extract & Purify| F(Pure 2-[2-(difluoromethoxy)phenyl]butan-2-ol); }

Caption: Workflow for the Grignard reaction.

Confirming the Product: 2-[2-(difluoromethoxy)phenyl]butan-2-ol
Technique Expected Observations Comparison to Starting Material
¹H NMR Disappearance of the methylene quartet of the propyl group. Appearance of a new singlet for the newly introduced methyl group and a singlet for the hydroxyl proton. The original methyl triplet will now be a triplet further upfield.The disappearance of the methylene signal and the appearance of a new methyl singlet are key indicators.
¹³C NMR Disappearance of the carbonyl signal (~200 ppm). Appearance of a new quaternary carbon signal for the carbon bearing the hydroxyl group (~70-80 ppm) and a new methyl carbon signal.The absence of the carbonyl peak and the presence of a new quaternary carbon and a new methyl carbon signal confirm the addition.
IR Disappearance of the strong C=O stretch. Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).Similar to the reduction product, the key change is the appearance of the hydroxyl stretch and the disappearance of the carbonyl stretch.
Mass Spec. The molecular ion peak will correspond to the mass of the tertiary alcohol. The fragmentation pattern will likely show a prominent peak corresponding to the loss of a water molecule (M-18) and the loss of an ethyl or methyl group.The change in molecular weight and characteristic fragmentation of a tertiary alcohol will confirm the product's identity.

Conclusion

The confirmation of reaction products for this compound requires a multi-faceted analytical approach. By systematically applying a combination of NMR and IR spectroscopy, and mass spectrometry, researchers can confidently elucidate the structures of the resulting alcohols, amines, and alkenes. This guide provides a framework for not only performing these analyses but also for interpreting the data in a comparative and logical manner, thereby upholding the principles of scientific integrity and advancing the field of drug discovery.

References

  • PubChem . 1-[2-(difluoromethoxy)phenyl]propan-1-amine. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook . 1-Propanone, 1-phenyl-. National Institute of Standards and Technology. [Link]

  • SpectraBase . Propiophenone. Wiley-VCH GmbH. [Link]

  • Chemguide . REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Lumen Learning . Organic Chemistry II - 20.4. The Wittig reaction. [Link]

  • Wikipedia . Reductive amination. [Link]

  • Chad's Prep® . Synthesis of Alcohols; Reduction of Ketones and Aldehydes. [Link]

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A Comparative Analysis of 1-[2-(difluoromethoxy)phenyl]propan-1-one, a Novel Nav1.7 Channel Inhibitor, Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Nav1.7 Inhibition in Analgesia

The voltage-gated sodium channel, Nav1.7, has emerged as a high-interest target in the development of novel analgesics. Its critical role in the transmission of pain signals, underscored by human genetic studies, presents a compelling therapeutic opportunity. Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital indifference to pain, while gain-of-function mutations are linked to severe pain disorders.[1][2] This has spurred the development of selective Nav1.7 inhibitors, aiming to replicate the analgesic phenotype without the side effects associated with non-selective sodium channel blockers.[3]

This guide introduces 1-[2-(difluoromethoxy)phenyl]propan-1-one (designated herein as DFP-1) , a novel investigational compound. Based on its structural motifs, DFP-1 is hypothesized to act as a selective inhibitor of the Nav1.7 channel. Herein, we present a comparative analysis of DFP-1's projected efficacy against that of known Nav1.7 inhibitors, providing a framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of pain therapeutics.

The Molecular Target: Nav1.7 in the Pain Signaling Cascade

The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a pivotal role in the generation and propagation of action potentials in response to noxious stimuli.[2] As depicted in the signaling pathway below, its inhibition is expected to dampen the transmission of pain signals from the periphery to the central nervous system.

Nav1_7_Pain_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor activates Nav1_7 Nav1.7 Channel Activation Nociceptor->Nav1_7 leads to Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential initiates DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Synaptic_Transmission Synaptic Transmission DRG->Synaptic_Transmission Spinal_Cord Spinal Cord (Dorsal Horn) Brain Brain (Pain Perception) Spinal_Cord->Brain ascending pathways Pain_Sensation Reduced or Blocked Pain Sensation Brain->Pain_Sensation Synaptic_Transmission->Spinal_Cord Inhibitors DFP-1 & Known Inhibitors (e.g., PF-05089771) Inhibitors->Nav1_7 block Patch_Clamp_Workflow cluster_workflow Patch-Clamp Workflow Cell_Culture 1. Culture HEK293 cells with hNav1.7 Harvest 2. Harvest & prepare cell suspension Cell_Culture->Harvest APC 3. Automated Patch-Clamp System Harvest->APC Compound_App 4. Apply varying concentrations of DFP-1 APC->Compound_App Record 5. Record Nav1.7 currents Compound_App->Record Analysis 6. Data Analysis & IC50 Calculation Record->Analysis Result IC50 Value Analysis->Result

Figure 2: Workflow for determining the IC50 of Nav1.7 inhibitors using automated patch-clamp electrophysiology.
Selectivity Profiling Against Other Sodium Channel Subtypes

To ensure a favorable safety profile, it is crucial to assess the selectivity of DFP-1 against other Nav channel subtypes, particularly those involved in cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) function. [1]

  • Objective: To determine the IC50 of DFP-1 against a panel of off-target Nav channel subtypes.

  • Methodology: The automated patch-clamp protocol described above is repeated using cell lines stably expressing other human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.6).

  • Data Analysis: The IC50 values for each subtype are calculated and compared to the IC50 for Nav1.7 to determine the selectivity ratio. A higher ratio indicates greater selectivity for Nav1.7.

In Vitro Assessment in a Pain Model

The efficacy of DFP-1 can be further evaluated in a cellular model that recapitulates a disease state, such as inherited erythromelalgia (IEM), a pain disorder caused by gain-of-function mutations in Nav1.7.

  • Objective: To assess the ability of DFP-1 to block the spontaneous firing of sensory neurons derived from IEM patients.

  • Cell Model: Induced pluripotent stem cell (iPSC)-derived sensory neurons from patients with IEM.

  • Methodology:

    • Culture iPSC-derived sensory neurons on multi-electrode arrays.

    • Record spontaneous action potential firing.

    • Apply DFP-1 and comparator compounds at relevant concentrations.

    • Measure the change in firing frequency.

  • Rationale: This assay provides evidence of the compound's efficacy in a human disease-relevant context, bridging the gap between heterologous expression systems and in vivo models.

Conclusion and Future Directions

The hypothetical profile of this compound (DFP-1) as a potent and selective Nav1.7 inhibitor positions it as a promising candidate for further preclinical development as a novel analgesic. The experimental framework outlined in this guide provides a clear path for validating its efficacy and selectivity against known inhibitors like PF-05089771. Future studies should focus on in vivo pain models to establish a pharmacokinetic/pharmacodynamic relationship and to assess its therapeutic potential in a whole-organism context. The continued exploration of selective Nav1.7 inhibitors like DFP-1 holds significant promise for addressing the unmet medical need for safer and more effective pain management.

References

  • CZ-5. (n.d.). Gunter's Space Page. Retrieved from [Link]

  • PF-05089771. (n.d.). Wikipedia. Retrieved from [Link]

  • What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain? (2017, August 21). Medscape. Retrieved from [Link]

  • Swain, N. A., et al. (2014). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 57(23), 10088-10105. Retrieved from [Link]

  • Long March 5. (n.d.). Space Wiki | Fandom. Retrieved from [Link]

  • Lazar, J., et al. (2015). Pharmacological inhibition of TRPM8-induced gene transcription. PubMed. Retrieved from [Link]

  • Chang Zheng 5 (Long March 5). (n.d.). China Space Report. Retrieved from [Link]

  • Long March 5. (n.d.). Bricks in Space. Retrieved from [Link]

  • Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. (2015, August 14). ACS Medicinal Chemistry Letters, 6(9), 945-947. Retrieved from [Link]

  • Long March 5. (n.d.). Wikipedia. Retrieved from [Link]

  • Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. (2015). PLOS One. Retrieved from [Link]

  • Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. (2011). PLOS One. Retrieved from [Link]

  • TRPM8. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. (2022, October 18). Journal of Medicinal Chemistry, 65(21), 14389-14407. Retrieved from [Link]

  • Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. (2021, June 8). Journal of Translational Medicine, 19(1), 253. Retrieved from [Link]

  • Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A-to-Z Disposal Protocol for 1-[2-(Difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-[2-(Difluoromethoxy)phenyl]propan-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific reasoning behind each critical step, ensuring operational safety and environmental stewardship.

Initial Assessment: Chemical Profile and Hazard Identification

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated aromatic ketone. This classification immediately informs our disposal strategy.

  • Halogenated Compound : The presence of the difluoromethoxy group (-OCHF₂) categorizes this substance as a halogenated organic compound.[1] Halogenated and non-halogenated waste streams must always be segregated, as their disposal methods differ significantly.[1] While non-halogenated solvents may be suitable for fuel blending, halogenated wastes typically require high-temperature incineration to ensure complete destruction and to manage the resulting acid gases (like hydrogen fluoride).

  • Aromatic Ketone : As a ketone, flammability should be considered a potential hazard. Although specific data for this compound is limited, general principles for handling organic ketones dictate that ignition sources should be avoided.

A Safety Data Sheet (SDS) is the primary source for detailed hazard information. When an SDS for a specific research chemical is unavailable, data from structurally similar compounds must be used for a conservative hazard assessment. For instance, the SDS for the related compound 1-(2-(Trifluoromethyl)phenyl)propan-1-one indicates it is an irritant (H315, H319) and may cause respiratory irritation (H335).[2]

Property Value Source/Justification
Chemical Name This compoundIUPAC Nomenclature
CAS Number 136334-33-1Chemical Abstracts Service
Molecular Formula C₁₀H₁₀F₂O₂Deduced from structure
Classification Halogenated Organic WastePresence of fluorine atoms.[1]
Primary Hazards Potential for skin, eye, and respiratory irritation. Potential for flammability.Based on analogous structures and general chemical class properties.[2][3]
Primary Disposal Route High-Temperature IncinerationStandard for halogenated organic compounds to ensure breakdown of the stable carbon-fluorine bonds.
Immediate Safety and Handling Precautions

Adherence to standard laboratory safety protocols is the foundation of safe chemical disposal.

  • Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

  • Ventilation : All transfers and handling of this chemical waste must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors.[3]

  • Ignition Sources : Keep the chemical and its waste container away from heat, sparks, and open flames.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the lab bench to the final disposal facility.

This is the most critical step. Immediately classify any waste containing this compound as Halogenated Organic Waste . Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.[1] Cross-contamination can create hazardous reactions and complicates the entire waste disposal chain.

Collect the waste in a designated, chemically compatible container.

  • Material : High-density polyethylene (HDPE) containers are suitable for most organic solvents, including halogenated ones.[1]

  • Condition : The container must be in good condition, free from cracks or leaks, and must have a tight-fitting, screw-top cap to prevent spills and vapor release.

Properly labeling the waste container is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "Waste this compound" and any other components in the waste stream with their approximate percentages.

  • The accumulation start date (the date the first drop of waste was added).

  • The specific hazard characteristics (e.g., Flammable, Irritant).

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment : Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.

  • Segregation : Store the halogenated waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4]

  • Quantity Limits : Be aware of the volume limits for waste accumulation in an SAA as defined by regulations and your institutional policy.

Once the container is nearly full (around 90% capacity) or the accumulation time limit is approaching, arrange for its removal.

  • Contact EHS : Follow your institution's procedure to request a waste pickup from the EHS department or its designated hazardous waste contractor.

  • Incineration : The EHS office will ensure the waste is transported to a licensed facility for disposal, which for halogenated compounds typically involves high-temperature incineration. This method is necessary to break the strong carbon-fluorine bonds and manage the resulting hazardous byproducts.

Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Contain & Absorb : Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill pad, to absorb the spilled liquid.

  • Collect Waste : Carefully sweep or scoop the absorbent material into a sealable container.

  • Label and Dispose : Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]

Visualizing the Disposal Workflow

To clarify the procedural logic, the following diagrams illustrate the disposal workflow and the rationale behind the segregation decision.

G cluster_prep Preparation & Assessment cluster_collect Waste Collection & Storage cluster_dispose Final Disposal A Identify Waste Chemical: This compound B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container Correctly 'Halogenated Organic Waste' D->E F Collect Waste in Fume Hood E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Waste Pickup from EHS G->H I Transport to Licensed Waste Facility H->I J Dispose via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

G A Chemical Structure Analysis B Contains Carbon-Fluorine Bonds A->B C Organic Ketone Structure A->C D Classify as 'Halogenated Organic Waste' B->D E Segregate from Non-Halogenated and Aqueous Waste D->E F Requires High-Temperature Incineration D->F

Caption: Logical links between chemical properties and safety measures.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 19, 2026, from [Link]

  • 1-[2-(Difluoromethoxy)phenyl]propan-1-amine 250mg. (n.d.). Dana Bioscience. Retrieved January 19, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]

  • Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (2025, November 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[2-(Difluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for researchers, scientists, and drug development professionals handling 1-[2-(Difluoromethoxy)phenyl]propan-1-one. Given that comprehensive toxicological data for this specific compound is not widely published, this guidance is synthesized from the safety profiles of structurally analogous chemicals and established principles of laboratory safety. The primary objective is to ensure user safety through a robust personal protective equipment (PPE) protocol and a clear, actionable disposal plan.

Hazard Assessment: The Rationale Behind the Protocol

Before handling any chemical, understanding its potential hazards is the critical first step in designing a safe operational procedure. While specific data for this compound is limited[1], analysis of related phenyl propanone and difluoromethoxy-phenyl compounds indicates a clear potential for the following hazards:

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye irritation.[2][3][4] Direct contact with the liquid or its vapors can lead to inflammation and discomfort.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2][3][4] Therefore, handling should occur in a well-ventilated area.

  • Combustibility: Many phenyl propanone derivatives are classified as combustible liquids.[5][6][7] They can form explosive mixtures with air upon intense heating and should be kept away from ignition sources.[5]

These potential hazards form the basis for the stringent PPE, handling, and disposal requirements outlined below. The protocol is designed as a self-validating system to minimize exposure through contact and inhalation.

Core Protective Equipment Requirements

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.

Equipment Specifications Justification & Causality
Eye & Face Protection ANSI Z87.1-rated (US) or EN 166 (EU) compliant chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.Protects against splashes and vapors that can cause serious eye irritation.[2][3] Standard safety glasses do not provide an adequate seal against chemical vapors.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Gloves must be inspected for integrity before each use.Prevents direct skin contact, a primary route of exposure that can lead to irritation.[2][3] Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.
Body Protection A flame-retardant laboratory coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes are required.Protects skin on the arms and body from accidental spills and splashes.[8] Flame-retardant material is crucial due to the compound's potential combustibility.[5][6]
Respiratory Protection Not typically required when work is conducted within a certified chemical fume hood with proper airflow.A fume hood provides primary respiratory protection by containing vapors.[8] If work must be done outside a hood or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Protocol: A Step-by-Step Guide

Adherence to a strict workflow minimizes the risk of accidental exposure during handling and cleanup.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and emergency eyewash station.

  • Assemble Spill Kit: Have a spill kit containing a non-combustible absorbent material (e.g., vermiculite, dry sand), a sealed container for waste, and tongs for handling contaminated materials readily accessible.[8]

  • Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles or pinholes in gloves, before donning.

Safe Handling Workflow
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Conduct Operations: Perform all manipulations of this compound at least 6 inches inside the sash of a certified chemical fume hood.

  • Container Management: Keep all containers of the chemical tightly closed when not in use to minimize vapor release.[4][5]

  • Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent.

Doffing PPE
  • Remove Gloves: Remove gloves first, turning them inside out to prevent contaminating your hands.

  • Remove Goggles: Remove eye and face protection.

  • Remove Lab Coat: Remove the lab coat, turning it inwards as you remove it.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][5]

cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation A Verify Fume Hood & Safety Equipment B Inspect PPE for Integrity A->B Proceed if OK C Don PPE (Coat, Goggles, Gloves) B->C D Handle Chemical in Fume Hood C->D E Seal All Containers D->E F Doff PPE (Gloves, Goggles, Coat) E->F G Wash Hands Thoroughly F->G H Dispose of Waste G->H

Caption: Safe Handling & PPE Workflow.

Spill and Disposal Management Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

Emergency Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Contain: If the spill is small and manageable, use a non-combustible absorbent material like vermiculite or sand to contain the liquid.[8]

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Chemical and Contaminated Waste Disposal

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all residual and waste solutions of the chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[8] The container must be compatible with organic compounds.

    • Solid Waste: Dispose of all contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) in a separate, sealed, and labeled hazardous waste container.[8]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Combustible).[8]

  • Storage: Store sealed waste containers in a designated, cool, and well-ventilated hazardous waste accumulation area, away from heat and ignition sources.[5][8]

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[8] Disposal must be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration.[2]

cluster_liquid Liquid Waste cluster_solid Solid Waste (Contaminated PPE, etc.) start Waste Generation L1 Collect in Dedicated, Compatible Container start->L1 S1 Collect in Separate, Sealed Container start->S1 L2 Seal and Label Clearly L1->L2 store Store in Designated Hazardous Waste Area L2->store S2 Label as Contaminated Solid Waste S1->S2 S2->store dispose Arrange Pickup by EHS for Incineration store->dispose

Caption: Hazardous Waste Disposal Workflow.

References

  • Sigma-Aldrich. (2025, April 24).
  • Synquest Labs. Safety Data Sheet for 1-[2-(Trifluoromethyl)phenyl]propan-1-ol.
  • National Institute of Standards and Technology. (2023, May 16). Safety Data Sheet for Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF).
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-[4-(difluoromethoxy)phenyl]ethanamine.
  • Fisher Scientific. (2025, December 18).
  • ChemPoint.com. (2020, April 24). Safety Data Sheet for DOWICIDE™ 1E Antimicrobial.
  • Capot Chemical Co., Ltd. MSDS of 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one.
  • Dana Bioscience. (2026). 1-[2-(Difluoromethoxy)phenyl]propan-1-amine 250mg.
  • Synerzine. Safety Data Sheet for 1,2-Propanedione, 1-phenyl-.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Propanone, 1,1-diethoxy-3-phenyl-.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • DuPont.
  • Fisher Scientific. Personal Protective Equipment.
  • FPnotebook. (2025, December 1). Personal Protection Equipment.
  • Composites One. Personal Protection Equipment.
  • TCI Chemicals. Safety Data Sheet for 2,2-Dimethyl-1-phenylpropan-1-one.

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Difluoromethoxy)phenyl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Difluoromethoxy)phenyl]propan-1-one

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